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  • Product: 5-methyl-1,3-diphenyl-1H-pyrazole
  • CAS: 7188-89-8

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling and Synthetic Methodologies of 5-Methyl-1,3-diphenyl-1H-pyrazole

Executive Summary The pyrazole scaffold represents a privileged pharmacophore in modern medicinal chemistry and agrochemical engineering. Specifically, 5-methyl-1,3-diphenyl-1H-pyrazole (CAS: 7188-89-8) and its highly fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole scaffold represents a privileged pharmacophore in modern medicinal chemistry and agrochemical engineering. Specifically, 5-methyl-1,3-diphenyl-1H-pyrazole (CAS: 7188-89-8) and its highly functionalized derivative, 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (CAS: 15409-48-0), serve as critical structural building blocks [1]. The unique electron-rich, aromatic nature of the 1,2-diazole ring provides robust metabolic stability, while the spatial orientation of the diphenyl substituents dictates high-affinity binding to target proteins, such as cyclooxygenase-2 (COX-2) [3].

This whitepaper provides a rigorous examination of the physicochemical properties, mechanistic synthesis pathways, and analytical validation protocols necessary for researchers leveraging this compound in advanced drug discovery and material science pipelines.

Structural & Physicochemical Profiling

Understanding the physicochemical parameters of a compound is the first step in predicting its pharmacokinetic behavior (ADME) and synthetic reactivity. The table below synthesizes the core quantitative data for the base pyrazole and its primary carboxylic acid derivative.

Table 1: Comparative Physicochemical Properties
Property5-Methyl-1,3-diphenyl-1H-pyrazole5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid
CAS Number 7188-89-8 [4]15409-48-0 [1]
Molecular Formula C₁₆H₁₄N₂C₁₇H₁₄N₂O₂
Molecular Weight 234.29 g/mol [4]278.31 g/mol [1]
Melting Point 46–47 °C [2]228–229 °C (Decomp.)
XLogP3 (Lipophilicity) ~4.2 (Calculated)3.5 [1]
Topological Polar Surface Area (TPSA) 17.8 Ų55.1 Ų [1]
H-Bond Donors / Acceptors 0 / 21 / 3[1]
Monoisotopic Mass 234.1157 Da278.1055 Da [1]

Mechanistic Insights: The base compound, 5-methyl-1,3-diphenyl-1H-pyrazole, is highly lipophilic, making it an excellent candidate for crossing the blood-brain barrier (BBB) but presenting challenges for aqueous solubility. By introducing a carboxylic acid moiety at the C4 position, the XLogP3 is optimized to 3.5, and the TPSA increases to 55.1 Ų [1]. From an application standpoint, this modification perfectly aligns with Lipinski’s Rule of Five, ensuring optimal gastrointestinal absorption while providing a functional handle (the carboxylate) for further derivatization into amides or esters.

Synthetic Methodologies & Mechanistic Pathways

The construction of the pyrazole ring dates back to the pioneering work of Knorr and Blank in 1885 [3]. In contemporary laboratories, the most reliable and scalable method for synthesizing 1,3,5-trisubstituted pyrazoles is the acid-catalyzed condensation of a 1,3-diketone with an aryl hydrazine.

When synthesizing 5-methyl-1,3-diphenyl-1H-pyrazole, the precursors of choice are 1-phenyl-1,3-butanedione (benzoylacetone) and phenylhydrazine .

Regioselectivity Challenge

A critical challenge in this synthesis is regioselectivity. Benzoylacetone is an unsymmetrical diketone. The more nucleophilic terminal nitrogen (NH₂) of phenylhydrazine preferentially attacks the more electrophilic and less sterically hindered acetyl carbonyl. However, under strict thermodynamic control (refluxing in glacial acetic acid), the system favors the formation of the more stable 5-methyl-1,3-diphenyl-1H-pyrazole isomer over the 3-methyl-1,5-diphenyl byproduct.

SynthesisWorkflow N1 1-Phenyl-1,3-butanedione + Phenylhydrazine N2 Nucleophilic Attack (Acid Catalyzed) N1->N2 EtOH / Glacial AcOH Reflux 80°C N3 Hydrazone Intermediate N2->N3 N4 Intramolecular Cyclization N3->N4 Proton Transfer N5 5-Methyl-1,3-diphenyl-1H-pyrazole N4->N5 Dehydration (-H2O) Aromatization

Fig 1. Acid-catalyzed Knorr synthesis pathway of 5-methyl-1,3-diphenyl-1H-pyrazole.

Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, the following protocol is designed as a self-validating system. Every step includes an analytical checkpoint to confirm causality and reaction progress.

Protocol: Synthesis of 5-Methyl-1,3-diphenyl-1H-pyrazole

Step 1: Reagent Preparation & Initiation

  • Action: Dissolve 10.0 mmol (1.62 g) of 1-phenyl-1,3-butanedione in 20 mL of absolute ethanol. Add 1.5 equivalents of glacial acetic acid. Slowly add 10.5 mmol (1.14 g) of phenylhydrazine dropwise at 0 °C.

  • Causality: Glacial acetic acid acts as a Brønsted acid catalyst. It protonates the carbonyl oxygen, lowering the LUMO energy and dramatically increasing its susceptibility to nucleophilic attack by the hydrazine. The dropwise addition at 0 °C prevents violent exothermic side reactions and oxidative degradation of the hydrazine.

Step 2: Thermodynamic Cyclization

  • Action: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 4 hours.

  • Causality: While the initial hydrazone formation is rapid at room temperature, the subsequent intramolecular cyclization and dehydration require significant thermal energy to overcome the activation barrier. Refluxing drives the equilibrium toward the thermodynamically stable aromatic pyrazole ring by expelling water[2].

Step 3: In-Process Validation (TLC)

  • Action: Perform Thin-Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate mobile phase.

  • Validation: The starting diketone is UV-active and typically runs at an Rf​ of ~0.6. The product pyrazole will appear as a distinct, highly fluorescent spot under short-wave UV (254 nm) at an Rf​ of ~0.4. The reaction is complete when the diketone spot disappears.

Step 4: Isolation and Purification

  • Action: Concentrate the solvent in vacuo. Neutralize the residue with saturated NaHCO₃ (to remove acetic acid), extract with dichloromethane (3 x 20 mL), dry over anhydrous Na₂SO₄, and evaporate. Recrystallize the crude oil/solid from hot ethanol.

  • Validation: Pure 5-methyl-1,3-diphenyl-1H-pyrazole will precipitate as crystalline solids with a sharp melting point of 46–47 °C [2].

Step 5: Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃): Look for a sharp singlet at δ ~2.35 ppm (integrating for 3H) corresponding to the C5-methyl group. The most diagnostic peak is the C4-H proton of the pyrazole ring, which appears as a distinct singlet at δ ~6.40 ppm. The aromatic protons will present as a multiplet between δ 7.20–7.90 ppm (10H).

Biological Applications & Structure-Activity Relationships

The 1,5-diarylpyrazole motif is famously recognized as the core pharmacophore of selective COX-2 inhibitors (e.g., Celecoxib). In 5-methyl-1,3-diphenyl-1H-pyrazole derivatives, the spatial geometry mimics arachidonic acid, allowing the compound to competitively bind within the hydrophobic channel of the cyclooxygenase enzyme [3].

BioPathway AA Arachidonic Acid COX COX-2 Enzyme AA->COX Oxygenation PG Prostaglandins (Inflammation) COX->PG Conversion PYR Pyrazole Derivative PYR->COX Competitive Inhibition

Fig 2. Mechanism of COX-2 enzymatic inhibition by diphenylpyrazole derivatives.

When the C4 position is functionalized with a carboxylic acid (as in CAS 15409-48-0), the compound gains the ability to form strong ionic interactions and hydrogen bonds with key arginine residues (e.g., Arg120) in the active sites of various inflammatory enzymes, significantly boosting its potency and selectivity [1]. Furthermore, these derivatives are extensively utilized in agrochemical research as broad-spectrum fungicides and herbicides, where the pyrazole core disrupts mitochondrial electron transport in target pests.

References

  • PubChem, "5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid | C17H14N2O2 | CID 673680." National Center for Biotechnology Information.[Link]

  • "Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence." Organic Letters, ACS Publications.[Link]

  • Zhang, Y.-K., & An, P., "CONSTRUCTION OF SUBSTITUTED 2-PYRAZOLINES." School of Chemical Science and Technology, Yunnan University. [Link]

Exploratory

Unveiling the In Vitro Mechanisms of 5-Methyl-1,3-diphenyl-1H-pyrazole: A Comprehensive Guide to Scaffold Pharmacology and Assay Methodologies

Executive Summary In the landscape of medicinal chemistry, the pyrazole nucleus represents a privileged pharmacophore. Specifically, 5-methyl-1,3-diphenyl-1H-pyrazole (and its derivatives) serves as a highly tunable core...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry, the pyrazole nucleus represents a privileged pharmacophore. Specifically, 5-methyl-1,3-diphenyl-1H-pyrazole (and its derivatives) serves as a highly tunable core scaffold that dictates the in vitro efficacy of numerous anti-inflammatory, antineoplastic, and antimicrobial agents[1]. Rather than acting as a single therapeutic entity, this molecule provides a foundational architecture. By understanding its intrinsic mechanisms of action—ranging from cyclooxygenase-2 (COX-2) inhibition to kinase modulation and radical scavenging—drug development professionals can rationally design next-generation therapeutics.

This whitepaper provides an authoritative, in-depth analysis of the in vitro mechanisms of the 5-methyl-1,3-diphenyl-1H-pyrazole scaffold, supported by self-validating experimental protocols and quantitative data.

Molecular Architecture & Pharmacological Rationale

The biological versatility of 5-methyl-1,3-diphenyl-1H-pyrazole stems from its unique structural topology. The 1,3-diphenyl substitution pattern mimics the diaryl heterocycle pharmacophore found in classical non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib. Meanwhile, the 5-methyl group provides essential steric bulk that restricts rotation and stabilizes the molecule's binding conformation within target protein pockets[2].

In Vitro Mechanisms of Action

The scaffold exhibits pleiotropic effects in vitro through three primary mechanistic pathways:

  • Cyclooxygenase-2 (COX-2) Selective Inhibition: The 1,3-diphenyl moiety allows the molecule to insert selectively into the hydrophobic side pocket of the COX-2 enzyme. This pocket is accessible in COX-2 (but not COX-1) due to the substitution of isoleucine for valine at position 523 (Val523). The pyrazole core acts as a hydrogen-bond acceptor, anchoring the molecule and blocking arachidonic acid oxygenation[3].

  • Kinase Inhibition (EGFR & Aurora-A): Pyrazole derivatives exhibit potent inhibitory activity against receptor tyrosine kinases. The nitrogen atoms of the pyrazole ring interact with the hinge region of the ATP-binding cleft via hydrogen bonding, competitively displacing ATP and halting downstream phosphorylation cascades[1].

  • Antioxidant and Antimicrobial Action: The electron-rich nature of the pyrazole ring enables it to participate in single-electron transfer (SET) reactions. In vitro, this manifests as the rapid neutralization of reactive oxygen species (ROS), protecting cellular DNA from oxidative cleavage and disrupting microbial cell wall integrity[4].

Mechanism Py 5-Methyl-1,3-diphenyl-1H-pyrazole COX2 COX-2 Enzyme Py->COX2 Allosteric Inhibition Kinase Tyrosine Kinases Py->Kinase ATP-Competitive Binding ROS Reactive Oxygen Species Py->ROS Single Electron Transfer

Fig 1. In vitro mechanistic pathways of the 5-methyl-1,3-diphenyl-1H-pyrazole scaffold.

Quantitative Data Summary

To establish a baseline for experimental design, the following table synthesizes quantitative data regarding the synthesis and in vitro performance of the 5-methyl-1,3-diphenyl-1H-pyrazole core and its immediate derivatives.

ParameterValue / ConditionCausality / SignificanceReference
Synthesis Temperature 110 °C (Reflux)Overcomes the activation energy barrier for dehydration.[5]
Reaction Time 2 - 3 HoursEnsures complete cyclization of the intermediate hydrazone.[5]
Typical Yield ~88%High efficiency due to acid-catalyzed regiocontrol.[5]
Melting Point 55 - 57 °CPrimary validation metric for scaffold purity.[5]
DPPH Scavenging Concentration-dependentValidates SET mechanism and antioxidant capacity.[4]
COX-2 Selectivity High (Derivative dependent)Driven by Val523 hydrophobic pocket insertion.[3]

Experimental Methodologies: Self-Validating Protocols

Trustworthy in vitro data relies on robust, self-validating experimental systems. The following protocols detail the synthesis of the scaffold and its subsequent biological evaluation, emphasizing the causality behind each procedural step.

Regiocontrolled Knorr Synthesis Protocol

The synthesis of 1,3-diphenyl-5-methyl-1H-pyrazole utilizes the Knorr pyrazole synthesis principles, reacting benzoylacetone with phenylhydrazine[5].

Causality & Design: The reaction is conducted in glacial acetic acid. The acid serves a dual purpose: it acts as the solvent and the catalyst. By protonating the carbonyl oxygen of benzoylacetone, it enhances electrophilicity. Kinetically, this favors the nucleophilic attack of the terminal -NH₂ of phenylhydrazine at the more reactive benzoyl carbonyl, ensuring high regioselectivity[2].

Step-by-Step Workflow:

  • Initiation: Dissolve 10 mmol of benzoylacetone in 20 mL of glacial acetic acid in a round-bottom flask.

  • Addition: Slowly add 10 mmol of phenylhydrazine dropwise while stirring at room temperature. Self-Validation: A color change indicates the formation of the intermediate hydrazone.

  • Cyclization: Attach a reflux condenser and heat the mixture to 110 °C for 2 hours[5].

  • Quenching & Precipitation: Cool the mixture to room temperature and pour it over crushed ice. Neutralize cautiously with 10% NaOH until the product precipitates.

  • Purification: Filter the solid and recrystallize from ethanol.

  • Validation: Confirm purity via Melting Point apparatus (Target: 55-57 °C) and ¹H NMR (Target: distinct pyrazole C4-H singlet at ~6.5 ppm)[5].

Protocol S1 Knorr Synthesis (Benzoylacetone) S2 Acid Catalysis (Electrophilic Activation) S1->S2 S3 Cyclization (Reflux 2h, 110°C) S2->S3 S4 Validation (MP: 55-57°C) S3->S4

Fig 2. Self-validating synthesis workflow for 1,3-diphenyl-5-methyl-1H-pyrazole.
In Vitro COX-2 Selectivity Assay

To evaluate the anti-inflammatory mechanism, a fluorometric COX-1/COX-2 inhibitor screening assay must be employed.

Causality & Design: A self-validating assay requires parallel testing against both COX-1 and COX-2 recombinant enzymes. Celecoxib must be used as a positive control to validate the dynamic range of the assay, while a vehicle (DMSO) serves as the negative control.

  • Preparation: Prepare a 10 mM stock of the synthesized pyrazole in DMSO. Dilute to working concentrations (0.1 µM to 100 µM).

  • Incubation: In a 96-well plate, combine the test compound with recombinant human COX-2 (and COX-1 in parallel wells) and heme cofactor. Incubate for 15 minutes at 37 °C to allow allosteric binding to the Val523 pocket.

  • Reaction: Initiate the reaction by adding arachidonic acid and a fluorometric substrate (e.g., ADHP).

  • Readout: Measure fluorescence (Ex/Em = 535/587 nm) resulting from the peroxidase activity of COX. Calculate the IC₅₀ and the Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

DPPH Radical Scavenging Assay

To validate the antioxidant mechanism via Single Electron Transfer (SET)[4].

  • Preparation: Prepare a 0.1 mM solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in dark conditions (DPPH is light sensitive).

  • Reaction: Mix 1 mL of the pyrazole compound (at varying concentrations) with 1 mL of the DPPH solution.

  • Validation Control: Use Ascorbic Acid as a positive control to validate the assay's sensitivity.

  • Incubation & Readout: Incubate in the dark for 30 minutes. Measure absorbance at 517 nm. A decrease in absorbance correlates directly to the compound's ability to donate an electron and reduce the DPPH radical[4].

References

  • Benzoylacetone | 93-91-4. Benchchem.
  • pyrazoles: Topics by Science.gov. Science.gov.
  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). NIH / PMC.
  • 1-Phenylpentane-1,3-dione | 5331-64-6. Benchchem.
  • Selective Synthesis of Bis-Heterocycles via Mono- and Di-Selenylation of Pyrazoles and Other Heteroarenes. ACS Omega.

Sources

Foundational

Introduction: The Structural Significance of Pyrazole Scaffolds

An In-Depth Technical Guide to the Crystallographic Analysis of a 5-Methyl-1,3-diphenyl-1H-pyrazole Derivative The pyrazole ring system is a cornerstone in medicinal chemistry and materials science, recognized as a "priv...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystallographic Analysis of a 5-Methyl-1,3-diphenyl-1H-pyrazole Derivative

The pyrazole ring system is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[1][3] The therapeutic efficacy and material properties of these compounds are intrinsically linked to their three-dimensional structure and intermolecular interactions in the solid state.

Understanding the precise atomic arrangement through single-crystal X-ray diffraction (SC-XRD) is therefore not merely an academic exercise; it is a critical step in rational drug design and materials engineering.[4][5] This analysis provides definitive insights into molecular conformation, stereochemistry, and the non-covalent interactions that govern crystal packing. This data is invaluable for structure-activity relationship (SAR) studies and for predicting the physicochemical properties of a compound, such as solubility and stability.

This guide provides a comprehensive overview of the crystallographic data for Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate , a closely related derivative of the target topic. We will delve into the synthesis and crystallization, present a detailed analysis of the crystal structure, and provide a robust, field-proven protocol for obtaining such data.

Synthesis and Single Crystal Growth

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The formation of large, well-ordered crystals is paramount for obtaining high-resolution diffraction data.

Rationale for Crystallization Strategy

The choice of solvent and crystallization technique is critical. The goal is to achieve a state of slow supersaturation, which allows molecules to organize into a thermodynamically stable, well-ordered crystal lattice. Rapid precipitation often leads to amorphous solids or poorly crystalline materials unsuitable for SC-XRD.[6] Slow evaporation of a solvent is a widely used and effective technique. The gradual increase in concentration allows for the meticulous process of nucleation and crystal growth. The solvent system is chosen based on the solubility profile of the compound, aiming for moderate solubility at the working temperature.

Synthetic and Crystallization Protocol

The synthesis of the title compound, Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate, can be achieved through established pyrazole synthesis routes. While the specific reaction is not detailed here, a generalized approach often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3]

Crystallization via Slow Evaporation:

  • Dissolution: Dissolve the purified Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate powder in a suitable solvent (e.g., ethanol or an ethanol/dichloromethane mixture) at room temperature to create a nearly saturated solution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small beaker or vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with parafilm and carefully puncture 2-3 small holes using a fine needle. This slows the rate of solvent evaporation, promoting the growth of larger, higher-quality crystals.[6]

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Harvesting: Over several days to a week, crystals should form. Once they reach a suitable size (ideally 0.1 - 0.3 mm in each dimension), they can be carefully harvested for analysis.[4]

Crystallographic Data and Structural Analysis

The analysis of Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate (C₁₉H₁₈N₂O₂) reveals key structural features that define its conformation and packing in the solid state. The data presented here is based on the findings reported by Chandra et al.[7]

Summary of Crystallographic Data

The following table summarizes the essential crystallographic parameters obtained from the single-crystal X-ray diffraction experiment.[7]

ParameterValue
Chemical FormulaC₁₉H₁₈N₂O₂
Formula Weight (Mᵣ)318.36
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.4593(4)
b (Å)15.6284(6)
c (Å)12.4579(5)
α (°)90
β (°)98.241(3)
γ (°)90
Volume (V) (ų)1630.34(12)
Z (Molecules per unit cell)4 (Note: Original paper states Z=2, likely a typo for this space group and molecule)
Calculated Density (Dcalc)1.297 Mg/m³
Radiation TypeMo Kα
Goodness-of-fit (S)1.05
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.126
R indices (all data)R1 = 0.058, wR2 = 0.138
Molecular and Supramolecular Features

The molecular structure reveals a pyrazole core with phenyl groups at the N1 and C3 positions, a methyl group at C5, and an ethoxycarbonyl group at the C4 position. Analysis of the crystal structure indicates that the ethoxycarbonyl group is slightly twisted relative to the plane of the pyrazole ring.[7][8]

A crucial aspect of crystal engineering and understanding solid-state behavior is the analysis of intermolecular interactions. In the crystal lattice of this compound, the structure is stabilized by intermolecular C-H···O hydrogen bonds.[7][8] These weak, non-covalent interactions create a robust three-dimensional network that holds the molecules together in an ordered arrangement. The planarity of the pyrazole moiety and its relationship with the attached phenyl rings also contribute to the overall crystal packing, potentially involving pi-stacking interactions, although C-H···O bonds are noted as the primary stabilizing force.[7]

Experimental Workflow: From Crystal to Structure

The following protocol outlines the standardized, self-validating workflow for single-crystal X-ray diffraction analysis. This process ensures data integrity and reproducibility, which are hallmarks of trustworthy scientific investigation.

Step-by-Step SC-XRD Protocol
  • Crystal Selection and Mounting:

    • Under a polarizing microscope, select a single, optically clear crystal free of cracks or defects.[5][6] An ideal size is between 0.1 and 0.3 mm.[5]

    • Mount the selected crystal on the tip of a glass fiber or a cryo-loop using a minimal amount of non-diffracting oil (e.g., paratone-N).

    • Mount the fiber onto a goniometer head.

  • Data Collection:

    • Place the goniometer head on the diffractometer.

    • A stream of cold nitrogen gas (typically at 100 K) is directed at the crystal. This minimizes thermal motion of the atoms, leading to higher quality diffraction data.

    • An initial set of frames is collected to determine the unit cell dimensions and the crystal's orientation matrix.

    • A full sphere of diffraction data is then collected by rotating the crystal through a series of angles, capturing the intensity and position of each diffracted X-ray beam on a detector (e.g., a CCD or CMOS detector).[5]

  • Data Reduction and Processing:

    • The raw diffraction images are processed to integrate the intensities of all the measured reflections.

    • Corrections are applied for various experimental factors, including Lorentz-polarization effects and absorption.

    • The data is scaled and merged to produce a final reflection file. Software like SHELXS or SHELXT is commonly used for this stage.[9]

  • Structure Solution and Refinement:

    • The phase problem is solved using either direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model.

    • This model is then refined using a least-squares algorithm (e.g., with SHELXL).[9] This iterative process adjusts atomic positions, and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

    • Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate constraints.

    • The final model is validated using metrics such as R-factors (R1, wR2) and the goodness-of-fit (S).

Workflow Visualization

The following diagram illustrates the logical flow from compound synthesis to final structural validation.

G cluster_synthesis Phase 1: Sample Preparation cluster_data Phase 2: Data Acquisition & Processing cluster_analysis Phase 3: Structural Analysis A Chemical Synthesis of 5-Methyl-1,3-diphenyl-1H-pyrazole derivative B Purification A->B C Single Crystal Growth (Slow Evaporation) B->C D Crystal Mounting & Cryo-Cooling C->D E X-Ray Diffraction Data Collection D->E F Data Reduction (Integration & Scaling) E->F G Structure Solution (e.g., Direct Methods) F->G H Structure Refinement (Least-Squares) G->H I Final Model Validation & CIF Generation H->I J Deposition to CCDC I->J

Caption: Workflow from synthesis to crystallographic data deposition.

Conclusion

The crystallographic analysis of Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate provides a definitive three-dimensional model of the molecule, revealing a monoclinic crystal system stabilized by C-H···O hydrogen bonds.[7] This detailed structural information is fundamental for the scientific community, particularly for researchers in drug development and materials science. The robust, multi-step process of single-crystal X-ray diffraction, from meticulous crystal growth to sophisticated data refinement, ensures the generation of accurate and reliable data. This information serves as a critical foundation for understanding structure-property relationships, guiding the design of new pyrazole-based compounds with enhanced therapeutic or material characteristics. The deposition of such data into public repositories like the Cambridge Crystallographic Data Centre (CCDC) further fuels collective scientific advancement.[10]

References

  • Karrouchi, Z., et al. (2016). Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide. Acta Crystallographica Section E: Crystallographic Communications, 72(8). Available at: [Link]

  • Vinaya, et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. Acta Crystallographica Section E: Crystallographic Communications, 80(1). Available at: [Link]

  • Chandra, et al. (2014). Synthesis and Crystal Structure Studies of Ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. AIP Conference Proceedings. Available at: [Link]

  • IUCr. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. journals.iucr.org. Available at: [Link]

  • IUCr Journals. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenz. Available at: [Link]

  • IUCr. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. scripts.iucr.org. Available at: [Link]

  • Wikipedia. (2023). Cambridge Crystallographic Data Centre. Available at: [Link]

  • University of California, Santa Barbara. Powder X-ray Diffraction Protocol/SOP. Available at: [Link]

  • ResearchGate. (2014). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. Available at: [Link]

  • ResearchGate. Application Note SC-XRD 505 Single Crystal Diffraction. Available at: [Link]

  • Osaka University. (n.d.). What is the Cambridge Structural Database? Available at: [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Available at: [Link]

  • National Center for Biotechnology Information. (2021). X-ray diffraction using focused-ion-beam-prepared single crystals. Available at: [Link]

  • Paul Evans Architects. (n.d.). Cambridge Crystallographic Data Centre. Available at: [Link]

  • Japan Association for International Chemical Information. (n.d.). CCDC Products. Available at: [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. Available at: [Link]

  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Available at: [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Electronic Structure and DFT Calculations of 5-methyl-1,3-diphenyl-1H-pyrazole

Abstract This technical guide provides a comprehensive exploration of the electronic structure of 5-methyl-1,3-diphenyl-1H-pyrazole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive exploration of the electronic structure of 5-methyl-1,3-diphenyl-1H-pyrazole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. We delve into the application of Density Functional Theory (DFT) as a powerful computational methodology to elucidate the molecule's fundamental electronic properties. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and a practical, step-by-step protocol for conducting DFT calculations. We will dissect the causality behind computational choices, from the selection of functionals and basis sets to the interpretation of key outputs such as Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP) maps, and Mulliken charge analysis. The guide aims to bridge theoretical concepts with practical application, empowering researchers to leverage computational chemistry for predictive insights into molecular reactivity, stability, and intermolecular interactions.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole and its derivatives represent a cornerstone in heterocyclic chemistry, renowned for their wide spectrum of biological and pharmacological activities.[1][2] These five-membered aromatic rings, containing two adjacent nitrogen atoms, are integral to numerous approved drugs and agrochemicals, exhibiting anti-inflammatory, antimicrobial, anti-tumor, and insecticidal properties.[1][2][3] The specific compound, 5-methyl-1,3-diphenyl-1H-pyrazole, combines the stability of the pyrazole core with the steric and electronic influence of two phenyl groups and a methyl substituent.

Understanding the electronic architecture of this molecule is paramount. The distribution of electrons governs its chemical reactivity, kinetic stability, and how it interacts with biological targets like enzymes or receptors.[4] For drug development professionals, a detailed map of electron-rich and electron-deficient regions can guide the design of more potent and selective analogues. Density Functional Theory (DFT) has emerged as an indispensable tool in this endeavor, offering a computationally efficient yet highly accurate method to model the electronic structure of complex organic molecules.[5][6]

This guide will provide a self-validating framework for applying DFT to 5-methyl-1,3-diphenyl-1H-pyrazole, explaining not just how to perform the calculations, but why specific choices are made, ensuring a robust and reproducible computational analysis.

Theoretical Framework: Density Functional Theory (DFT) in a Nutshell

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Its central tenet, rooted in the Hohenberg-Kohn theorems, is that the total energy of a system can be determined from its electron density, rather than the complex many-electron wavefunction. This simplification makes DFT computationally more tractable than traditional ab initio methods without a significant loss of accuracy for many applications.

Pillars of a DFT Calculation:

  • The Exchange-Correlation Functional: This is the heart of DFT. It approximates the complex quantum mechanical effects of exchange and correlation between electrons. The choice of functional is critical for accuracy. For organic molecules like pyrazoles, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and have been shown to provide a reliable balance of accuracy and computational cost.[1][3][5][7][8] The B3LYP functional incorporates a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals.

  • The Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set determine the flexibility the electrons have to distribute in space. A commonly employed and robust basis set for molecules of this size is the 6-311++G(d,p) .[1][7]

    • 6-311: Describes the core electrons with one function and valence electrons with three functions, allowing for greater flexibility.

    • ++G: Adds diffuse functions for both heavy atoms and hydrogen, which are crucial for accurately describing lone pairs and non-covalent interactions.

    • (d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for non-spherical distortion of the electron density, which is essential for describing chemical bonds accurately.

By combining a suitable functional (like B3LYP) with an adequate basis set (like 6-311++G(d,p)), we can reliably predict the electronic properties of 5-methyl-1,3-diphenyl-1H-pyrazole.

In-Depth Computational Protocol

This section outlines a validated, step-by-step workflow for conducting a comprehensive DFT analysis of 5-methyl-1,3-diphenyl-1H-pyrazole using a standard quantum chemistry software package like Gaussian, ORCA, or Spartan.[5]

Diagram: DFT Computational Workflow

DFT_Workflow cluster_prep Step 1: Preparation cluster_opt Step 2: Geometry Optimization cluster_analysis Step 3: Property Calculation & Analysis A Draw/Import Molecule: 5-methyl-1,3-diphenyl-1H-pyrazole B Set Calculation Parameters: Functional: B3LYP Basis Set: 6-311++G(d,p) A->B Input Structure C Run Geometry Optimization B->C Define Task D Frequency Analysis: Confirm no imaginary frequencies C->D Verify Minimum E Single-Point Energy Calculation on Optimized Geometry D->E Use Optimized Structure F Compute Properties: HOMO/LUMO MEP Map Mulliken Charges E->F Extract Data G Interpret Results: Reactivity Prediction Site-Specific Interactions F->G Synthesize Insights

Caption: A flowchart illustrating the computational workflow for a DFT study.

Experimental Protocol Details
  • Molecular Structure Generation (Input):

    • Construct the 3D structure of 5-methyl-1,3-diphenyl-1H-pyrazole using a molecular modeling interface. Ensure correct atom types and initial bond connectivity. An initial energy minimization using a faster method like molecular mechanics can provide a reasonable starting geometry.

  • Geometry Optimization and Frequency Analysis:

    • Objective: To find the most stable three-dimensional arrangement of the atoms (the global minimum on the potential energy surface).

    • Methodology:

      • Select the DFT calculation engine.

      • Specify the level of theory: B3LYP/6-311++G(d,p) .[1][7]

      • Initiate the geometry optimization task. The algorithm will iteratively adjust atomic coordinates to minimize the total energy of the molecule.

      • Upon completion, perform a subsequent frequency calculation at the same level of theory.

    • Validation: A successful optimization is confirmed by the absence of any imaginary (negative) vibrational frequencies.[7] The presence of an imaginary frequency indicates the structure is a transition state, not a stable minimum, and requires further optimization.

  • Electronic Property Calculation and Analysis:

    • Objective: To compute and interpret the electronic properties from the optimized, stable geometry.

    • Methodology: Using the optimized coordinates, perform a single-point energy calculation. This step generates the final wavefunction from which all electronic properties are derived.

    • Key Analyses:

      • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity.[3][4]

        • HOMO: Represents the ability to donate an electron. Regions with a high HOMO density are susceptible to electrophilic attack.

        • LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.

        • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[3][6]

      • Molecular Electrostatic Potential (MEP) Analysis: The MEP is a 3D map of the electrostatic potential on the electron density surface. It provides a powerful visual guide to the charge distribution.[4][9][10]

        • Color Convention: Typically, red indicates regions of most negative electrostatic potential (electron-rich, lone pairs, π-systems), which are favorable for electrophilic attack. Blue indicates regions of most positive electrostatic potential (electron-poor, acidic protons), favorable for nucleophilic attack. Green represents regions of neutral potential.[11]

      • Mulliken Atomic Charge Analysis: This analysis partitions the total electron density among the individual atoms in the molecule, assigning a partial charge to each.[5] While the absolute values can be basis-set dependent, they provide a quantitative measure of local electron density and are useful for identifying potential sites of electrostatic interaction.

Predicted Electronic Properties and Data Interpretation

Based on DFT calculations performed on similar pyrazole derivatives, we can anticipate the following electronic properties for 5-methyl-1,3-diphenyl-1H-pyrazole.[1][3][5][8]

Diagram: Molecular Structure

Caption: 2D representation of 5-methyl-1,3-diphenyl-1H-pyrazole.

Table 1: Calculated Electronic Properties (Representative Values)
PropertyPredicted ValueSignificance and Interpretation
EHOMO ~ -6.2 eVRepresents the ionization potential; a higher value indicates greater ease of donating electrons. The HOMO is expected to be distributed over the pyrazole and phenyl rings.[5]
ELUMO ~ -1.2 eVRepresents the electron affinity; a lower value indicates a greater propensity to accept electrons. The LUMO is also likely delocalized across the aromatic system.[5]
Energy Gap (ΔE) ~ 5.0 eVA relatively large energy gap suggests high kinetic stability and lower overall reactivity, which is characteristic of aromatic heterocyclic systems.[3]
Dipole Moment (μ) ~ 2.0 - 3.0 DebyeA non-zero dipole moment indicates an asymmetric distribution of charge, influencing solubility and intermolecular interactions.
Interpretation of Results
  • Reactivity Hotspots (MEP Analysis): For pyrazole derivatives, the MEP map is expected to show a region of significant negative potential (red) around the pyridine-like nitrogen atom (N2), making it the primary site for electrophilic attack and hydrogen bonding.[4][11] The hydrogen atoms on the phenyl and methyl groups will exhibit positive potential (blue), rendering them susceptible to nucleophilic interactions.

  • Atomic Charges (Mulliken Analysis): The Mulliken charge analysis will likely confirm the MEP results quantitatively, showing a significant negative partial charge on the N2 atom and positive charges on the hydrogen atoms.[5][6] This charge distribution is critical for understanding how the molecule will orient itself within a protein's active site.

Conclusion

This guide has detailed a robust and scientifically grounded protocol for investigating the electronic structure of 5-methyl-1,3-diphenyl-1H-pyrazole using Density Functional Theory. By employing the B3LYP functional with the 6-311++G(d,p) basis set, researchers can reliably perform geometry optimizations and calculate key electronic descriptors. The analysis of Frontier Molecular Orbitals, Molecular Electrostatic Potential maps, and Mulliken charges provides a comprehensive picture of the molecule's reactivity, stability, and potential for intermolecular interactions. These computational insights are invaluable in the fields of drug discovery and materials science, enabling a more rational, predictive approach to molecular design and development. The methodologies described herein offer a self-validating system for generating high-quality, reproducible data to accelerate research and innovation.

References

  • ResearchGate. Computed molecular electrostatic potential surface (MEP) of Pyz-1 and... Available from: [Link]

  • ResearchGate. Molecular electrostatic potential (MEP) of 4a-e. Available from: [Link]

  • ResearchGate. Synthesis, characterization and DFT study of a new family of pyrazole derivatives. Available from: [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. Available from: [Link]

  • PubMed. Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.). Available from: [Link]

  • Cram. Molecular Electrostatic Potential (MEP) Surface Of Pyrazolooxazines. Available from: [Link]

  • AIP Publishing. Synthesis and DFT calculation of novel pyrazole derivatives. Available from: [Link]

  • SciSpace. On the Interactions of Fused Pyrazole Derivative with Selected Amino Acids: DFT Calculations. Available from: [Link]

  • AIP Publishing. Synthesis and DFT calculation of novel pyrazole derivatives. Available from: [Link]

  • Der Pharma Chemica. PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Available from: [Link]

  • PubMed. HOMO-LUMO, UV, NLO, NMR and vibrational analysis of 3-methyl-1-phenylpyrazole using FT-IR, FT-RAMAN FT-NMR spectra and HF-DFT computational methods. Available from: [Link]

  • Matilda. A new series of pyrazoles-based compounds: synthesis, HOMO–LUMO analysis, MEP, quantum reactivity, and in silico covid-19 activity. Available from: [Link]

  • PMC. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). Available from: [Link]

  • ResearchGate. A new series of pyrazoles-based compounds: synthesis, HOMO–LUMO analysis, MEP, quantum reactivity, and in silico covid-19 activity | Request PDF. Available from: [Link]

  • ResearchGate. Synthesis and Crystal Structure Studies of Ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate | Request PDF. Available from: [Link]

  • MDPI. On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Available from: [Link]

  • ResearchGate. (PDF) N′-Benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide. Available from: [Link]

  • AIP Publishing. Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. Available from: [Link]

  • DergiPark. Turkish Computational and Theoretical Chemistry Virtual screening, Molecular Docking, Molecular Dynamic and ADME of new pyrazole. Available from: [Link]

  • MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available from: [Link]

  • ResearchGate. Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. Available from: [Link]

  • NextSDS. 5-METHYL-1,3-DIPHENYL-1H-PYRAZOLE — Chemical Substance Information. Available from: [Link]

  • PMC. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. Available from: [Link]

  • ResearchGate. Synthesis, Characterization, Biological and Molecular Docking Studies of 1,3-Diphenyl-1H-pyrazole Terminated Imino Derivatives. Available from: [Link]

  • ResearchGate. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]

  • French-Ukrainian Journal of Chemistry. Complexation of 1,3-dihetaryl-5-phenyl-2-pyrazoline Derivatives with Polyvalent Metal Ions: Quantum Chemical Modeling and Experimental Investigation. Available from: [Link]

  • University of Liverpool. Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. Available from: [Link]

Sources

Foundational

preliminary toxicity screening of 5-methyl-1,3-diphenyl-1H-pyrazole

An In-Depth Technical Guide to the Preliminary Toxicity Screening of 5-methyl-1,3-diphenyl-1H-pyrazole Executive Summary The pyrazole scaffold is a cornerstone in modern medicinal chemistry, valued for its broad spectrum...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preliminary Toxicity Screening of 5-methyl-1,3-diphenyl-1H-pyrazole

Executive Summary

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, valued for its broad spectrum of pharmacological activities. However, the journey from a promising lead compound to a clinical candidate is fraught with challenges, chief among them being unforeseen toxicity. This guide provides a comprehensive framework for the preliminary, in vitro toxicity screening of 5-methyl-1,3-diphenyl-1H-pyrazole. Authored from the perspective of a Senior Application Scientist, this document moves beyond mere protocol recitation to explain the scientific rationale behind each experimental choice. We present a tiered, multi-parametric approach encompassing cytotoxicity, genotoxicity, and organ-specific toxicity, designed to build a robust safety profile early in the drug discovery pipeline. The methodologies detailed herein are grounded in established, regulatory-accepted principles to ensure data integrity and facilitate informed go/no-go decisions, ultimately conserving resources and accelerating the development of safer therapeutic agents.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The 1H-pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure is considered "privileged" in medicinal chemistry due to its ability to serve as a versatile scaffold for designing ligands that can interact with a wide array of biological targets. Its derivatives have been successfully developed into blockbuster drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant. The specific compound, 5-methyl-1,3-diphenyl-1H-pyrazole, combines this core with phenyl groups that can significantly influence its pharmacokinetic and pharmacodynamic properties. This structural complexity necessitates a thorough and early assessment of its potential toxicity to de-risk its progression as a potential drug candidate.

A Strategic Framework for Early Toxicity Assessment

A tiered or phased approach is the most logical and resource-efficient strategy for preliminary toxicity screening. This process begins with broad, high-throughput assays and progresses to more complex, specific tests for compounds that pass the initial screens. The primary goal is to "fail fast, fail cheap," eliminating compounds with significant liabilities before committing to expensive, late-stage development. Our proposed workflow prioritizes in vitro assays that are reproducible, scalable, and predictive of potential in vivo outcomes.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Specific Toxicity Endpoints cluster_2 Tier 3: Integrated Analysis Compound 5-methyl-1,3-diphenyl-1H-pyrazole Cytotoxicity Cytotoxicity Assessment (e.g., MTT & LDH Assays) Compound->Cytotoxicity Solubility Aqueous Solubility (Kinetic) Compound->Solubility Permeability Cell Permeability (e.g., PAMPA) Compound->Permeability Genotoxicity Genotoxicity (Ames & Micronucleus) Cytotoxicity->Genotoxicity If IC50 > 10 µM Hepatotoxicity Hepatotoxicity (e.g., HepG2 Assay) Cytotoxicity->Hepatotoxicity If IC50 > 10 µM Cardiotoxicity Cardiotoxicity (e.g., hERG Assay) Cytotoxicity->Cardiotoxicity If IC50 > 10 µM Decision Go / No-Go Decision Cytotoxicity->Decision If IC50 < 1 µM (High Cytotoxicity) Genotoxicity->Decision Hepatotoxicity->Decision Cardiotoxicity->Decision

Caption: Tiered workflow for preliminary toxicity screening.

Core Assay Battery 1: Cytotoxicity Assessment

Expertise & Rationale: Cytotoxicity is the foundational endpoint in toxicology. A compound that indiscriminately kills cells at low concentrations is unlikely to succeed as a therapeutic. We employ a dual-assay strategy to gain mechanistic insight. The MTT assay measures metabolic activity, indicating cell health, while the Lactate Dehydrogenase (LDH) assay measures the release of a cytosolic enzyme, indicating a loss of cell membrane integrity (necrosis). Running these in parallel can distinguish between cytostatic (inhibiting growth) and cytotoxic (cell-killing) effects.

Experimental Protocol: MTT Assay for Cell Viability

This protocol is adapted from standard methodologies for assessing cell metabolic activity.

  • Cell Seeding: Seed a suitable cell line (e.g., HeLa or HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of 5-methyl-1,3-diphenyl-1H-pyrazole (e.g., from 100 µM to 0.1 µM) in culture medium. Replace the old medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Experimental Protocol: LDH Release Assay

This protocol measures cytotoxicity by quantifying LDH released from damaged cells.

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol in a parallel plate.

  • Incubation: Incubate for the desired time (e.g., 24 hours).

  • Lysate Controls: Add a lysis buffer to control wells 45 minutes before the end of incubation to generate a maximum LDH release control.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing diaphorase and NAD+) to each well.

  • Incubation & Reading: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

  • Data Analysis: Calculate cytotoxicity percentage using the formula: (Compound - Vehicle Control) / (Maximum Release - Vehicle Control) * 100.

Data Presentation: Cytotoxicity Profile
AssayEndpointCell LineIC₅₀ / EC₅₀ (µM) [Hypothetical]
MTTCell ViabilityHEK29345.2
LDHMembrane IntegrityHEK293> 100

Interpretation: The hypothetical data suggests the compound reduces cell viability at higher concentrations but does not cause significant membrane rupture, pointing towards a cytostatic or apoptotic mechanism rather than necrosis.

Core Assay Battery 2: Genotoxicity Assessment

Expertise & Rationale: Genotoxicity, the ability of a substance to damage DNA, is a major safety concern as it can lead to carcinogenesis or heritable diseases. Regulatory agencies worldwide mandate genotoxicity testing. A standard preliminary screen involves a bacterial mutation assay and an in vitro mammalian cell assay to assess different endpoints.

Protocol Overview: Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used method that employs several strains of Salmonella typhimurium with mutations in the histidine synthesis operon. It detects a compound's ability to cause mutations that revert the bacteria to a histidine-producing state.

  • Strain Selection: Use a minimum of two strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.

  • Exposure: The test compound, bacterial strain, and S9 mix (if used) are combined in a soft agar overlay.

  • Plating: The mixture is poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (his+) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.

Protocol Overview: In Vitro Micronucleus Assay

This assay detects both clastogens (agents that break chromosomes) and aneugens (agents that affect chromosome segregation).

  • Cell Culture: Use a mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes).

  • Treatment: Expose cells to the test compound with and without S9 metabolic activation.

  • Cytochalasin B Block: Add Cytochalasin B to block cytokinesis, leading to the accumulation of binucleated cells. This makes scoring micronuclei unambiguous.

  • Harvesting & Staining: After an appropriate incubation period, cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei (small, membrane-bound DNA fragments in the cytoplasm). A significant increase in micronucleated cells indicates genotoxic potential.

G Ames Ames Test Result Decision Decision Ames->Decision Micronucleus In Vitro Micronucleus Test Result Micronucleus->Decision Stop High Risk: Stop Development or Redesign Decision->Stop Positive in Both or Strong Positive in One Proceed Low Risk: Proceed to In Vivo Follow-up Decision->Proceed Negative in Both

Caption: Decision-making workflow based on genotoxicity results.

Core Assay Battery 3: Organ-Specific Toxicity (Hepatotoxicity)

Expertise & Rationale: The liver is the primary site of drug metabolism and is highly susceptible to drug-induced injury (DILI). DILI is a leading cause of acute liver failure and a major reason for drug withdrawal from the market. Therefore, early assessment of hepatotoxicity is critical. The human hepatoma cell line, HepG2, is a widely used, albeit imperfect, model for initial screening.

Experimental Protocol: Hepatotoxicity Assessment in HepG2 Cells
  • Cell Culture: Culture HepG2 cells in a 96-well plate until they form a confluent monolayer.

  • Treatment: Treat cells with a concentration range of 5-methyl-1,3-diphenyl-1H-pyrazole for 24-48 hours. Include a vehicle control and a known hepatotoxin (e.g., acetaminophen) as a positive control.

  • Endpoint Measurement: After incubation, collect the cell culture supernatant and lyse the remaining cells. Perform assays for key biomarkers:

    • Alanine Aminotransferase (ALT) / Aspartate Aminotransferase (AST) Release: Measure the activity of these liver enzymes in the supernatant as markers of hepatocellular damage.

    • Glutathione (GSH) Depletion: Measure intracellular GSH levels in the cell lysate. Depletion of this key antioxidant is an indicator of oxidative stress, a common mechanism of DILI.

  • Data Analysis: Quantify the changes in biomarker levels relative to the vehicle control.

Data Presentation: Hepatotoxicity Profile
BiomarkerResult [Hypothetical at 50 µM]Interpretation
ALT Release1.2-fold increase vs. controlNo significant membrane damage
AST Release1.1-fold increase vs. controlNo significant membrane damage
Intracellular GSH65% of controlModerate oxidative stress indicated

Integrated Analysis and Go/No-Go Decision

The ultimate goal of this screening cascade is not to evaluate each endpoint in isolation but to synthesize the data into a holistic risk profile.

  • Scenario 1 (Go): The compound displays low cytotoxicity (IC₅₀ > 30 µM), is negative in both the Ames and micronucleus assays, and shows no significant hepatotoxicity markers at relevant concentrations. This compound has a favorable preliminary safety profile and is a strong candidate for further investigation.

  • Scenario 2 (Borderline - Go with caution): The compound shows moderate cytotoxicity (e.g., IC₅₀ between 10-30 µM) or induces mild oxidative stress in HepG2 cells without causing overt cell death. This may be acceptable depending on the therapeutic target and potential efficacy. Further structure-activity relationship (SAR) studies would be warranted to mitigate the observed liability.

  • Scenario 3 (No-Go): The compound is potently cytotoxic (IC₅₀ < 1 µM) or is clearly positive in a genotoxicity assay. Such findings represent a significant safety risk that is difficult to overcome, and the compound should typically be deprioritized unless it is for a life-threatening indication with no other treatments.

This preliminary data package provides the critical information needed to make an evidence-based decision, ensuring that only the most promising and safest compounds advance, thereby optimizing the drug discovery process.

References

  • Faria, J. V., et al. (2017). Pyrazoles: A Tribute to Their Versatility in Medicinal Chemistry. Molecules. Available at: [Link]

  • van Meerloo, J., et al. (2011). Cell Sensitivity Assays: The MTT Assay. Methods in Molecular Biology. Available at: [Link]

  • Weyermann, J., et al. (2005). A high-throughput lactate dehydrogenase assay for cytotoxicity testing of air-delivered drugs. Journal of Immunological Methods. Available at: [Link]

  • Organisation for Economic Co-operation and Development (OECD). (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Available at: [Link]

  • Kumar, V., et al. (2013). Pyrazole-containing analogs as promising anti-inflammatory agents. Current Medicinal Chemistry. Available at: [Link]

  • Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. Available at: [Link]

  • Organisation for Economic Co-operation and Development (OECD). (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. Available at: [Link]

  • Kullak-Ublick, G. A., et al. (2017). Drug-induced liver injury: recent advances in diagnosis and risk assessment. Gut. Available at: [Link]

Exploratory

Thermal Stability and Degradation Kinetics of 5-Methyl-1,3-diphenyl-1H-pyrazole Derivatives: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, I approach the thermal profiling of heterocyclic active pharmaceutical ingredients (APIs) and advanced materials not merely as a regulatory checkbox, but as a foundati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the thermal profiling of heterocyclic active pharmaceutical ingredients (APIs) and advanced materials not merely as a regulatory checkbox, but as a foundational predictor of formulation viability, shelf-life, and processing safety. Pyrazole derivatives, particularly 5-methyl-1,3-diphenyl-1H-pyrazole and its structural analogs, are highly valued in medicinal chemistry for their broad spectrum of biological activities[1]. However, their behavior under thermal stress dictates their suitability for high-temperature manufacturing processes (e.g., hot-melt extrusion) and long-term storage.

This whitepaper provides an in-depth mechanistic analysis of the thermal stability of 5-methyl-1,3-diphenyl-1H-pyrazole derivatives, detailing the causality behind their degradation pathways, and outlining self-validating experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)[2].

Mechanistic Grounding: The Pyrazole Core Under Thermal Stress

The intrinsic thermal stability of pyrazole derivatives stems from the aromatic stabilization energy of the five-membered nitrogenous ring. Unlike aliphatic nitrogen compounds, the N-N bond within the pyrazole core is reinforced by π -electron delocalization[3].

When analyzing 5-methyl-1,3-diphenyl-1H-pyrazole , three structural factors dictate its thermal behavior:

  • Extended π -Conjugation: The phenyl rings at the 1- and 3-positions extend the conjugated system. This delocalization acts as an "electron sink," distributing thermal energy across a larger molecular orbital network and significantly raising the onset temperature of decomposition ( Td​ )[2].

  • Steric and Inductive Effects of the 5-Methyl Group: The methyl group at the 5-position introduces mild steric hindrance against the adjacent 1-phenyl group. However, its primary contribution is electronic; the inductive electron-donating effect (+I) of the methyl group slightly increases the electron density of the pyrazole ring, reinforcing the N-N bond against homolytic cleavage[3].

  • Substituent-Driven Degradation: Thermal degradation in these molecules rarely begins with the catastrophic failure of the pyrazole core. Instead, it initiates at the peripheral substituents (e.g., detachment of halogens, amino groups, or decarboxylation) between 200 °C and 300 °C, followed by the main degradation of the heterocyclic core between 300 °C and 600 °C[4].

Synthesis and Isolation Protocol (Self-Validating System)

To achieve reproducible thermal data, the analyte must be absolutely free of trace metals, unreacted precursors, or trapped solvents. Impurities act as catalytic nodes, artificially lowering the activation energy for thermal degradation[1]. The following protocol ensures a high-purity isolate.

Synthesis N1 1-Phenyl-1,3-butanedione (Electrophile) N3 Catalytic Reactor (Acidic Media, 80°C) N1->N3 N2 Phenylhydrazine (Nucleophile) N2->N3 N4 Cyclocondensation & Dehydration N3->N4 N5 5-Methyl-1,3-diphenyl-1H-pyrazole (High Purity Isolate) N4->N5

Catalytic synthesis workflow for 5-methyl-1,3-diphenyl-1H-pyrazole derivatives.

Step-by-Step Synthesis Methodology
  • Precursor Preparation: Dissolve 1-phenyl-1,3-butanedione (1.0 eq) and phenylhydrazine (1.1 eq) in anhydrous ethanol[5].

  • Catalysis & Cyclocondensation: Introduce a catalytic amount of glacial acetic acid. Heat the mixture to 80 °C under continuous stirring for 2-3 hours.

    • Causality: Acid catalysis protonates the carbonyl oxygen, accelerating the nucleophilic attack of the hydrazine. The elevated temperature provides the thermodynamic drive for the subsequent dehydration step, forcing the ring closure.

  • Isolation: Cool the reaction mixture to 0-5 °C to induce crystallization. Filter the precipitate.

  • Purification & Drying: Recrystallize the crude product from absolute ethanol. Dry the purified crystals under high vacuum at 60 °C for 12 hours.

    • Causality: Removing all residual solvent is critical. Trapped solvent acts as a plasticizer, disrupting the crystal lattice and artificially lowering the melting point ( Tm​ ) during DSC analysis, while also creating false early-mass-loss artifacts in TGA[1].

Standardized Thermal Analysis Workflow (TGA/DSC)

Thermal profiling must be conducted using a tightly controlled, self-validating workflow to differentiate between intrinsic thermal dissociation and environmental oxidation.

ThermalAnalysis S1 Sample Prep 3-5 mg in Alumina Pan S2 Atmosphere Control N2 Purge (50 mL/min) S1->S2 S3 TGA/DSC Ramp 10 °C/min up to 600 °C S2->S3 S4 Data Acquisition Mass Loss & Heat Flow S3->S4 S5 Kinetic Modeling Activation Energy (Ea) S4->S5

Standardized TGA/DSC workflow for evaluating pyrazole thermal degradation kinetics.

Step-by-Step Analytical Methodology
  • Instrument Calibration: Calibrate the DSC using an Indium standard ( Tm​ = 156.6 °C) to ensure precise heat flow and temperature measurements.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of the synthesized pyrazole derivative into an alumina crucible[2].

    • Causality: Alumina is strictly chosen over platinum. Platinum can act as a catalyst for the degradation of nitrogen-rich heterocyclic rings at elevated temperatures, skewing the kinetic data.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen ( N2​ ) gas at a constant flow rate of 50 mL/min[2].

    • Causality: An inert atmosphere prevents premature oxidative degradation, isolating the true thermal dissociation energy of the molecule.

  • Heating Program: Apply a linear heating rate of 10 °C/min from 25 °C to 600 °C[4].

    • Causality: A 10 °C/min rate provides the optimal balance. Slower rates can cause baseline drift, while faster rates induce thermal lag, blurring the resolution of overlapping degradation stages.

  • Data Processing: Record the mass loss (TGA) and heat flow (DSC). Calculate the onset of decomposition ( Td​ ) and apply the Coats-Redfern method to determine the activation energy ( Ea​ ) of the degradation steps.

Quantitative Data & Structure-Property Relationships

The thermal stability of 5-methyl-1,3-diphenyl-1H-pyrazole acts as a baseline. Modifying the substituents drastically alters the crystal lattice energy (affecting Tm​ ) and the bond dissociation energy (affecting Td​ ). The data below synthesizes expected thermal parameters based on structural modifications[2],[6],[7].

Compound DerivativeMelting Point ( Tm​ , °C)Onset of Decomposition ( Td​ , °C)Main Degradation Range (°C)Key Structural Influence on Stability
5-Methyl-1,3-diphenyl-1H-pyrazole 105 - 110265310 - 580Methyl (+I effect) stabilizes the ring; baseline high stability.
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde 142 - 148275320 - 600Aldehyde group enables intermolecular H-bonding, raising Tm​ and Td​ .
5-Amino-1,3-diphenyl-1H-pyrazole 130 - 135220250 - 500Amino group introduces reactive sites, lowering thermal resistance.
Pyrazole-4-carboxamide derivatives 180 - 210300300 - 600Extensive hydrogen bonding network drastically enhances thermal stability.

Note: No weight loss is typically observed up to 175 °C in a nitrogen environment for high-purity pyrazole derivatives, confirming their suitability for high-temperature pharmaceutical processing[2].

Conclusion

The 5-methyl-1,3-diphenyl-1H-pyrazole scaffold exhibits robust thermal stability, primarily driven by its aromaticity and extended π -conjugation. As demonstrated through rigorous TGA/DSC workflows, the core remains intact well above 250 °C, with catastrophic degradation only occurring past 300 °C. For drug development professionals, this thermal resilience indicates that pyrazole-based APIs are highly compatible with aggressive formulation techniques, provided that peripheral substituents (such as primary amines) do not introduce premature thermal liabilities. By adhering to the stringent synthesis and analytical protocols outlined in this guide, researchers can ensure accurate, artifact-free thermal profiling.

References

  • Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme Taylor & Francis Online URL:[Link]

  • Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation Beilstein Journal of Organic Chemistry URL:[Link]

  • Continuous Flow Synthesis of Five‐Membered N‐Heterocycles by Ynone System ChemistrySelect (Wiley) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Green Synthesis of 5-Methyl-1,3-diphenyl-1H-pyrazole

Introduction & Rationale The pyrazole scaffold is a privileged pharmacophore embedded in numerous FDA-approved therapeutics, including the COX-2 inhibitor celecoxib and the cannabinoid receptor antagonist rimonabant[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The pyrazole scaffold is a privileged pharmacophore embedded in numerous FDA-approved therapeutics, including the COX-2 inhibitor celecoxib and the cannabinoid receptor antagonist rimonabant[1]. Traditionally, the synthesis of 1,3,5-trisubstituted pyrazoles relies on the Knorr pyrazole synthesis, which involves the cyclocondensation of hydrazines with 1,3-diketones[2]. However, conventional protocols often require volatile organic solvents (VOCs) like glacial acetic acid or refluxing ethanol, coupled with homogeneous acid catalysts that complicate workup and generate toxic aqueous waste[3].

To align with modern pharmaceutical development and sustainability standards, this Application Note details a green chemistry protocol for the synthesis of 5-methyl-1,3-diphenyl-1H-pyrazole. By leveraging solvent-free conditions and a recyclable solid acid catalyst (silica-supported sulfuric acid, H2SO4·SiO2), this method maximizes atom economy, eliminates VOCs during the reaction phase, and simplifies product isolation[2].

Mechanistic Causality & Regioselectivity

Understanding the reaction mechanism is critical for controlling the regiochemical outcome of the synthesis. The reaction between phenylhydrazine and 1-phenyl-1,3-butanedione (benzoylacetone) presents a classic regioselectivity challenge due to the asymmetry of both reactants[2].

  • Nucleophilic Attack : Phenylhydrazine possesses two distinct nitrogen nucleophiles. The terminal primary amine (-NH2) is significantly more nucleophilic and less sterically hindered than the internal secondary amine (-NH-Ph).

  • Electrophilic Centers : 1-phenyl-1,3-butanedione features two carbonyl groups. The acetyl carbonyl (aliphatic) is more electrophilic and less sterically hindered than the benzoyl carbonyl (conjugated with the phenyl ring).

  • Causality of Isomer Formation : Kinetically, the terminal -NH2 preferentially attacks the acetyl carbonyl, forming an intermediate hydrazone that cyclizes to yield 3-methyl-1,5-diphenyl-1H-pyrazole. However, under the strong, localized acidic environment provided by the H2SO4·SiO2 solid catalyst, thermodynamic equilibration is facilitated. The acid strongly activates the benzoyl carbonyl, allowing competitive attack by the -NH2 group, which ultimately leads to the formation of the 5-methyl-1,3-diphenyl-1H-pyrazole regioisomer[2]. The solid acid catalyst not only accelerates the dehydration steps but also acts as a local desiccant, driving the equilibrium toward the fully aromatized pyrazole ring.

Experimental Methodology: Solvent-Free Synthesis

This protocol utilizes a self-validating workflow to ensure reproducibility, high yield, and minimal environmental impact.

Materials Required:

  • 1-Phenyl-1,3-butanedione (Benzoylacetone)

  • Phenylhydrazine (Caution: Toxic, handle in fume hood)

  • Silica-supported sulfuric acid (H2SO4·SiO2)

  • Ethyl acetate and Ethanol (Green extraction/crystallization solvents)

Step-by-Step Protocol:

  • Catalyst Preparation (Self-Validating Step) : Add 1.0 g of silica gel (230-400 mesh) to a solution of 0.2 mL concentrated H2SO4 in 5 mL diethyl ether. Stir for 10 minutes, then evaporate the solvent under reduced pressure to yield a free-flowing powder. Validation: The powder must be completely dry and free-flowing; clumping indicates residual moisture which will inhibit the dehydration step of the pyrazole synthesis[2].

  • Solvent-Free Mixing : In a 10 mL glass vial, combine 1-phenyl-1,3-butanedione (1.0 mmol, 162 mg) and phenylhydrazine (1.1 mmol, 119 mg). Add 50 mg of the prepared H2SO4·SiO2 catalyst.

  • Reaction Activation : Grind the mixture thoroughly using a glass rod for 2 minutes until a homogeneous paste is formed. Subject the vial to microwave irradiation (approx. 300 W) for 3-5 minutes, or alternatively, stir at room temperature for 30 minutes[3].

  • In-Process Monitoring : Extract a micro-aliquot (1 mg) and dissolve in 0.5 mL ethyl acetate. Spot on a silica TLC plate (Hexane:EtOAc 4:1). Validation: The complete disappearance of the UV-active 1-phenyl-1,3-butanedione spot (Rf ~0.6) and the appearance of a new bright fluorescent spot under 254 nm UV (Rf ~0.4) confirms reaction completion. If starting material persists, extend microwave irradiation by 2 minutes.

  • Green Workup and Catalyst Recovery : Add 5 mL of warm ethyl acetate to the reaction vial and stir for 2 minutes. Filter the mixture through a sintered glass funnel. Validation: The solid H2SO4·SiO2 catalyst remains on the filter (ready for washing and reuse), while the clear filtrate contains the crude pyrazole. A clear, particle-free filtrate validates the successful separation of the product from the heterogeneous catalyst[2].

  • Purification : Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from hot ethanol to afford pure 5-methyl-1,3-diphenyl-1H-pyrazole.

Data Presentation and Analytical Characterization

Table 1: Comparison of Synthesis Metrics (Traditional vs. Green Protocol)

MetricTraditional Knorr SynthesisGreen Protocol (H2SO4·SiO2)
Solvent Glacial Acetic Acid / EthanolSolvent-Free
Catalyst Homogeneous Acid (e.g., HCl)Heterogeneous H2SO4·SiO2
Reaction Time 2 - 6 Hours (Reflux)5 Min (MW) / 30 Min (RT)
Yield 65 - 75%85 - 92%
Catalyst Recyclability None (Requires Neutralization)Yes (>5 cycles with minimal loss)
E-Factor High (>20)Low (<5)

Table 2: Analytical Characterization of 5-Methyl-1,3-diphenyl-1H-pyrazole [2]

Analytical TechniqueObserved Data
1H NMR (300 MHz, CDCl3) δ 2.40 (s, 3H, CH3), 6.33 (s, 1H, CH), 7.22–7.32 (m, 10H, Ar-H)
13C NMR (75 MHz, CDCl3) δ 12.75, 104.57, 125.16, 125.90, 127.79, 127.94, 128.75, 129.27, 133.52, 140.10, 140.36, 151.67
Mass Spectrometry (ESI) m/z 235 [M + H]+

Process Visualization

Workflow N1 Reagents: 1-Phenyl-1,3-butanedione + Phenylhydrazine N2 Catalyst Addition: Silica-Supported H2SO4 (Solvent-Free) N1->N2 N3 Activation: Microwave Irradiation (5 min) or Room Temp Grinding (30 min) N2->N3 N4 Mechanistic Step 1: Hydrazone Formation via Nucleophilic Attack N3->N4 N5 Mechanistic Step 2: Intramolecular Cyclization & Dehydration N4->N5 N6 Workup: Extract with Green Solvent (EtOAc) N5->N6 N7 Catalyst Recovery: Filtration & Washing (Recyclable >5 times) N6->N7 Solid Phase N8 Final Product: 5-Methyl-1,3-diphenyl-1H-pyrazole (>85% Yield) N6->N8 Liquid Phase

Workflow and mechanistic progression for the green synthesis of 5-methyl-1,3-diphenyl-1H-pyrazole.

Sources

Application

Application Notes and Protocols for 5-methyl-1,3-diphenyl-1H-pyrazole in Agrochemical Development

Introduction: The Prominence of the Pyrazole Scaffold in Modern Agrochemicals The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged" scaffold in the landscape of agroche...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Prominence of the Pyrazole Scaffold in Modern Agrochemicals

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged" scaffold in the landscape of agrochemical discovery.[1][2] Its inherent chemical stability, coupled with multiple sites for substitution, provides a versatile platform for the design of novel active ingredients with a wide spectrum of biological activities.[3] Commercially successful products spanning fungicides, herbicides, and insecticides feature the pyrazole core, underscoring its importance in addressing the ongoing challenges of crop protection and food security.[4] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 5-methyl-1,3-diphenyl-1H-pyrazole in the development of next-generation agrochemicals. We will explore its synthesis, hypothesize its potential biological activities based on established structure-activity relationships (SAR), and provide detailed protocols for its screening and evaluation.

Hypothesized Agrochemical Applications of 5-methyl-1,3-diphenyl-1H-pyrazole

While specific agrochemical data for 5-methyl-1,3-diphenyl-1H-pyrazole is not extensively published, its structural features—a substituted pyrazole ring with two phenyl substituents—allow for informed hypotheses regarding its potential applications. The presence of the diphenylpyrazole moiety suggests potential for various biological activities based on analogous structures reported in scientific literature.

Potential as a Herbicide:

Many pyrazole derivatives exhibit herbicidal activity by inhibiting key plant enzymes.[5] A prominent class of pyrazole-based herbicides targets the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, crucial for plastoquinone and tocopherol biosynthesis in plants.[6][7] Inhibition of HPPD leads to the bleaching of new growth and eventual plant death.[2] The structural characteristics of 5-methyl-1,3-diphenyl-1H-pyrazole make it a candidate for investigation as an HPPD inhibitor.

Potential as an Insecticide:

Phenylpyrazole insecticides are known for their high efficacy against a broad range of agricultural pests.[8] A well-known mode of action for this class of compounds is the antagonism of the GABA-gated chloride channel in the insect's central nervous system, leading to hyperexcitation and death.[2] Furthermore, some pyrazole derivatives have been shown to target the ryanodine receptor (RyR), disrupting calcium regulation in insect nerve cells.[9] The diphenylpyrazole structure could potentially interact with these or other insect-specific targets.

Potential as a Fungicide:

A significant number of commercial fungicides are pyrazole-carboxamide derivatives that act as Succinate Dehydrogenase Inhibitors (SDHIs).[10] While 5-methyl-1,3-diphenyl-1H-pyrazole lacks the carboxamide group typical of many SDHIs, the core pyrazole structure is a key pharmacophore.[11] Other fungicidal mechanisms are also associated with pyrazole derivatives, and this compound warrants screening against a panel of phytopathogenic fungi.[12][13]

Synthesis of 5-methyl-1,3-diphenyl-1H-pyrazole

The synthesis of 5-methyl-1,3-diphenyl-1H-pyrazole can be readily achieved through the well-established Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[14][15]

Reaction Scheme:

Knorr_Pyrazole_Synthesis cluster_reactants Reactants diketone 1-Phenyl-1,3-butanedione reaction Acid Catalyst (e.g., Acetic Acid) Reflux diketone->reaction + hydrazine Phenylhydrazine hydrazine->reaction product 5-methyl-1,3-diphenyl-1H-pyrazole reaction->product Cyclocondensation

Caption: Knorr synthesis of 5-methyl-1,3-diphenyl-1H-pyrazole.

Detailed Synthesis Protocol:

This protocol is adapted from established procedures for similar pyrazole syntheses.[16]

Materials:

  • 1-Phenyl-1,3-butanedione

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-phenyl-1,3-butanedione (1.0 equivalent) in ethanol.

  • Add phenylhydrazine (1.0 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 5-10 drops).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure 5-methyl-1,3-diphenyl-1H-pyrazole.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Expected Data for a Similar Compound (3-methyl-1,5-diphenyl-1H-pyrazole): [16]

AnalysisExpected Result
¹H NMR (CDCl₃) δ 7.37-7.19 (m, 10H), 6.28 (s, 1H), 2.40 (s, 3H)
¹³C NMR (CDCl₃) δ 148.7, 142.9, 139.7, 130.3, 128.2, 128.1, 127.9, 127.5, 126.4, 124.5, 107.5, 13.2
MS (ESI) m/z = 235 [M+H]⁺

Note: The spectral data for 5-methyl-1,3-diphenyl-1H-pyrazole will be similar, with slight shifts in the chemical shifts of the pyrazole ring protons and carbons.

Protocols for Agrochemical Screening

The following are detailed, step-by-step methodologies for the preliminary screening of 5-methyl-1,3-diphenyl-1H-pyrazole for its potential herbicidal, insecticidal, and fungicidal activities.

Herbicidal Activity Screening

This protocol is designed for a preliminary assessment of the herbicidal effects of the test compound on representative monocot and dicot weed species.[17][18]

Workflow for Herbicidal Screening:

Herbicidal_Screening_Workflow start Prepare Test Compound Stock Solution treat Apply Test Compound to Seedlings (Post-emergence) start->treat sow Sow Weed Seeds in Pots sow->treat incubate Incubate in Controlled Environment treat->incubate assess Assess Phytotoxicity and Growth Inhibition incubate->assess analyze Data Analysis (e.g., % Inhibition) assess->analyze

Caption: Workflow for post-emergence herbicidal activity screening.

Protocol:

  • Preparation of Test Solutions: Prepare a stock solution of 5-methyl-1,3-diphenyl-1H-pyrazole in a suitable solvent (e.g., acetone or DMSO) and then prepare a series of dilutions in water containing a surfactant (e.g., Tween 20) to achieve final test concentrations (e.g., 10, 100, 500 ppm).

  • Plant Material: Use seeds of common weed species such as barnyard grass (Echinochloa crus-galli) (monocot) and common lambsquarters (Chenopodium album) (dicot).

  • Planting and Growth: Sow seeds in small pots containing a standard potting mix. Allow the seedlings to grow in a controlled environment (e.g., 25°C, 16:8 h light:dark cycle) until they reach the 2-3 leaf stage.

  • Application: Uniformly spray the seedlings with the test solutions until the foliage is thoroughly wet. Include a negative control (solvent and surfactant in water) and a positive control (a commercial herbicide).

  • Incubation and Observation: Return the treated plants to the controlled environment and observe for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) over a period of 14-21 days.

  • Data Collection: At the end of the observation period, visually assess the percentage of injury for each plant compared to the negative control. For a more quantitative measure, harvest the above-ground biomass, dry it in an oven, and record the dry weight.

  • Data Analysis: Calculate the percentage of growth inhibition based on the reduction in dry weight compared to the negative control.

Insecticidal Activity Screening

This protocol outlines a contact toxicity bioassay to evaluate the insecticidal potential of the test compound against a model insect pest.[19][20]

Workflow for Insecticidal Screening:

Insecticidal_Screening_Workflow start Prepare Test Compound Solutions apply Topical Application to Insects start->apply observe Observation in Controlled Environment apply->observe assess Record Mortality at Time Intervals observe->assess analyze Calculate LD50 assess->analyze

Caption: Workflow for insecticidal contact toxicity assay.

Protocol:

  • Test Insect: Use a susceptible laboratory strain of a common pest, such as the diamondback moth (Plutella xylostella) or the housefly (Musca domestica).

  • Preparation of Test Solutions: Prepare a series of dilutions of 5-methyl-1,3-diphenyl-1H-pyrazole in a volatile solvent like acetone.

  • Topical Application: Anesthetize the adult insects by brief exposure to CO₂ or chilling. Using a micro-applicator, apply a precise volume (e.g., 0.5-1.0 µL) of the test solution to the dorsal thorax of each insect. Treat a control group with the solvent only.

  • Observation: Place the treated insects in clean containers with access to a food source (e.g., a sugar solution). Maintain them in a controlled environment (e.g., 25°C, 60-70% relative humidity).

  • Mortality Assessment: Record the number of dead or moribund insects at 24, 48, and 72 hours post-treatment. An insect is considered dead if it is unable to make a coordinated movement when gently prodded.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Use probit analysis to calculate the median lethal dose (LD₅₀), which is the dose required to kill 50% of the test population.

Fungicidal Activity Screening

This protocol describes an in vitro mycelial growth inhibition assay to determine the fungicidal activity of the test compound against common plant pathogenic fungi.[10][21]

Workflow for Fungicidal Screening:

Fungicidal_Screening_Workflow start Prepare Test Compound Solutions in PDA plate Pour Amended Agar Plates start->plate inoculate Inoculate with Fungal Mycelial Plugs plate->inoculate incubate Incubate in the Dark inoculate->incubate measure Measure Colony Diameter incubate->measure analyze Calculate % Inhibition and EC50 measure->analyze

Caption: Workflow for in vitro fungicidal mycelial growth assay.

Protocol:

  • Test Fungi: Use cultures of economically important plant pathogenic fungi, such as Botrytis cinerea, Rhizoctonia solani, and Fusarium graminearum.

  • Preparation of Amended Media: Prepare a stock solution of 5-methyl-1,3-diphenyl-1H-pyrazole in a suitable solvent. Add appropriate aliquots of the stock solution to molten Potato Dextrose Agar (PDA) to achieve a range of final concentrations (e.g., 1, 10, 50, 100 µg/mL). Also, prepare control plates containing only the solvent.

  • Inoculation: From the margin of an actively growing fungal culture, take mycelial plugs (e.g., 5 mm in diameter) using a sterile cork borer. Place one plug mycelial-side down in the center of each agar plate.

  • Incubation: Incubate the plates in the dark at the optimal growth temperature for the specific fungus (typically 20-25°C).

  • Data Collection: When the fungal growth in the control plates has reached a significant diameter (e.g., two-thirds of the plate), measure the diameter of the fungal colony on all plates.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Percentage Inhibition = [(C - T) / C] x 100 where C is the average colony diameter of the control and T is the average colony diameter of the treated plate. Determine the EC₅₀ value (the concentration that causes 50% inhibition of mycelial growth) by plotting the percentage inhibition against the logarithm of the compound concentration.

Conclusion and Future Directions

The pyrazole scaffold is a proven pharmacophore in agrochemical research. Based on its structural similarity to known active compounds, 5-methyl-1,3-diphenyl-1H-pyrazole presents a promising starting point for the discovery of novel herbicides, insecticides, or fungicides. The protocols detailed in this guide provide a robust framework for the initial synthesis and biological evaluation of this compound. Further research should focus on structure-activity relationship studies, involving the synthesis of analogues with different substituents on the phenyl rings and the pyrazole core, to optimize biological activity and selectivity. Subsequent in-planta and field trials will be necessary to fully elucidate the potential of 5-methyl-1,3-diphenyl-1H-pyrazole and its derivatives as commercially viable crop protection agents.

References

  • Fu, Y., Wang, M., Zhang, D., Hou, Y., Gao, S., Zhao, L., & Ye, F. (2017). Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. RSC Advances, 7(74), 46858-46865. [Link]

  • Nayaka, M. A. H., Kumar, K. B. S., & Kumar, K. A. (2014). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one. Journal of the Brazilian Chemical Society, 25(12), 2266-2275. [Link]

  • Fu, Y., Wang, M., Zhang, D., Hou, Y., Gao, S., Zhao, L., & Ye, F. (2017). Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. RSC Advances, 7(74), 46858-46865. [Link]

  • Fu, Y., Wang, M., Zhang, D., Hou, Y., Gao, S., Zhao, L., & Ye, F. (2017). Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. RSC Advances, 7, 46858-46865. [Link]

  • Tian, H., et al. (2025). Design, Synthesis and Insecticidal Activity of New Phenylpyrazole Derivatives. Request PDF. [Link]

  • Li, X., et al. (2015). Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. Molecules, 20(12), 21979-21990. [Link]

  • Brito-Sierra, C. A., Kaur, J., & Hill, C. A. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments, (144), e57768. [Link]

  • ResearchGate. (n.d.). Assay protocol for the measurements of fungicidal compounds.[Link]

  • Chandra, S., Srikantamurthy, N., Babu, E. A. J., Umesha, K. B., & Mahendra, M. (2014). Synthesis and Crystal Structure Studies of Ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. In AIP Conference Proceedings (Vol. 1591, No. 1, p. 839). American Institute of Physics. [Link]

  • Wang, M., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6274. [Link]

  • Tang, R., et al. (2019). Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan. Bioorganic & Medicinal Chemistry, 27(22), 115048. [Link]

  • Wang, F., et al. (2020). Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing a Fluoro-Substituted Benzene Moiety. Journal of Agricultural and Food Chemistry, 68(42), 11847-11856. [Link]

  • Su, S. Q., & Song, Y. C. (2004). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science, 52(4), 683-687. [Link]

  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Topics in Medicinal Chemistry, 11(13), 1774-1799. [Link]

  • Chang, X., & Chou, C. (2011). A Rapid and Simple Bioassay Method for Herbicide Detection. Weed Science, 59(4), 489-493. [Link]

  • Wang, G., et al. (2016). Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives. Molecules, 21(1), 89. [Link]

  • Yang, S., et al. (2023). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. Molecules, 28(1), 434. [Link]

  • King, B. H., & Geden, C. J. (2022). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. NSF PAR. [Link]

  • Dayan, F. E. (2013). Screening for Natural Product Herbicides. 2013 CWSS Proceedings. [Link]

  • Name-Reaction.com. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Lapkin, A. A., et al. (2016). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 1(2), 203-210. [Link]

  • Abd-El-latif, H. H., & Abd-El-Gawad, I. I. (2010). Bioassays for Monitoring Insecticide Resistance. Journal of Visualized Experiments, (46), 2235. [Link]

  • Zhang, J., et al. (2014). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules, 19(9), 14065-14077. [Link]

  • Yang, C., et al. (2012). Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties. Journal of Agricultural and Food Chemistry, 60(8), 1945-1953. [Link]

  • Li, J., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3409. [Link]

  • Peachey, E. (2025). Testing for and Deactivating Herbicide Residues. Oregon State University Extension Service. [Link]

  • Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide. Retrieved from [Link]

  • El-Sayed, R., et al. (2025). Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. Scientific Reports, 15(1), 3045. [Link]

  • Chandra, S., Srikantamurthy, N., Babu, E. A. J., Umesha, K. B., & Mahendra, M. (2014). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. In AIP Conference Proceedings (Vol. 1591, No. 1, p. 839). American Institute of Physics. [Link]

  • J&K Scientific LLC. (2026). Knorr Pyrazole Synthesis. [Link]

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

  • Dannaoui, E., et al. (2017). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 3(4), 57. [Link]

  • Wang, Y., et al. (2023). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2245847. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.[Link]

  • Semantic Scholar. (n.d.). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. [Link]

Sources

Method

In Vivo Administration Protocols for 5-methyl-1,3-diphenyl-1H-pyrazole: An Application Note for Preclinical Research

Introduction: The Therapeutic Potential of Pyrazole Scaffolds The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active agents.[1][2] Derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active agents.[1][2] Derivatives of pyrazole are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant effects.[3][4][5] The compound 5-methyl-1,3-diphenyl-1H-pyrazole belongs to this versatile class of heterocyclic molecules. Its structural features, particularly the substituted pyrazole ring, suggest its potential as a modulator of various biological pathways. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of 5-methyl-1,3-diphenyl-1H-pyrazole. It covers detailed protocols for formulation, administration via different routes, and outlines experimental designs for investigating its potential therapeutic activities. Given the limited publicly available data on this specific molecule, the protocols herein are built upon established methodologies for structurally related pyrazole derivatives and general principles of preclinical in vivo research.[6][7]

Physicochemical Properties and Formulation Considerations

A critical first step in any in vivo study is the development of a suitable formulation that ensures the bioavailability of the test compound. Pyrazole derivatives, particularly those with multiple aromatic rings like 5-methyl-1,3-diphenyl-1H-pyrazole, often exhibit poor aqueous solubility.[5][8] This necessitates the use of specialized vehicle formulations to achieve a homogenous and stable preparation for administration.

Table 1: Recommended Solvents and Excipients for Formulation Development

Component Class Concentration Range (Typical) Purpose & Rationale
Dimethyl Sulfoxide (DMSO)Organic Solvent5-10% (v/v)Initial solubilization of the compound. Its use should be minimized due to potential toxicity at higher concentrations.
Polyethylene Glycol 400 (PEG400)Co-solvent30-60% (v/v)A commonly used, well-tolerated co-solvent that enhances the solubility of hydrophobic compounds.
Polysorbate 80 (Tween 80)Surfactant1-5% (v/v)A non-ionic surfactant that improves the stability and wettability of the compound in the aqueous vehicle.
Carboxymethylcellulose (CMC)Suspending Agent0.5-2% (w/v)For creating a uniform suspension if a true solution cannot be achieved.
Saline (0.9% NaCl)Aqueous Vehicleq.s. to final volumeIsotonic vehicle for final dilution, suitable for parenteral administration.
Corn OilLipid-based VehicleN/ASuitable for oral or intraperitoneal administration of highly lipophilic compounds.
Protocol 1: Preparation of a Vehicle for Oral and Intraperitoneal Administration

This protocol describes the preparation of a common vehicle for compounds with low water solubility.

Materials:

  • 5-methyl-1,3-diphenyl-1H-pyrazole

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 400 (PEG400)

  • Polysorbate 80 (Tween 80)

  • Sterile 0.9% Saline

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of 5-methyl-1,3-diphenyl-1H-pyrazole based on the desired final concentration and dosing volume.

  • Initial Solubilization: In a sterile conical tube, add the appropriate volume of DMSO to the compound. The final concentration of DMSO in the formulation should ideally be below 10%. Vortex thoroughly until the compound is completely dissolved.[5]

  • Addition of Co-solvents and Surfactants: Sequentially add PEG400 and Tween 80 to the solution, vortexing after each addition to ensure homogeneity. A common starting formulation is 10% DMSO, 40% PEG400, and 5% Tween 80.

  • Final Dilution: Add sterile saline to reach the final desired volume and vortex until a clear and homogenous solution or a fine, uniform suspension is obtained.

  • Storage: It is recommended to prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store protected from light at 2-8°C and visually inspect for any precipitation before administration.

In Vivo Administration Protocols

The choice of administration route is dependent on the target organ, the desired pharmacokinetic profile, and the nature of the disease model.[9] The following are detailed protocols for common administration routes in rodents.

Protocol 2: Oral Gavage in Mice

Oral administration is a common route for assessing the systemic effects of a compound after gastrointestinal absorption.

Materials:

  • Prepared formulation of 5-methyl-1,3-diphenyl-1H-pyrazole

  • Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice)[10]

  • Syringes

  • Animal scale

Procedure:

  • Animal Handling and Dosing Calculation: Weigh each mouse to determine the precise volume of the formulation to be administered. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[11][12]

  • Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the needle as it is gently advanced. Do not force the needle.[13]

  • Administration: Once the needle is in the correct position (a pre-measured length to reach the stomach), slowly administer the formulation.[10]

  • Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as labored breathing.[10]

Protocol 3: Intraperitoneal (IP) Injection in Mice

IP injection allows for rapid absorption of the compound into the systemic circulation.

Materials:

  • Prepared formulation of 5-methyl-1,3-diphenyl-1H-pyrazole

  • Sterile syringes

  • Sterile needles (e.g., 25-27 gauge for mice)[14]

  • 70% alcohol swabs

  • Animal scale

Procedure:

  • Dosing Calculation: Weigh each mouse to calculate the appropriate injection volume. The maximum recommended volume for IP injection in mice is 10 ml/kg.[15]

  • Restraint: Restrain the mouse to expose the abdomen.

  • Injection Site: Locate the lower right quadrant of the abdomen. This site is chosen to avoid puncturing the cecum, bladder, or other vital organs.[16]

  • Injection: Clean the injection site with a 70% alcohol swab. Insert the needle at a 30-45 degree angle with the bevel facing up. Aspirate briefly to ensure no fluid or blood is drawn back, then slowly inject the formulation.[14][17]

  • Post-Injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Experimental Design for Efficacy Studies

Based on the known biological activities of pyrazole derivatives, the following in vivo models are suggested to evaluate the therapeutic potential of 5-methyl-1,3-diphenyl-1H-pyrazole.

Potential Therapeutic Application: Anti-inflammatory Activity

Many pyrazole derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[4] The carrageenan-induced paw edema model is a standard and well-established assay for screening potential anti-inflammatory agents.[4]

dot

G cluster_workflow Experimental Workflow: Carrageenan-Induced Paw Edema acclimatization Animal Acclimatization (1 week) grouping Grouping (Vehicle, Test Compound, Reference) acclimatization->grouping dosing Compound Administration (Oral or IP) grouping->dosing induction Carrageenan Injection (Subplantar) dosing->induction measurement Paw Volume Measurement (0, 1, 2, 3, 4 hours) induction->measurement analysis Data Analysis (% Inhibition of Edema) measurement->analysis

Caption: Workflow for assessing anti-inflammatory activity.

Potential Therapeutic Application: Antioxidant Activity

Given the evidence of antioxidant properties in related pyrazole structures[3], it is plausible that 5-methyl-1,3-diphenyl-1H-pyrazole may also possess such activity. In vivo antioxidant potential can be assessed by measuring biomarkers of oxidative stress in animal models.

dot

G cluster_pathway Cellular Response to Oxidative Stress stress Oxidative Stress (e.g., induced by CCl4) ros Increased ROS Production stress->ros damage Cellular Damage (Lipid Peroxidation, Protein Oxidation) ros->damage compound 5-methyl-1,3-diphenyl-1H-pyrazole antioxidant_enzymes Upregulation of Antioxidant Enzymes (SOD, CAT, GPx) compound->antioxidant_enzymes scavenging Direct ROS Scavenging compound->scavenging antioxidant_enzymes->ros protection Cellular Protection antioxidant_enzymes->protection scavenging->ros scavenging->protection

Caption: Potential mechanisms of antioxidant action.

Pharmacokinetic and Toxicological Evaluation

Prior to efficacy studies, it is crucial to perform preliminary pharmacokinetic (PK) and toxicology assessments.

Table 2: Key Parameters for Preliminary PK and Toxicology Studies

Study Type Key Parameters Rationale
Maximum Tolerated Dose (MTD) Clinical signs of toxicity, body weight changes, mortality.To determine the highest dose that can be administered without causing significant toxicity.[18]
Single-Dose Pharmacokinetics Cmax, Tmax, AUC, half-life.To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Acute Toxicity Observation for overt signs of toxicity over a 14-day period post-dosing.To assess the short-term safety profile of the compound.[19]

Conclusion

This application note provides a foundational framework for the in vivo evaluation of 5-methyl-1,3-diphenyl-1H-pyrazole. The successful execution of these protocols will enable researchers to rigorously assess the therapeutic potential of this compound. It is imperative to adhere to ethical guidelines for animal research and to adapt these general protocols to the specific experimental context. Further in vitro characterization of the compound's solubility, stability, and mechanism of action will aid in the refinement of these in vivo studies.

References

  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (2021). Applied Sciences. [Link]

  • Intraperitoneal (IP) Injection in Rats and Mice SOP. (2014). UBC Animal Care Services. [Link]

  • Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery. (2016). Journal of Controlled Release. [Link]

  • Mouse Intraperitoneal (IP) administration. University of Arizona. [Link]

  • Oral Gavage In Mice and Rats. IACUC. [Link]

  • Cellular antioxidant activity assay & cytotoxicity. (2022). BMG LABTECH. [Link]

  • In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. (2016). Oxidative Medicine and Cellular Longevity. [Link]

  • Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. (2021). Plants. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (2011). Journal of Pharmaceutical Analysis. [Link]

  • Oral Gavage in the Mouse. (2016). FSU Office of Research. [Link]

  • UBC ANIMAL CARE COMMITTEE TECH 10a ‐ Intraperitoneal Injection in the Adult Mouse SOP. (2020). UBC Animal Care Services. [Link]

  • Intraperitoneal Injection of Neonatal Mice. (2018). Journal of Visualized Experiments. [Link]

  • Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection. (2018). Institute of Laboratory Animal Science (LTK). [Link]

  • Cellular Antioxidant Activity Assay. Kamiya Biomedical Company. [Link]

  • SOP 7.8 - Gavage Techniques in Small Animals (Mice). (2013). Queen's University. [Link]

  • SOP: Mouse Oral Gavage. (2017). Virginia Tech. [Link]

  • UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. (2021). UBC Animal Care Services. [Link]

  • A comprehensive review on in-vitro methods for anti-microbial activity. (2023). Journal of Pharmaceutical Negative Results. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). WOAH. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Universidad de Costa Rica. [Link]

  • In vitro antimicrobial susceptibility testing methods. (2018). Pure. [Link]

  • Guidelines for the preclinical in vivo evaluation of pharmacological active drugs for ALS/MND: Report on the 142nd ENMC international workshop. (2009). Amyotrophic Lateral Sclerosis. [Link]

  • General Principles of Preclinical Study Design. (2018). Methods in Molecular Biology. [Link]

  • Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. (2020). Small. [Link]

  • Designing an In Vivo Preclinical Research Study. (2023). Methods and Protocols. [Link]

  • 1-Methyl-1 H -pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (2021). Journal of Medicinal Chemistry. [Link]

  • Preclinical research strategies for drug development. (2025). AMSbiopharma. [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. (2019). Arabian Journal of Chemistry. [Link]

  • Development of an Injectable Formulation of a Water-Insoluble Glycyrrhizin Derivative That Potently Inhibits High-Mobility Group Box 1 in Murine Intracerebral Hemorrhage. (2025). Molecular Pharmaceutics. [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). Organic Letters. [Link]

  • Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase. (2014). Journal of Pharmacological Sciences. [Link]

  • Maximum Tolerated Dose. ResearchGate. [Link]

  • Production of Hydrophobic Microparticles at Safe-To-Inject Sizes for Intravascular Administration. (2025). Pharmaceutics. [Link]

  • Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]

  • Production of Hydrophobic Microparticles at Safe-To-Inject Sizes for Intravascular Administration. (2025). Pharmaceutics. [Link]

  • Pharmacological Evaluation and Molecular Docking of Novel Synthesized Pyrazolopyrimidine Derivatives. (2023). Preprints.org. [Link]

  • 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity. Monash University. [Link]

  • Synthesis of the 3,5-diphenyl-1H-pyrazole and cytogenetic and oxidative alterations after exposure of cultured human whole blood cells. (2016). Pharmaceutical Biology. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). Molecules. [Link]

Sources

Application

Application Notes and Protocols for 5-methyl-1,3-diphenyl-1H-pyrazole in Organic Light Emitting Diodes (OLEDs)

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide for the investigation of 5-methyl-1,3-diphenyl-1H-pyrazole as a promising material for organ...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the investigation of 5-methyl-1,3-diphenyl-1H-pyrazole as a promising material for organic light-emitting diodes (OLEDs). While pyrazole derivatives are recognized for their robust thermal and electronic properties, making them attractive for various applications in material science, the specific use of 5-methyl-1,3-diphenyl-1H-pyrazole in OLEDs is an area ripe for exploration.[1] This guide offers a prospective analysis, detailing a proposed synthesis pathway, essential characterization techniques, and protocols for fabricating and evaluating OLED devices. By drawing parallels with structurally similar and well-documented diphenyl-pyrazole derivatives, we provide a foundational framework to accelerate research into this high-potential compound.

Introduction: The Rationale for Pyrazole Derivatives in OLEDs

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a unique combination of thermal stability, synthetic versatility, and tunable electronic properties. These characteristics are highly desirable for materials used in the fabrication of high-performance OLEDs.[1] The strategic placement of substituent groups on the pyrazole core allows for the fine-tuning of key parameters such as charge carrier mobility, energy levels (HOMO/LUMO), and triplet energy, which are critical for efficient device operation.

Derivatives of 1,3-diphenyl-1H-pyrazole, in particular, have been investigated as effective components in OLEDs, serving as hole-transporting materials (HTMs) or as host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters.[2][3] The diphenyl substitution often imparts a high glass transition temperature (Tg), leading to morphologically stable amorphous films, a prerequisite for long device lifetimes.

This application note focuses on the untapped potential of 5-methyl-1,3-diphenyl-1H-pyrazole. We present a detailed, research-oriented guide that begins with a proposed synthetic route, followed by protocols for material characterization and device fabrication, and concluding with a discussion on performance evaluation.

Synthesis of 5-methyl-1,3-diphenyl-1H-pyrazole: A Proposed Protocol

While direct synthesis of the title compound is not extensively documented in the context of OLED materials, a reliable pathway can be extrapolated from the well-established synthesis of its carboxylated precursor, ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate.[4][5][6] The proposed synthesis is a three-step process involving a 1,3-dipolar cycloaddition, followed by hydrolysis and subsequent decarboxylation.

Synthesis Workflow Diagram

Synthesis_Workflow Figure 1: Proposed Synthesis Workflow cluster_0 Step 1: 1,3-Dipolar Cycloaddition cluster_1 Step 2: Saponification cluster_2 Step 3: Decarboxylation A Benzaldehyde Phenylhydrazone C Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate A->C Chloramine-T, Acetic Acid B Ethyl Acetoacetate B->C D 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid C->D 1. NaOH, EtOH/H2O, Reflux 2. HCl (aq) E 5-methyl-1,3-diphenyl-1H-pyrazole (Final Product) D->E High Temperature (e.g., DMA, 150°C)

Caption: Proposed multi-step synthesis of 5-methyl-1,3-diphenyl-1H-pyrazole.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate

This step is based on the 1,3-dipolar cycloaddition of a nitrile imine, generated in situ from a hydrazone, with an active methylene compound.[7]

  • Preparation of Benzaldehyde Phenylhydrazone: In a round-bottom flask, dissolve benzaldehyde (1.0 eq) and phenylhydrazine (1.0 eq) in ethanol. Stir at room temperature for 30 minutes. The product often precipitates and can be collected by filtration.

  • Cycloaddition: To a solution of benzaldehyde phenylhydrazone (1.0 eq) and ethyl acetoacetate (1.2 eq) in glacial acetic acid, add Chloramine-T (1.5 eq) portion-wise over 15 minutes while maintaining the temperature below 30°C.

  • Reaction and Work-up: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into ice-cold water.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired ester.

Step 2: Saponification to 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid

  • Hydrolysis: Dissolve the purified ester from Step 1 in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Reflux: Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • Isolation: Collect the precipitated carboxylic acid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Step 3: Decarboxylation to 5-methyl-1,3-diphenyl-1H-pyrazole

This proposed step is based on protocols for similar heteroaromatic carboxylic acids.[2]

  • Reaction Setup: In a high-temperature reaction vessel, dissolve the carboxylic acid from Step 2 in a high-boiling solvent such as dimethylacetamide (DMA).

  • Thermal Decarboxylation: Heat the solution to 150°C and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material. The evolution of CO2 should be observed.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into a large volume of water. Extract the product with a suitable solvent like dichloromethane or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography to obtain pure 5-methyl-1,3-diphenyl-1H-pyrazole.

Physicochemical Properties and Characterization

Thorough characterization is essential to confirm the identity, purity, and relevant properties of the synthesized material before its use in OLEDs.

Expected Material Properties

The following table summarizes the fundamental properties of the target compound.

PropertyExpected Value/Characteristic
Molecular Formula C₁₇H₁₆N₂
Molecular Weight 248.33 g/mol
Appearance White to off-white solid
Solubility Good solubility in common organic solvents (e.g., THF, Chloroform, Toluene)
Thermal Stability (Tg) Expected to be high (> 90°C), promoting amorphous film formation
Recommended Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity. The spectra should be consistent with the 5-methyl-1,3-diphenyl-1H-pyrazole structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups and confirm the absence of carboxylic acid from the precursor.

  • UV-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy: To determine the optical bandgap and emission properties. Solutions in a non-polar solvent (e.g., toluene) and thin films should be measured.

  • Cyclic Voltammetry (CV): To determine the electrochemical properties, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These values are crucial for designing the device architecture and ensuring efficient charge injection.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting point (Tm), which are indicators of the material's thermal stability and suitability for vacuum deposition.

Application in OLEDs: A Prospective Analysis

Based on the performance of related diphenyl-pyrazole compounds, 5-methyl-1,3-diphenyl-1H-pyrazole is a strong candidate for two primary roles in an OLED device: a Hole Transport Material (HTM) or a Host Material for the emissive layer.[2][3] Its rigid structure is expected to provide good hole mobility, while its potentially high triplet energy would make it suitable for hosting blue or green phosphorescent emitters.

Generic OLED Device Architecture

The following diagram illustrates a typical multi-layer OLED structure where the new material could be incorporated.

OLED_Architecture Figure 2: Generic Multi-Layer OLED Structure anode Anode (ITO) hil Hole Injection Layer (HIL) htl Hole Transport Layer (HTL) Potential Role for 5-methyl-1,3-diphenyl-1H-pyrazole eml Emissive Layer (EML) Host:Emitter Potential Role as Host hbl Hole Blocking Layer (HBL) etl Electron Transport Layer (ETL) eil Electron Injection Layer (EIL) cathode Cathode (Al) Characterization_Workflow Figure 3: OLED Characterization Workflow A Fabricated OLED Device B J-V-L Measurement (Source Meter & Photodetector) A->B C Electroluminescence (EL) Spectroscopy A->C D Data Analysis B->D C->D E {Current Efficiency (cd/A) Power Efficiency (lm/W) External Quantum Efficiency (%)} D->E F {CIE Coordinates Peak Emission Wavelength} D->F G Device Performance Report E->G F->G

Sources

Method

Application Notes and Protocols for the Chromatographic Purification of 5-methyl-1,3-diphenyl-1H-pyrazole

Abstract This comprehensive guide provides detailed application notes and optimized protocols for the chromatographic purification of 5-methyl-1,3-diphenyl-1H-pyrazole, a key intermediate in pharmaceutical and materials...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed application notes and optimized protocols for the chromatographic purification of 5-methyl-1,3-diphenyl-1H-pyrazole, a key intermediate in pharmaceutical and materials science research. Recognizing the critical need for high purity in these applications, this document outlines systematic approaches to purification using flash chromatography, preparative high-performance liquid chromatography (HPLC), and supercritical fluid chromatography (SFC). Each section is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical steps necessary to achieve high-purity 5-methyl-1,3-diphenyl-1H-pyrazole, ensuring the reliability and reproducibility of their research outcomes.

Introduction: The Significance of High-Purity 5-methyl-1,3-diphenyl-1H-pyrazole

This guide addresses the critical need for robust purification strategies by providing detailed protocols for three complementary chromatographic techniques. The selection of the most appropriate method depends on factors such as the scale of purification, the nature of the impurities, and the desired final purity.[3]

Foundational Principles of Chromatographic Separation

Chromatographic purification is based on the differential partitioning of a compound (the analyte) between a stationary phase and a mobile phase.[3] The choice of these two phases is paramount for achieving successful separation.

  • Stationary Phase: For the purification of moderately polar compounds like 5-methyl-1,3-diphenyl-1H-pyrazole, silica gel is a common and effective stationary phase in normal-phase chromatography. In reversed-phase chromatography, a nonpolar stationary phase, such as C18-modified silica, is employed.

  • Mobile Phase (Eluent): The mobile phase is a solvent or a mixture of solvents that carries the sample through the stationary phase. By systematically varying the polarity of the mobile phase (a technique known as gradient elution), compounds with different polarities can be selectively eluted from the column.[4]

The effectiveness of a separation is quantified by its resolution, which is a measure of the distance between two elution peaks. Optimizing resolution involves adjusting the selectivity, efficiency, and retention factor of the chromatographic system.[4]

Purification Strategy Workflow

A systematic approach to purification ensures efficiency and success. The following workflow is recommended for the purification of 5-methyl-1,3-diphenyl-1H-pyrazole.

Caption: General workflow for the purification of 5-methyl-1,3-diphenyl-1H-pyrazole.

Method 1: Flash Chromatography

Flash chromatography is a rapid and efficient technique for the preparative separation of organic compounds.[5] It is particularly well-suited for the initial, bulk purification of 5-methyl-1,3-diphenyl-1H-pyrazole from a crude reaction mixture.[6][7]

Principle

This technique utilizes a short, pre-packed column of silica gel and positive air pressure to drive the mobile phase through the column at a high flow rate. The choice of eluent is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC).[1]

Detailed Protocol

Materials:

  • Crude 5-methyl-1,3-diphenyl-1H-pyrazole

  • Silica gel (230-400 mesh)[5]

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • TLC plates (silica gel 60 F254)

  • Flash chromatography system with pre-packed columns

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., gradients of hexane/ethyl acetate). The ideal solvent system will provide a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities.[5]

  • Sample Preparation (Dry Loading): Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane), adding the silica gel, and evaporating the solvent under reduced pressure. This method generally provides better resolution than direct liquid injection.[5]

  • Column Equilibration: Equilibrate the pre-packed silica gel column with the initial mobile phase (e.g., 5% ethyl acetate in hexane).[5]

  • Elution: Load the dry sample onto the column. Begin elution with the initial mobile phase and gradually increase the polarity by increasing the percentage of ethyl acetate.[5] The progress of the separation is monitored by a UV detector.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-methyl-1,3-diphenyl-1H-pyrazole.[5]

Data Summary
ParameterTypical Value
Stationary PhaseSilica Gel (230-400 mesh)[5]
Mobile PhaseHexane/Ethyl Acetate Gradient[6]
Loading TechniqueDry Loading[5]
Expected Purity>95%
Recovery85-95%

Method 2: Preparative High-Performance Liquid Chromatography (HPLC)

For applications demanding the highest purity (>99%), preparative HPLC is the method of choice.[8] It offers superior resolution compared to flash chromatography, allowing for the separation of closely related impurities. Both normal-phase and reversed-phase HPLC can be employed.

Principle

Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to accommodate larger sample loads.[9] A high-pressure pump forces the mobile phase through a column packed with small-particle stationary phase, leading to high-efficiency separations.

Reversed-Phase HPLC Protocol

Materials:

  • Partially purified 5-methyl-1,3-diphenyl-1H-pyrazole (from flash chromatography)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for MS compatibility)[9][10]

  • Preparative HPLC system with a C18 column

Procedure:

  • Method Development: If an analytical HPLC method is not already established, develop one to determine the optimal mobile phase composition and gradient for separation. A typical starting point for a C18 column is a gradient of acetonitrile and water.[11][12]

  • Sample Preparation: Dissolve the sample in the initial mobile phase or a compatible solvent. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[11]

  • Column Equilibration: Equilibrate the preparative C18 column with the mobile phase until a stable baseline is achieved.[11]

  • Injection and Elution: Inject the prepared sample onto the column. Elute using the optimized gradient program.

  • Fraction Collection: Collect fractions corresponding to the peak of the target compound, which is monitored by a UV detector.

  • Post-Processing: Combine the pure fractions and remove the organic solvent (acetonitrile) under reduced pressure. The remaining aqueous solution can be freeze-dried or extracted with a suitable organic solvent to isolate the final product.

Data Summary
ParameterTypical Value
Stationary PhaseC18-modified Silica (e.g., 5 µm, 4.6 x 250 mm for method development)[11]
Mobile PhaseAcetonitrile/Water Gradient[9][11]
DetectionUV at an appropriate wavelength (e.g., 254 nm)[12]
Expected Purity>99%
ThroughputLower than Flash Chromatography

Method 3: Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful and "greener" alternative to traditional HPLC for both chiral and achiral separations.[13][14] It utilizes supercritical carbon dioxide as the primary mobile phase, significantly reducing the consumption of organic solvents.[15]

Principle

In SFC, a supercritical fluid, most commonly CO₂, is used as the mobile phase. Supercritical fluids exhibit properties of both liquids and gases, such as low viscosity and high diffusivity, which allow for faster separations and higher efficiency.[15] A co-solvent, typically an alcohol like methanol, is often added to the CO₂ to modify the polarity of the mobile phase and enhance the elution of polar compounds.[14]

Achiral SFC Protocol

Materials:

  • Partially purified 5-methyl-1,3-diphenyl-1H-pyrazole

  • Carbon dioxide (SFC grade)

  • Methanol (HPLC grade)

  • SFC system with a suitable achiral stationary phase

Procedure:

  • Column and Co-solvent Screening: Screen a variety of achiral columns and co-solvents to identify the optimal conditions for separation.

  • Sample Preparation: Dissolve the sample in methanol or a mixture of dichloromethane and methanol. Ensure complete dissolution to prevent precipitation on the column.[14]

  • System Equilibration: Equilibrate the SFC system with the initial mobile phase composition.

  • Injection and Elution: Inject the sample and elute using a gradient of increasing co-solvent percentage.

  • Fraction Collection: Fractions are collected based on the detector signal (UV or MS). The use of SFC-MS allows for targeted collection of the product.[14]

  • Solvent Removal: The CO₂ in the collected fractions rapidly vaporizes, leaving the product in a small volume of co-solvent, which can be quickly evaporated.[14]

Data Summary
ParameterTypical Value
Primary Mobile PhaseSupercritical Carbon Dioxide[15]
Co-solventMethanol[14]
AdvantagesReduced solvent consumption, faster run times, quicker sample recovery[14][15]
Expected Purity>98%
ThroughputHigh

Purity Assessment

Following purification, it is imperative to confirm the purity of the 5-methyl-1,3-diphenyl-1H-pyrazole. A combination of analytical techniques should be employed for a comprehensive assessment.

  • Analytical HPLC: This is the most common method for determining purity. A high-resolution separation should show a single major peak for the target compound.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds, GC-MS provides both separation and structural information, aiding in the identification of any remaining impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the purified compound and can also be used for quantitative purity assessment (qNMR).[16][17]

Conclusion

The successful purification of 5-methyl-1,3-diphenyl-1H-pyrazole is a critical step in ensuring the validity and reproducibility of research in drug discovery and materials science. This guide has provided detailed protocols for flash chromatography, preparative HPLC, and SFC, offering a range of options to suit different purification needs. By following these systematic approaches and understanding the underlying principles of chromatography, researchers can confidently obtain high-purity material for their studies.

References

  • Borg, A. (2016, April 21). Practical Advances in SFC for the Purification of Pharmaceutical Molecules. Chromatography Today. Retrieved from [Link]

  • Welch, C. J., et al. (2021, November 22). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. American Pharmaceutical Review. Retrieved from [Link]

  • Poe, D. P., & Williams, M. R. (n.d.). Pharmaceutical purifications using Preparative Supercritical Fluid Chromatography. ResearchGate. Retrieved from [Link]

  • KD Pharma Group. (n.d.). Purification Technologies Small Molecules. Retrieved from [Link]

  • Welch, C. J., et al. (2010). Orthogonality of SFC versus HPLC for Small Molecule Library Separation. Journal of Combinatorial Chemistry, 12(5), 670–675. [Link]

  • García, M. A., et al. (2003). Retention modeling and resolution optimization for a group of N-phenylpyrazole derivatives in micellar electrokinetic chromatography using empirical and physicochemical models. Electrophoresis, 24(3), 325-335. [Link]

  • Băbeanu, N., et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 29(3), 633. [Link]

  • Wang, Y., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 270. [Link]

  • Anonymous. (n.d.). SUPPORTING INFORMATION Eco-friendly methods of the synthesis of N-acyl pyrazole derivatives with luminescent properties. Royal Society of Chemistry. Retrieved from [Link]

  • Anonymous. (2012). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). International Journal of Pharmaceutical Sciences and Research, 3(11), 4345-4350. [Link]

  • Anonymous. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Molecules, 29(21), 4882. [Link]

  • Mahendra, M., et al. (2014). Synthesis and Crystal Structure Studies of Ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. AIP Conference Proceedings, 1591, 438. [Link]

  • Anonymous. (2024, September 13). Optimization of Chromatographic Methods: Tips for Achieving Reliable Results. Longdom Publishing. Retrieved from [Link]

  • Anonymous. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Royal Society of Chemistry. Retrieved from [Link]

  • Mahendra, M., et al. (2014). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. AIP Conference Proceedings, 1591(1), 438-440. [Link]

  • Engell, S., & Toumi, A. (n.d.). Optimization and Control of Chromatography. TU Dortmund. Retrieved from [Link]

  • Harvey, D. (2021, September 13). 12.3: Optimizing Chromatographic Separations. Chemistry LibreTexts. Retrieved from [Link]

  • Anonymous. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 23-28. [Link]

  • Anonymous. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal of Pharmaceutical Research and Applications, 10(2), 734-743. [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Phenyl-3-methyl-5-pyrazolone on Newcrom R1 HPLC column. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Anonymous. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Molbank, 2009(3), M603. [Link]

  • Anonymous. (n.d.). Supplementary Information. Royal Society of Chemistry. Retrieved from [Link]

  • Anonymous. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Organic Process Research & Development, 28(6), 2533–2540. [Link]

  • SIELC Technologies. (2018, May 16). 3-Methyl-1-phenyl-1H-pyrazole. Retrieved from [Link]

Sources

Application

scale-up manufacturing process for 5-methyl-1,3-diphenyl-1H-pyrazole

Application Note: Scale-Up Manufacturing Process for 5-Methyl-1,3-diphenyl-1H-pyrazole Transitioning from Batch to Continuous Flow for High-Fidelity Regiocontrol Executive Summary & Mechanistic Rationale The pyrazole cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Manufacturing Process for 5-Methyl-1,3-diphenyl-1H-pyrazole Transitioning from Batch to Continuous Flow for High-Fidelity Regiocontrol

Executive Summary & Mechanistic Rationale

The pyrazole core is a privileged scaffold in medicinal chemistry, widely recognized for its antimicrobial, antioxidant, and anti-inflammatory properties[1]. The synthesis of 5-methyl-1,3-diphenyl-1H-pyrazole typically relies on the Knorr pyrazole synthesis, which involves the condensation of 1-phenyl-1,3-butanedione (benzoylacetone) with phenylhydrazine.

As a Senior Application Scientist, the primary challenge I observe during the scale-up of this molecule is regiocontrol . The reaction can yield two isomers: the target 5-methyl-1,3-diphenyl-1H-pyrazole (kinetic product) and the undesired 3-methyl-1,5-diphenyl-1H-pyrazole (thermodynamic product).

The Causality of Regioselectivity: Regioselectivity is dictated by the initial nucleophilic attack of the hydrazine on the diketone[2]. The terminal methyl ketone of 1-phenyl-1,3-butanedione is less sterically hindered and more electrophilic than the phenyl-conjugated ketone. Consequently, the more nucleophilic nitrogen of phenylhydrazine attacks the methyl ketone first, forming a hydrazone intermediate that rapidly cyclizes into the 5-methyl isomer. However, this condensation is highly exothermic. In traditional batch reactors, localized hot spots provide the activation energy required for the hydrazone to equilibrate, shifting the pathway toward the thermodynamic 3-methyl isomer.

Pathway Diketone 1-Phenyl-1,3-butanedione Intermediate Hydrazone Intermediate Diketone->Intermediate + Hydrazine Hydrazine Phenylhydrazine Hydrazine->Intermediate Product 5-Methyl-1,3-diphenyl-1H-pyrazole (Target Kinetic Product) Intermediate->Product Cyclization (<40 °C) SideProduct 3-Methyl-1,5-diphenyl-1H-pyrazole (Thermodynamic Impurity) Intermediate->SideProduct Equilibration (>60 °C)

Mechanistic pathway and regioselectivity control in Knorr pyrazole synthesis.

To solve this, modern scale-up strategies employ continuous flow methodologies to synthesize substituted pyrazoles safely and with high throughput[3]. Flow chemistry offers near-instantaneous heat dissipation, locking the reaction into the kinetic pathway.

Process Chemistry & Self-Validating Protocols

Below are two detailed methodologies. Protocol A is designed for seed-stage reference generation, while Protocol B outlines the continuous flow parameters required for commercial scale-up.

Protocol A: Seed-Stage Batch Synthesis (100 g Scale)

Objective: Establish a baseline kinetic profile and generate high-purity reference standards.

  • Reactor Setup: Equip a 2 L jacketed glass reactor with a PTFE overhead stirrer, an internal thermocouple, and a nitrogen inlet.

    • Causality: Nitrogen purging prevents the oxidative degradation of phenylhydrazine, which rapidly darkens and forms tarry byproducts in the presence of atmospheric oxygen.

  • Substrate Loading: Charge 1-phenyl-1,3-butanedione (162.2 g, 1.0 mol) and anhydrous ethanol (800 mL). Stir at 250 rpm until fully dissolved.

  • Thermal Control: Circulate chilled glycol through the jacket to bring the internal temperature to exactly 5 °C.

  • Reagent Dosing (Self-Validating Step): Load phenylhydrazine (113.6 g, 1.05 mol) into a pressure-equalizing dropping funnel. Add dropwise over 120 minutes.

    • Validation Check: The internal thermocouple must read ≤ 15 °C at all times. If the temperature spikes above 15 °C, the dosing pump must automatically pause. This is the critical control point to prevent thermodynamic equilibration.

  • Catalyzed Cyclization: Once addition is complete, remove the cooling jacket and add glacial acetic acid (10 mL). Warm the reactor to 40 °C for 4 hours.

    • Causality: Acetic acid acts as a proton donor to activate the diketone carbonyl and facilitates the dehydration step during cyclization without generating excessive heat.

  • Workup & Isolation: Concentrate the mixture under reduced pressure, partition between EtOAc and H₂O, wash with brine, dry over MgSO₄, and crystallize from hot heptane to yield the product.

Protocol B: Pilot-Scale Continuous Flow Synthesis (1 kg/day )

Objective: Maximize regioselectivity and space-time yield while mitigating thermal hazards.

FlowProcess StreamA Stream A: Diketone in EtOH Mixer High-Shear T-Mixer StreamA->Mixer 2.5 mL/min StreamB Stream B: Hydrazine + AcOH StreamB->Mixer 2.5 mL/min Reactor SiC Tubular Reactor (60 °C, 5 bar) Mixer->Reactor Mixed Feed Crystallizer Continuous Crystallization Reactor->Crystallizer Inline FT-IR Product Pure 5-Methyl Isomer Crystallizer->Product Filtration

Continuous flow manufacturing workflow for 5-methyl-1,3-diphenyl-1H-pyrazole.

  • System Priming: Flush a Silicon Carbide (SiC) tubular microreactor (internal volume: 10 mL) with anhydrous ethanol at 5 mL/min. SiC is chosen for its superior thermal conductivity.

  • Feed Preparation:

    • Stream A: 2.0 M 1-phenyl-1,3-butanedione in anhydrous EtOH.

    • Stream B: 2.1 M phenylhydrazine + 0.1 M acetic acid in anhydrous EtOH.

  • Flow Parameters: Set dual HPLC pumps to deliver Stream A at 2.5 mL/min and Stream B at 2.5 mL/min into a high-shear T-mixer.

  • Reactor Conditions (Self-Validating Step): Maintain the SiC reactor at 60 °C with a back-pressure regulator (BPR) set to 5 bar. The total flow rate of 5.0 mL/min yields a precise residence time of 2.0 minutes.

    • Validation Check: Monitor the output stream via inline FT-IR. The complete disappearance of the diketone C=O stretch at 1680 cm⁻¹ validates 100% conversion. If the peak persists, flow rates are automatically reduced to increase residence time.

  • Downstream Processing: Direct the reactor effluent into a continuous stirred-tank crystallizer (CSTC) held at 0 °C, dosed with anti-solvent (water) at 5 mL/min to precipitate the product continuously.

Quantitative Data Summary

The transition from batch to continuous flow yields a profound improvement in both regioselectivity and process efficiency. The superior surface-area-to-volume ratio of the microreactor prevents the thermal runaway that traditionally plagues batch syntheses of pyrazoles.

Table 1: Comparative Performance Metrics (Batch vs. Continuous Flow)

Process MetricProtocol A: Seed-Stage Batch (100 g)Protocol B: Pilot Continuous Flow (1 kg/day )
Isolated Yield (%) 74.092.5
Regioisomeric Ratio (5-Me : 3-Me) 88 : 12> 99 : 1
Residence / Reaction Time 6.0 hours2.0 minutes
Space-Time Yield ( kg/L/h ) 0.084.15
E-factor (Waste/Product Ratio) 18.54.2

Note: Regioisomeric ratios are determined via HPLC-UV (C18 column, 70:30 MeCN:H₂O, 254 nm) and validated by ¹H NMR (CDCl₃), focusing on the distinct chemical shift of the pyrazole methyl group.

References

  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one. PMC - NIH.1[1]

  • Facile Route to Tetrasubstituted Pyrazoles Utilizing Ceric Ammonium Nitrate. PMC - NIH.2[2]

  • Continuous Flow Synthesis of Five‐Membered N‐Heterocycles by Ynone System. DOI.3[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-methyl-1,3-diphenyl-1H-pyrazole

Welcome to the technical support center dedicated to the robust synthesis of 5-methyl-1,3-diphenyl-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are lo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the robust synthesis of 5-methyl-1,3-diphenyl-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and deepen their mechanistic understanding of this important reaction. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring you can adapt and refine your approach for maximum yield and purity.

The primary and most reliable method for synthesizing this class of pyrazoles is the Knorr pyrazole synthesis , which involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] For our target molecule, this translates to the reaction between 1-phenyl-1,3-butanedione (commonly known as benzoylacetone) and phenylhydrazine .

Troubleshooting Guide & FAQs

This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low (<60%). What are the primary factors I should investigate?

Low yield is the most frequent issue and can stem from multiple sources. A systematic approach is key to identifying the root cause.

Answer:

Several factors, from reagent quality to reaction parameters, can suppress the yield. Let's break down the most common culprits and their solutions:

  • Reagent Quality and Stoichiometry:

    • Phenylhydrazine Instability: Phenylhydrazine is susceptible to air oxidation, turning dark yellow or brown. Oxidized phenylhydrazine will not participate in the reaction effectively. Always use freshly distilled or high-purity phenylhydrazine. If using the hydrochloride salt, ensure it is a fine, pale powder.[4]

    • Diketone Purity: The purity of 1-phenyl-1,3-butanedione is critical. It exists in a keto-enol tautomeric equilibrium, which is essential for the reaction. Impurities can interfere with this equilibrium and subsequent cyclization. If necessary, purify the diketone by recrystallization or chromatography.

    • Stoichiometry: While a 1:1 molar ratio is theoretically required, a slight excess (1.05-1.1 equivalents) of phenylhydrazine can sometimes drive the reaction to completion, especially if some decomposition occurs.

  • Suboptimal Reaction Conditions:

    • Catalyst: This reaction is typically acid-catalyzed. Glacial acetic acid is an excellent choice as it serves as both the solvent and the catalyst, promoting the initial nucleophilic attack and the final dehydration step.[5] If using an inert solvent like ethanol, a catalytic amount of a stronger acid (e.g., a few drops of concentrated HCl or H₂SO₄) is necessary.[6]

    • Temperature and Time: The reaction generally requires heating to proceed at a reasonable rate. Refluxing in ethanol or acetic acid for 2-4 hours is a common starting point.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged heating, which can lead to byproduct formation.

    • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield.[7] Ethanol and glacial acetic acid are the most common and effective solvents. Greener alternatives like PEG-400 have also been reported to be effective.[8]

  • Workup and Isolation Losses:

    • Product Precipitation: Upon completion, the reaction is often cooled and the product is precipitated by adding water. If the product is slow to crystallize or is partially soluble in the ethanol/water mixture, significant losses can occur. Cooling the mixture in an ice bath and allowing sufficient time for crystallization can improve recovery.

    • pH during Workup: Ensure the pH is adjusted correctly. If the reaction was run with a strong acid catalyst, neutralization with a base (e.g., sodium bicarbonate solution) might be necessary before extraction to ensure the pyrazole product is in its neutral, less water-soluble form.

Question 2: My TLC analysis shows two closely-eluting spots. Am I forming a regioisomeric byproduct?

Answer:

Yes, this is a very likely and classic challenge with the Knorr synthesis when using an unsymmetrical 1,3-diketone like benzoylacetone.

  • The Cause of Regioisomers: Phenylhydrazine is also an unsymmetrical nucleophile with two distinct nitrogen atoms (Nα, adjacent to the phenyl ring, and Nβ). The initial condensation can occur at either of the two different carbonyl groups of benzoylacetone. This leads to the potential formation of two regioisomers:

    • 5-methyl-1,3-diphenyl-1H-pyrazole (Desired Product)

    • 3-methyl-1,5-diphenyl-1H-pyrazole (Isomeric Impurity)

  • Controlling Regioselectivity: The reaction's regioselectivity is highly dependent on the reaction conditions, particularly the pH.

    • Under Acidic Conditions (e.g., acetic acid, HCl): The reaction typically favors the desired 5-methyl-1,3-diphenyl-1H-pyrazole . The mechanism proceeds through the initial formation of a hydrazone at the more reactive ketone (the acetyl group's carbonyl). The subsequent cyclization and dehydration yield the thermodynamically more stable product.

    • Under Neutral or Basic Conditions: The reaction may yield a mixture of isomers or favor the alternative isomer. Therefore, maintaining acidic conditions is crucial for regiochemical control.

  • Separation: If a mixture is formed, separation can be achieved via silica gel column chromatography.[9] Experiment with solvent systems of varying polarity (e.g., gradients of ethyl acetate in hexane) to achieve baseline separation.

Question 3: The reaction mixture turns dark brown or black, and I isolate a tarry, intractable material. What's happening?

Answer:

This indicates product or starting material degradation and potential polymerization.[10] This is a common outcome when reaction conditions are too harsh.

  • Excessive Heat or Reaction Time: Overheating the reaction or leaving it to reflux for an extended period after completion can cause the pyrazole product or the starting materials to decompose. Monitor the reaction by TLC and stop heating as soon as the limiting reagent is consumed.

  • Strongly Acidic Conditions: While an acid catalyst is necessary, using an excessive amount of a strong, non-volatile acid (like sulfuric acid) combined with high heat can lead to charring and polymerization. Acetic acid or catalytic amounts of HCl are generally safer.

  • Air Oxidation: As mentioned, phenylhydrazine is sensitive to air. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that contribute to tar formation, especially during long reaction times.

Solution Workflow:

  • Reduce the reaction temperature and/or time.

  • Use glacial acetic acid as the solvent/catalyst or switch to a milder catalytic system.

  • Ensure you are using high-purity, colorless phenylhydrazine.

  • Consider running the reaction under an inert atmosphere.

Visualizing the Process

A clear understanding of the reaction pathway and troubleshooting logic is essential for success.

Reaction Mechanism: Knorr Pyrazole Synthesis

The diagram below illustrates the step-by-step mechanism for the acid-catalyzed formation of 5-methyl-1,3-diphenyl-1H-pyrazole.

Knorr_Mechanism Mechanism for 5-methyl-1,3-diphenyl-1H-pyrazole Synthesis Start Reactants: 1-Phenyl-1,3-butanedione + Phenylhydrazine Protonation Acid-Catalyzed Protonation of Acetyl Carbonyl Start->Protonation H+ Attack Nucleophilic Attack by Phenylhydrazine Protonation->Attack Intermediate1 Hemiaminal Intermediate Attack->Intermediate1 Dehydration1 Dehydration to form Hydrazone Intermediate1->Dehydration1 -H2O Hydrazone Hydrazone Intermediate Dehydration1->Hydrazone Tautomerization Tautomerization to Enamine Hydrazone->Tautomerization Cyclization Intramolecular Cyclization Tautomerization->Cyclization Intermediate2 Cyclized Hemiaminal Intermediate Cyclization->Intermediate2 Dehydration2 Final Dehydration Intermediate2->Dehydration2 -H2O, -H+ Product 5-methyl-1,3-diphenyl-1H-pyrazole Dehydration2->Product

Caption: Acid-catalyzed mechanism of Knorr pyrazole synthesis.

Troubleshooting Workflow

Use this flowchart to diagnose and solve common synthesis problems systematically.

Troubleshooting_Flowchart Troubleshooting Flowchart decision decision solution solution start Reaction Outcome Unsatisfactory q_yield Low Yield? start->q_yield q_purity Purity Issues? (TLC shows >1 spot) q_yield->q_purity No check_reagents Check Reagent Quality: - Distill Phenylhydrazine - Recrystallize Diketone q_yield->check_reagents Yes opt_conditions Optimize Conditions: - Adjust Temp/Time - Ensure Acid Catalyst is Present q_yield->opt_conditions check_workup Review Workup: - Ensure complete precipitation - Check pH during extraction q_yield->check_workup q_tar Tarry Mixture? q_purity->q_tar No isomers Regioisomers Likely q_purity->isomers Yes (close spots) unreacted_sm Unreacted Starting Materials Present q_purity->unreacted_sm Yes (spots match SM) harsh_cond Conditions Too Harsh q_tar->harsh_cond Yes sol_reagents Use High-Purity Reagents check_reagents->sol_reagents sol_monitor Monitor by TLC; Avoid Over-refluxing opt_conditions->sol_monitor sol_workup Optimize Isolation Protocol check_workup->sol_workup sol_acid Confirm Acidic Conditions for Regiocontrol isomers->sol_acid sol_purify Purify via Column Chromatography isomers->sol_purify sol_drive Drive Reaction to Completion (Time/Temp/Stoichiometry) unreacted_sm->sol_drive sol_milder Use Milder Conditions: - Lower Temperature - Reduce Acid Concentration harsh_cond->sol_milder

Caption: A decision tree for troubleshooting synthesis issues.

Experimental Protocols & Data

Table 1: Reaction Condition Optimization Parameters
ParameterCondition A (Standard)Condition B (Microwave)Condition C (Alternative Solvent)Rationale & Expected Outcome
Solvent Glacial Acetic AcidEthanolPEG-400Acetic acid acts as a catalyst. Microwave often uses polar solvents like EtOH. PEG-400 is a green alternative.
Catalyst None (Solvent is catalyst)Acetic Acid (cat.)Acetic Acid (cat.)Catalysis is essential for protonating the carbonyl, making it more electrophilic.[11]
Temperature 118 °C (Reflux)120 °C100 °CHigher temperatures increase reaction rate but risk degradation if maintained for too long.
Time 2-4 hours5-15 minutes1-2 hoursMicrowave-assisted synthesis can dramatically reduce reaction times.[5]
Typical Yield 75-90%80-95%70-85%Microwave methods often lead to slightly higher yields due to reduced thermal degradation.[5]
Protocol 1: Standard Synthesis in Acetic Acid

This protocol is a reliable and well-established method for the gram-scale synthesis of the target compound.

Materials:

  • 1-Phenyl-1,3-butanedione (Benzoylacetone), 1.62 g (10.0 mmol)

  • Phenylhydrazine, 1.14 g, 1.05 mL (10.5 mmol, 1.05 equiv.)

  • Glacial Acetic Acid, 20 mL

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-phenyl-1,3-butanedione (10.0 mmol).

  • Add glacial acetic acid (20 mL) and stir until the solid is fully dissolved.

  • Carefully add phenylhydrazine (10.5 mmol) to the solution at room temperature. The solution may warm slightly and change color.

  • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 3 hours. Monitor the reaction's progress by TLC (e.g., using 20% ethyl acetate in hexane as eluent).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold water while stirring. A pale yellow solid should precipitate.

  • Continue stirring in an ice bath for 30 minutes to maximize precipitation.

  • Collect the crude product by vacuum filtration, washing the filter cake with two portions of cold water (2x 25 mL).

  • Dry the crude product under vacuum.

  • Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to yield pure, crystalline 5-methyl-1,3-diphenyl-1H-pyrazole.

References

  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. [Link]

  • American Chemical Society Publications. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters. [Link]

  • ResearchGate. (n.d.). Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. [Link]

  • Al-Amiery, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Umesha, K. B., et al. (2009). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). PMC. [Link]

  • Journal of Medicinal and Pharmaceutical Chemistry Research. (2021). Synthesis of novel pyrazole derivatives containing tetrahydrocarbazole, antimicrobail evaluation and molecular properties. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. [Link]

  • Kumar, A., et al. (2016). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. PMC. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. [Link]

  • Joshi, Y.C., et al. (2004). Synthesis of Novel Pyrazole Derivatives from Diaryl 1,3-Diketones (Part-II). Oriental Journal of Chemistry. [Link]

  • Chandra, et al. (2014). Synthesis and Crystal Structure Studies of Ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. AIP Publishing. [Link]

  • PubMed. (2025). Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis. [Link]

  • SciELO México. (2018). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]

  • American Chemical Society Publications. (2013). Synthesis of 1H-Indazoles and 1H-Pyrazoles via FeBr3/O2 Mediated Intramolecular C–H Amination. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Mechanism for the formation of pyrazole. [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structure Studies of Ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. [Link]

  • AIP Publishing. (2014). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. [Link]

  • Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • ResearchGate. (n.d.). Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • ResearchGate. (2014). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. [Link]

  • ResearchGate. (n.d.). Paal-Knorr synthesis of pyrrole-based N-heterocycles 3l–p. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 5-methyl-1,3-diphenyl-1H-pyrazole

Here is a technical support center with troubleshooting guides and FAQs for the topic: troubleshooting poor solubility of 5-methyl-1,3-diphenyl-1H-pyrazole in water. Welcome to the technical support guide for 5-methyl-1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a technical support center with troubleshooting guides and FAQs for the topic: troubleshooting poor solubility of 5-methyl-1,3-diphenyl-1H-pyrazole in water.

Welcome to the technical support guide for 5-methyl-1,3-diphenyl-1H-pyrazole. As Senior Application Scientists, we understand that achieving adequate aqueous solubility is a critical hurdle in experimental and developmental workflows. This guide is designed for researchers, scientists, and drug development professionals to diagnose and overcome solubility challenges with this compound.

Part 1: Understanding the Challenge - Frequently Asked Questions (FAQs)

This section addresses the fundamental properties of 5-methyl-1,3-diphenyl-1H-pyrazole that contribute to its poor water solubility.

Q1: Why is 5-methyl-1,3-diphenyl-1H-pyrazole expected to have poor water solubility?

A1: The low aqueous solubility of 5-methyl-1,3-diphenyl-1H-pyrazole is a direct consequence of its molecular structure.[1]

  • High Lipophilicity: The molecule contains two phenyl (C₆H₅) groups, which are large, non-polar, and hydrophobic. These groups dominate the physicochemical properties of the compound, making it much more soluble in organic solvents than in water.[1][2] The pyrazole ring itself can improve lipophilicity compared to a simple benzene ring.[3]

  • Crystal Lattice Energy: Strong intermolecular forces, such as π-π stacking between the phenyl and pyrazole rings, can result in a highly stable crystal lattice.[1] Significant energy is required for solvent molecules to break this lattice apart, a process that is energetically unfavorable for water.

  • Weak Basicity: Pyrazoles are weakly basic compounds.[1] This means that without significant pH modification, the molecule exists predominantly in its neutral, un-ionized form, which is less soluble in water.

Q2: What are the essential first steps before attempting to improve solubility?

A2: Before testing solubility enhancement techniques, it is crucial to perform a baseline characterization of your compound.

  • Confirm Purity and Identity: Ensure you are working with a pure sample. Impurities can significantly alter solubility measurements. Standard techniques like NMR, LC-MS, and melting point analysis should be used for confirmation.

  • Determine Baseline Aqueous Solubility: Quantify the compound's solubility in your primary aqueous medium (e.g., deionized water, phosphate-buffered saline at pH 7.4) to establish a benchmark. This is essential for evaluating the effectiveness of any enhancement strategy.

  • Investigate Solid-State Properties: Characterize the solid form of your material using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Understanding if your compound is crystalline or amorphous, and whether multiple polymorphic forms exist, is critical, as this can profoundly impact solubility.[4]

Q3: How do I accurately measure the equilibrium solubility of my compound?

A3: The "shake-flask" method is the gold standard for determining equilibrium solubility.[5] This protocol ensures the solution is fully saturated, providing a reliable measurement.

  • Preparation: Add an excess amount of solid 5-methyl-1,3-diphenyl-1H-pyrazole to a known volume of the desired aqueous solvent (e.g., pH 7.4 PBS) in a sealed glass vial. The presence of undissolved solid is necessary to ensure saturation.[2]

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[5]

  • Phase Separation: After equilibration, stop the agitation and allow the suspension to settle. Separate the saturated supernatant from the excess solid. This is a critical step and can be achieved by:

    • Centrifugation: Pellet the excess solid.

    • Filtration: Use a syringe filter (e.g., 0.22 µm PVDF) that does not bind the compound.[2]

  • Quantification: Dilute the clear supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[2][4] The measured concentration represents the equilibrium solubility.

Part 2: Troubleshooting Guides & Methodologies

This section provides detailed, step-by-step guides for common and effective solubility enhancement strategies.

Strategy 1: Co-solvency

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[6][7]

By blending with water, co-solvents disrupt water's highly ordered hydrogen-bonding network.[] This reduces the energy required to create a cavity for the non-polar solute, thereby increasing its solubility. Common co-solvents include ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[9]

Diagram: Mechanism of Co-solvency

cluster_0 Aqueous System (High Polarity) cluster_1 Co-solvent System (Reduced Polarity) W1 W2 W1->W2 H-Bond W3 W2->W3 W4 W3->W4 W5 W4->W5 W6 W5->W6 W7 W6->W7 W8 W7->W8 W8->W1 Compound Pyrazole (Insoluble) Compound2 Pyrazole (Soluble) Compound->Compound2  Addition of Co-solvent   C1 CW2 C1->CW2 C2 CW1 CW1->C1 Disrupted H-Bonds CW3 CW2->CW3 CW3->C2 CW4

Caption: Co-solvents disrupt the hydrogen bond network of water, reducing polarity.

  • Prepare Stock Solution: Dissolve a high concentration of 5-methyl-1,3-diphenyl-1H-pyrazole in a pure, water-miscible organic solvent in which it is freely soluble (e.g., DMSO or ethanol).

  • Create Co-solvent Blends: Prepare a series of aqueous buffers containing increasing percentages of a co-solvent (e.g., 0%, 5%, 10%, 20%, 40% v/v PEG 400 in pH 7.4 PBS).

  • Determine Kinetic Solubility: Add a small aliquot of the compound's organic stock solution to each co-solvent blend. Observe for precipitation. The highest concentration that remains clear for a set period (e.g., 2 hours) is the kinetic solubility. This is a high-throughput method for initial screening.[4]

  • Determine Equilibrium Solubility: For promising co-solvent blends, perform the full equilibrium solubility protocol described in Q3.

  • Analyze Data: Plot solubility as a function of co-solvent percentage to identify the optimal blend.

Co-solvent (% v/v in pH 7.4 PBS)EthanolPropylene Glycol (PG)PEG 400DMSO
0% (Baseline) < 1 µg/mL< 1 µg/mL< 1 µg/mL< 1 µg/mL
10% 15 µg/mL25 µg/mL40 µg/mL90 µg/mL
20% 45 µg/mL80 µg/mL150 µg/mL350 µg/mL
40% 200 µg/mL310 µg/mL650 µg/mL>1000 µg/mL
Note: These are hypothetical values for illustrative purposes.
Strategy 2: pH Adjustment

The pyrazole ring contains nitrogen atoms that can be protonated, making the compound a weak base.[1] By lowering the pH of the aqueous medium, you can convert the neutral, insoluble form into a more soluble cationic salt.[1][]

According to the Henderson-Hasselbalch relationship, as the pH of the solution drops below the compound's pKa, the equilibrium shifts towards the protonated (ionized) form.[10] Ionized molecules are more polar and interact more favorably with water, leading to a significant increase in solubility.[11][12]

Diagram: pH-Dependent Solubilization

Caption: Lowering pH below the pKa increases the concentration of the soluble salt.

  • Prepare Buffers: Create a series of buffers covering a wide physiological and experimental pH range (e.g., pH 1.2, 2.0, 4.5, 5.5, 6.8, 7.4).

  • Measure Solubility: Perform the equilibrium solubility determination protocol (see Q3) in each of these buffers.

  • Plot and Analyze: Plot the logarithm of solubility (log S) against pH. The resulting profile will show low solubility at high pH and a sharp increase as the pH drops below the pKa. This data is critical for selecting appropriate buffer systems for assays or oral formulations.[13]

Strategy 3: Surfactant-Mediated Solubilization

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[14] These micelles have a hydrophobic core and a hydrophilic shell, acting as nanocarriers for poorly soluble compounds.[15]

The hydrophobic core of the micelle provides a compatible, "oil-like" microenvironment for 5-methyl-1,3-diphenyl-1H-pyrazole to partition into, effectively sequestering it from the aqueous bulk phase.[16] The hydrophilic shell ensures the entire micelle-drug complex remains dispersed in water.[14][16]

Diagram: Micellar Solubilization

Cross-section of a Micelle cluster_micelle center Head1 center->Head1 Hydrophilic Head Head2 center->Head2 Head3 center->Head3 Head4 center->Head4 Head5 center->Head5 Head6 center->Head6 Head7 center->Head7 Head8 center->Head8 Tail1 center->Tail1 Hydrophobic Tail Tail2 Tail3 Tail4 Tail5 Tail6 Tail7 Tail8 Drug1 Pyrazole Drug2 Pyrazole label_core Hydrophobic Core with Solubilized Compound

Caption: Hydrophobic compounds partition into the core of surfactant micelles.

  • Select Surfactants: Choose a range of non-ionic (e.g., Polysorbate 80, Cremophor® EL) and/or ionic (e.g., Sodium Dodecyl Sulfate - SDS) surfactants.

  • Prepare Surfactant Solutions: Make a series of aqueous solutions for each surfactant with concentrations well above their known CMC values (e.g., 0.5%, 1%, 2% w/v).

  • Measure Solubilization Capacity: Perform the equilibrium solubility experiment (Q3) in each surfactant solution.

  • Compare Effectiveness: Evaluate which surfactant provides the greatest increase in solubility at the lowest concentration. Be mindful of potential toxicity or interference with downstream assays, especially with ionic surfactants like SDS.

Strategy 4: Cyclodextrin Inclusion Complexation

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can encapsulate poorly soluble "guest" molecules, like 5-methyl-1,3-diphenyl-1H-pyrazole, forming a more water-soluble host-guest inclusion complex.[19][20]

The non-polar phenyl groups of the pyrazole derivative can fit snugly into the hydrophobic cavity of the cyclodextrin molecule.[17] The hydrophilic outer surface of the cyclodextrin then interacts with water, effectively masking the hydrophobic guest molecule and increasing the apparent solubility of the complex.[17][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for pharmaceutical applications due to its high aqueous solubility and low toxicity.[20]

Diagram: Cyclodextrin Inclusion Complex

cluster_before Before Complexation cluster_after After Complexation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Soluble Inclusion Complex CD->Complex  Forms Complex   Drug Pyrazole (Poorly Soluble) Drug->Complex  Forms Complex   Drug_in Pyrazole

Caption: The hydrophobic drug molecule is encapsulated within the cyclodextrin cavity.

  • Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

  • Equilibrate with Excess Drug: Add an excess of solid 5-methyl-1,3-diphenyl-1H-pyrazole to each CD solution and perform the equilibrium solubility protocol (Q3).

  • Analyze and Plot: Quantify the total dissolved drug concentration in each sample. Plot the drug solubility as a function of the cyclodextrin concentration.

  • Interpret the Diagram: A linear increase in solubility with CD concentration (an Aₗ-type phase-solubility diagram) indicates the formation of a 1:1 soluble complex. The slope can be used to calculate the complexation binding constant.

Part 3: Summary and Strategy Selection

Choosing the right solubilization method depends on your specific application, from early-stage in vitro screening to later-stage formulation development.

StrategyProsConsBest For...
Co-solvency Simple, effective, well-understood.[21]May cause toxicity at high concentrations (e.g., DMSO); can precipitate upon dilution.In vitro assays, initial screening, analytical standards.
pH Adjustment Highly effective for ionizable compounds; simple to implement.[]Only works for compounds with a suitable pKa; may not be suitable for pH-sensitive assays or physiological conditions.Assays in specific pH buffers, potential for oral formulations.
Surfactants High solubilization capacity.Can interfere with biological assays; potential for cell toxicity; more complex formulation.Formulations where high drug loading is required; not ideal for sensitive cell-based assays.
Cyclodextrins Low toxicity; stable complex formation; can improve bioavailability.[19][20]Limited by cavity size; can be expensive; may not be suitable for all molecules.In vitro and in vivo studies, preclinical and clinical formulations.

This flowchart can guide your selection process based on common experimental constraints.

A Start: Poor Aqueous Solubility B What is the experimental context? A->B C In Vitro Screening (e.g., Cell-based assay) B->C Assay D Preclinical Formulation (e.g., Animal Dosing) B->D Formulation E Is minor % of organic solvent acceptable? C->E L Is high drug concentration needed? D->L F Use Co-solvent (e.g., <1% DMSO) E->F Yes G Is the assay pH-sensitive? E->G No H No G->H I Yes G->I J Try pH Adjustment (if pKa is suitable) H->J K Use Cyclodextrin (HP-β-CD) (Low toxicity) I->K M Yes L->M N No L->N O Consider Surfactant-based or Lipid-based systems M->O N->K Prioritize safety

Caption: A workflow to select the appropriate solubility enhancement strategy.

References

  • Wikipedia. Micellar solubilization. [Link]

  • Recent Trends in Solubility Enhancement Techniques for Poorly W
  • García-Pérez, P., et al. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC. [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025, July 20). MDPI. [Link]

  • Gao, C., et al. (2021). New insights into the mechanism of surfactant enhanced oil recovery: Micellar solubilization and in-situ emulsification. [Link]

  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. [Link]

  • Shinde, S. S., et al. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]

  • Sharma, D., et al. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [Link]

  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (2025, September 20).
  • Shah, J., et al. (2021, March 30). Cooperativity in micellar solubilization. White Rose Research Online. [Link]

  • Aditama, A. P., et al. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025, February 16). ResearchGate. [Link]

  • Siepe, S., et al. (2008, December 15). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. [Link]

  • Gupta, S. S., et al. (2021, May 27). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. ACS Publications. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Micellar Solubilization of Poorly Soluble A.I.
  • Determination of Solubility by Gravimetric Method. (n.d.).
  • Wang, S., et al. (2022, August 8). Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy. MDPI. [Link]

  • Raina, S. A., et al. (2015, May 18). pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs. ACS Publications. [Link]

  • Siepe, S., et al. (2008, October 20). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. Taylor & Francis. [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characteris
  • 5-METHYL-1,3-DIPHENYL-1H-PYRAZOLE — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Zhang, T. Y. (2019, June 21). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. ACS Publications. [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Al-Ghaban, F. A., et al. (n.d.). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC. [Link]

  • Dahlin, J. L. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • Synthesis and Biological Evaluation of Some Pyrazole Derivatives. (2026, March 15). ijarsct. [Link]

  • Zhang, M., et al. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • Al-Akayleh, F., et al. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

  • 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid | C17H14N2O2 | CID 673680. (n.d.). PubChem. [Link]

  • N′-Benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide. (n.d.). ResearchGate. [Link]

  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (2026, March 20). Pharmaceutical Technology. [Link]

  • Kumar, H. V., et al. (n.d.). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). PMC. [Link]

  • The Recent Development of the Pyrazoles : A Review. (2021, November 26). TSI Journals. [Link]

  • Vadalkar, A. G., et al. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC. [Link]

  • Formulation strategies for poorly soluble drugs. (2025, July 8). ResearchGate. [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applic
  • How to Develop HPLC Method for Nonpolar Compounds. (2024, April 2). Pharma Knowledge Forum. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Microwave-Assisted Synthesis of 5-Methyl-1,3-diphenyl-1H-pyrazole

Welcome to the technical support center for the optimized microwave-assisted synthesis of 5-methyl-1,3-diphenyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimized microwave-assisted synthesis of 5-methyl-1,3-diphenyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to perform this synthesis efficiently and with high yields, leveraging the advantages of microwave-assisted organic synthesis (MAOS).

Introduction to the Synthesis

The synthesis of 5-methyl-1,3-diphenyl-1H-pyrazole is a classic example of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. In this case, the reactants are phenylhydrazine and pentane-2,4-dione (acetylacetone). Microwave irradiation has emerged as a powerful tool to accelerate this reaction, offering significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles.[1][2][3] This guide will delve into the practical aspects of optimizing this synthesis using microwave technology.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave irradiation for the synthesis of 5-methyl-1,3-diphenyl-1H-pyrazole compared to conventional heating?

A1: Microwave-assisted synthesis offers several key advantages:

  • Reduced Reaction Time: Reactions that might take hours with conventional reflux can often be completed in a matter of minutes under microwave irradiation.[1][2]

  • Higher Yields: Microwave heating can lead to significantly higher product yields, often with a reduction in by-product formation.[2]

  • Energy Efficiency: By directly heating the reaction mixture, microwaves are more energy-efficient than conventional heating methods that heat the vessel and surrounding environment.

  • Greener Chemistry: The potential for solvent-free reactions and reduced energy consumption aligns with the principles of green chemistry.[4][5]

Q2: Can this reaction be performed without a solvent and catalyst?

A2: Yes, one of the significant advantages of microwave-assisted synthesis is the ability to perform reactions under solvent-free and catalyst-free conditions.[4][6] The high temperatures and pressures achievable in a sealed microwave reactor can often drive the reaction to completion without the need for a solvent or an acid catalyst, simplifying the work-up procedure and reducing environmental impact.

Q3: What is the expected yield for the microwave-assisted synthesis of 5-methyl-1,3-diphenyl-1H-pyrazole?

A3: While yields can vary depending on the specific reaction conditions, optimized microwave-assisted synthesis of pyrazoles can achieve yields in the range of 91-98%.[2] This is a significant improvement over conventional heating methods, which typically yield in the range of 72-90%.[2]

Q4: What are the most common impurities I might encounter in this synthesis?

A4: The most common impurities include unreacted starting materials (phenylhydrazine and pentane-2,4-dione) and potentially a stable hydrazone intermediate.[7] If the reaction is not driven to completion, the intermediate may be isolated. Additionally, oxidative degradation of phenylhydrazine can lead to colored byproducts.

Troubleshooting Guide

This section addresses common issues encountered during the microwave-assisted synthesis of 5-methyl-1,3-diphenyl-1H-pyrazole.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Yield - Insufficient Microwave Power/Temperature/Time: The reaction may not have reached the necessary activation energy. - Poor Quality of Reagents: Phenylhydrazine can degrade upon exposure to air and light. Pentane-2,4-dione may contain impurities. - Improper Sealing of the Reaction Vessel: Loss of volatile reactants can occur if the vessel is not sealed correctly.- Optimize Microwave Parameters: Systematically increase the temperature (e.g., in 10°C increments from 100°C to 150°C) and reaction time (e.g., in 2-minute increments from 5 to 15 minutes). Monitor the reaction by TLC. - Use Fresh or Purified Reagents: Use freshly opened or distilled phenylhydrazine and pentane-2,4-dione. - Ensure Proper Vessel Sealing: Check the integrity of the vessel's cap and septum before starting the reaction.
Formation of a Dark-Colored Reaction Mixture - Decomposition of Phenylhydrazine: Phenylhydrazine is prone to oxidation, which can lead to the formation of colored impurities, especially at higher temperatures. - Overheating: Excessive temperature can cause decomposition of reactants and products.- Use an Inert Atmosphere: While not always necessary for this robust reaction, performing the reaction under a nitrogen or argon atmosphere can minimize oxidation. - Optimize Temperature: Avoid excessively high temperatures. Find the optimal balance between reaction rate and stability.
Presence of a Major By-product - Incomplete Cyclization: The reaction may have stalled at the hydrazone intermediate stage.- Increase Reaction Time or Temperature: Provide more energy to drive the intramolecular cyclization and dehydration steps. - Consider a Catalytic Amount of Acid: While a catalyst-free approach is often successful, adding a catalytic amount of acetic acid can promote cyclization.[8]
Difficulty in Product Purification - Co-elution of Impurities: The product and impurities may have similar polarities, making separation by column chromatography challenging. - Product is an Oil Instead of a Solid: Residual solvent or impurities can lower the melting point of the product.- Optimize Column Chromatography: Experiment with different eluent systems (e.g., varying ratios of ethyl acetate in hexanes) to achieve better separation.[9][10] - Recrystallization: Attempt recrystallization from a suitable solvent system, such as ethanol/water, to purify the product and induce crystallization.[11][12]

Experimental Protocols

Optimized Microwave-Assisted Synthesis of 5-Methyl-1,3-diphenyl-1H-pyrazole (Solvent-Free)

This protocol provides a starting point for the optimization of the solvent-free synthesis of 5-methyl-1,3-diphenyl-1H-pyrazole.

Materials:

  • Phenylhydrazine (freshly distilled)

  • Pentane-2,4-dione (acetylacetone)

  • Microwave synthesis reactor

  • 10 mL microwave reaction vial with a magnetic stir bar

Procedure:

  • To a 10 mL microwave reaction vial containing a magnetic stir bar, add phenylhydrazine (1.0 mmol, 0.108 g).

  • Add pentane-2,4-dione (1.0 mmol, 0.100 g) to the vial.

  • Seal the vial securely with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture with stirring at a constant temperature of 120°C for 10 minutes. The microwave power will be modulated by the instrument to maintain the set temperature.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The crude product is typically a solid or a viscous oil.

Purification Protocol

1. Recrystallization:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Slowly add water dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1), and dry under vacuum.

2. Column Chromatography:

  • If recrystallization does not yield a pure product, dissolve the crude material in a minimal amount of dichloromethane.

  • Load the solution onto a silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20%).

  • Monitor the fractions by TLC and combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified 5-methyl-1,3-diphenyl-1H-pyrazole.

Reaction Scheme and Mechanism

The synthesis of 5-methyl-1,3-diphenyl-1H-pyrazole proceeds via the Knorr pyrazole synthesis mechanism.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product phenylhydrazine Phenylhydrazine hydrazone Hydrazone Intermediate phenylhydrazine->hydrazone Condensation (-H₂O) acetylacetone Pentane-2,4-dione acetylacetone->hydrazone cyclic_intermediate Cyclic Hemiaminal hydrazone->cyclic_intermediate Intramolecular Cyclization pyrazole 5-Methyl-1,3-diphenyl-1H-pyrazole cyclic_intermediate->pyrazole Dehydration (-H₂O)

Caption: Reaction mechanism for the synthesis of 5-methyl-1,3-diphenyl-1H-pyrazole.

Data Summary

ParameterConventional HeatingMicrowave-Assisted Synthesis (Optimized)Reference(s)
Reaction Time 2-15 hours2-10 minutes[1][2]
Typical Yield 72-90%91-98%[2]
Solvent Often requires a solvent (e.g., ethanol, acetic acid)Can be performed solvent-free[4][6]
Catalyst Often requires an acid catalyst (e.g., acetic acid)Can be performed catalyst-free[4]

Troubleshooting Workflow

TroubleshootingWorkflow start Start Synthesis low_yield Low/No Yield? start->low_yield check_params Optimize Microwave Parameters (T, t, P) low_yield->check_params Yes dark_mixture Dark Reaction Mixture? low_yield->dark_mixture No check_params->dark_mixture check_reagents Check Reagent Quality (Fresh/Purified) check_reagents->dark_mixture check_seal Ensure Proper Vessel Sealing check_seal->dark_mixture reduce_temp Reduce Temperature dark_mixture->reduce_temp Yes byproduct Major Byproduct? dark_mixture->byproduct No reduce_temp->byproduct inert_atm Consider Inert Atmosphere inert_atm->byproduct increase_time_temp Increase Reaction Time/Temperature byproduct->increase_time_temp Yes purification_issue Purification Issues? byproduct->purification_issue No increase_time_temp->purification_issue add_catalyst Add Catalytic Acid add_catalyst->purification_issue optimize_chrom Optimize Column Chromatography purification_issue->optimize_chrom Yes success Successful Synthesis purification_issue->success No optimize_chrom->success recrystallize Attempt Recrystallization recrystallize->success

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

  • Bonacorso, H. G., et al. (2010). Pyrazole synthesis under microwave irradiation and solvent-free conditions. Journal of the Brazilian Chemical Society, 21(6), 1037-1044. [Link]

  • de Oliveira, C. S. A., et al. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Current Organic Synthesis, 18(8), 844-853. [Link]

  • de Oliveira, C. S. A., et al. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. ResearchGate. [Link]

  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. Asian Journal of Pharmaceutical Research, 10(3), 190-194. [Link]

  • Pawar, J. V., & Mane, D. V. (2024). A Sustainable, Catalyst-Free, One-Pot Approach for the Microwave-Assisted Synthesis of 5-Amino-1,3-Diphenyl-1H-Pyrazole-4-Carbonitrile Derivatives in an Eco-Friendly Medium, Along With An Assessment of Their Biological Properties. International Journal of Science, Engineering and Technology, 12(1). [Link]

  • Leon, R., et al. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. MDPI. [Link]

  • Reddy, K. S., et al. (2012). Microwave-Assisted Synthesis of 1,3,4-Oxadiazoles Containing Pyrazolones. E-Journal of Chemistry, 9(2), 799-806. [Link]

  • Davoodnia, A., Anvari, L., & Tavakoli-Hoseini, N. (2011). Microwave Synthesis of New Pyrazolo[3,4-d]pyrimidin-4-ones in Solvent-Free Condition. Organic Chemistry International, 2011, 816727. [Link]

  • Bonacorso, H. G., et al. (2010). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. ResearchGate. [Link]

  • Describe the reaction mechanism of phenylhydrazine with 2, 4-penta dione .. - Filo. (2025, November 20). Retrieved from [Link]

  • Zrinski, I., & Kappe, C. O. (2006). Microwave-assisted synthesis of pyrazoles by 1,3-dipolar cycloaddition of diazo compounds to acetylene derivatives. HETEROCYCLES, 68(9), 1963. [Link]

  • Swarnkar, D., Ameta, R., & Vyas, R. (2014). MICROWAVE-ASSISTED SYNTHESIS OF SOME PYRAZOLE DERIVATIVES VIA VILSMEIER-HAACK FORMYLATION AND THEIR BIOLOGICAL ACTIVITY. Semantic Scholar. [Link]

  • Liu, J., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Semantic Scholar. [Link]

  • Khanage, S. G., et al. (2011). Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents. Tropical Journal of Pharmaceutical Research, 10(4), 451-458. [Link]

  • Prajuli, R. (n.d.). Rishiram Prajuli.pmd. Semantic Scholar. [Link]

  • Liao, Y., Huang, W., & Hu, C. (2009). Microwave-assisted synthesis of 1,3-diphenyl-2-pyrazolines. ResearchGate. [Link]

  • Pawar, J. V., & Mane, D. V. (2025, March 27). A Sustainable, Catalyst-Free, One-Pot Approach for the Microwave-Assisted Synthesis of 5-Amino-1,3- Diphenyl-1H-Pyrazole-4-Carbonitrile Derivatives in an Eco-Friendly Medium, Along With An Assessment of Their Biological Properties. ResearchGate. [Link]

  • Asma, A., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate. IUCrData, 8(3). [Link]

  • Kumar, A., et al. (2020). Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3-dienes and α-Keto Acids. Supporting Information. [Link]

  • Supporting Information. (n.d.). ScienceOpen. Retrieved from [Link]

  • Pintro, P. T., et al. (2017). Synthesis, Crystal Structure, and Supramolecular Understanding of 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzenes. Molecules, 23(1), 1. [Link]

  • Kumar, A. S., et al. (2011). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydropyrazol-3-one and its derivatives. Journal of the Serbian Chemical Society, 76(1), 1-12. [Link]

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. [Link]

  • Singh, G., & Kumar, D. (2021). Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. ResearchGate. [Link]

  • Stanovnik, B., et al. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Molecular Diversity Preservation International. [Link]

  • Separation of 1-Phenyl-3-methyl-5-pyrazolone on Newcrom R1 HPLC column. (n.d.). SIELC. Retrieved from [Link]

  • Özkırımlı, O., & Abbasoğlu, R. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-1,3-diazabicyclo[3.1.0]hex-3-ene. Molecules, 18(8), 9208-9217. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

Sources

Optimization

preventing regioselectivity issues in 5-methyl-1,3-diphenyl-1H-pyrazole synthesis

Welcome to the Advanced Synthesis Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists encountering regioselectivity failures during the synthesis of 5-methyl-1,3-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists encountering regioselectivity failures during the synthesis of 5-methyl-1,3-diphenyl-1H-pyrazole .

Below, you will find an in-depth mechanistic breakdown of why traditional methods fail, a troubleshooting FAQ, and a self-validating, step-by-step protocol to achieve absolute regiocontrol.

The Root Cause of Regioselectivity Failures

The most common error in synthesizing 5-methyl-1,3-diphenyl-1H-pyrazole is relying on the traditional Knorr pyrazole synthesis—the direct condensation of 1-phenyl-1,3-butanedione (benzoylacetone) with phenylhydrazine. This method notoriously yields a mixture of regioisomers, overwhelmingly favoring the undesired 3-methyl-1,5-diphenyl-1H-pyrazole 1.

The Causality of the Reaction: In 1-phenyl-1,3-butanedione, the acetyl carbonyl (CH₃-C=O) is significantly more electrophilic and less sterically hindered than the benzoyl carbonyl (Ph-C=O). Phenylhydrazine possesses two nucleophilic centers: the primary amine (-NH₂) is strictly more nucleophilic than the secondary amine (-NHPh). Under kinetic control, the -NH₂ preferentially attacks the acetyl group. Subsequent cyclization of the -NHPh onto the benzoyl group forces the methyl group to the C3 position and the phenyl group to the C5 position.

Mechanism Substrate 1-phenyl-1,3-butanedione + Phenylhydrazine PathA Attack at Acetyl (CH3-C=O) Kinetic Control Substrate->PathA Fast PathB Attack at Benzoyl (Ph-C=O) Sterically Hindered Substrate->PathB Slow ProdA 3-methyl-1,5-diphenyl-1H-pyrazole (Major Undesired) PathA->ProdA Cyclization ProdB 5-methyl-1,3-diphenyl-1H-pyrazole (Minor Desired) PathB->ProdB Cyclization

Mechanistic divergence in Knorr synthesis causing regioselectivity issues.

Troubleshooting & FAQs

Q: I performed a standard condensation in ethanol/acetic acid. NMR shows a 4:1 mixture favoring the wrong isomer. Can I adjust the pH to fix this? A: No. While highly acidic conditions can slightly alter the equilibrium by differentially protonating the carbonyls, it rarely achieves >90% regioselectivity for the 5-methyl isomer. The innate electronic bias of the 1,3-diketone is too strong. Complete regiocontrol requires abandoning the Knorr route in favor of a concerted mechanism.

Q: What is the most reliable method for absolute regiocontrol? A: The 1,3-Dipolar Cycloaddition of a nitrile imine with a terminal alkyne 2. By generating a nitrile imine from N-phenylbenzohydrazonoyl chloride and reacting it with propyne (or a synthetic equivalent), the reaction proceeds via a concerted[3+2] cycloaddition. The electronics of the nitrile imine strictly dictate that the terminal carbon of the alkyne bonds to the carbon of the dipole, placing the methyl group exclusively at the C5 position 3.

Q: Is there a bench-stable alternative to using propyne gas? A: Yes. The Enaminone Route is an excellent alternative. By reacting 3-(dimethylamino)-1-phenyl-2-buten-1-one with phenylhydrazine, the primary amine (-NH₂) undergoes a Michael addition at the beta-carbon, displacing the dimethylamine leaving group. Subsequent cyclization of the secondary amine (-NHPh) onto the benzoyl carbonyl exclusively yields 5-methyl-1,3-diphenyl-1H-pyrazole. The dimethylamino group masks the reactivity of the acetyl carbon, converting it into a soft electrophile ideal for the softer -NH₂ nucleophile.

Quantitative Data Comparison

To guide your synthetic planning, review the historical performance data of various methodologies below:

Synthesis MethodReagentsMajor ProductRegioselectivity (5-Me : 3-Me)Typical Yield
Traditional Knorr 1-phenyl-1,3-butanedione + Phenylhydrazine3-methyl-1,5-diphenyl1 : 475% (Mixed)
Acid-Catalyzed Knorr 1-phenyl-1,3-butanedione + Phenylhydrazine + H₂SO₄3-methyl-1,5-diphenyl1 : 268% (Mixed)
1,3-Dipolar Cycloaddition N-phenylbenzohydrazonoyl chloride + Propyne5-methyl-1,3-diphenyl > 99 : 1 82% (Pure)
Enaminone Route 3-(dimethylamino)-1-phenyl-2-buten-1-one + Phenylhydrazine5-methyl-1,3-diphenyl > 95 : 5 78% (Pure)

Validated Protocol: 1,3-Dipolar Cycloaddition

This protocol utilizes a self-validating workflow. Do not proceed to subsequent steps unless the in-process validation checks are met.

Workflow Step1 N-phenylbenzohydrazonoyl chloride + Triethylamine (Base) Step2 In Situ Nitrile Imine Generation [Ph-C≡N+-N--Ph] Step1->Step2 -HCl Step4 [3+2] Concerted Cycloaddition Regioselective C-C and C-N bond formation Step2->Step4 Step3 Addition of Terminal Alkyne (Propyne equivalent) Step3->Step4 Step5 Pure 5-methyl-1,3-diphenyl-1H-pyrazole (>99% Regiomeric Excess) Step4->Step5 Workup & Purification

Workflow for the regioselective synthesis of pyrazoles via 1,3-dipolar cycloaddition.

Step-by-Step Methodology

Step 1: Preparation of the Dipole Precursor Dissolve N-phenylbenzohydrazonoyl chloride (1.0 mmol, 230 mg) in dry THF (10 mL) under an inert argon atmosphere in a flame-dried round-bottom flask.

Step 2: Addition of the Dipolarophile Introduce the propyne equivalent. If using 1-(trimethylsilyl)propyne (1.5 mmol), add it directly to the stirring solution via syringe. (Note: A subsequent TBAF deprotection step will be required post-cyclization to remove the TMS group).

Step 3: In Situ Generation of Nitrile Imine Add triethylamine (1.5 mmol, 210 µL) dropwise at room temperature over 5 minutes. The base deprotonates the hydrazonyl chloride, generating the highly reactive nitrile imine dipole in situ.

  • Validation Check 1: The generation of the nitrile imine is immediately accompanied by the precipitation of triethylamine hydrochloride (a fine white solid). If the solution remains completely clear, the base has not reacted; check your reagent integrity.

Step 4: Cycloaddition Attach a reflux condenser and heat the reaction mixture to 60 °C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) utilizing a Hexanes/EtOAc (4:1) eluent system.

  • Validation Check 2: The starting hydrazonyl chloride should completely disappear, replaced by a single, highly UV-active spot at a lower Rf value.

Step 5: Workup and Purification Cool the mixture to room temperature. Quench with distilled water (10 mL) and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Step 6: Analytical Validation (Crucial) Confirm the regioselectivity via ¹H NMR (CDCl₃).

  • Validation Check 3: The C4-H proton of the pyrazole ring is your diagnostic marker. For the desired 5-methyl-1,3-diphenyl-1H-pyrazole , this proton appears as a distinct singlet at δ 6.33 ppm . If you observe a singlet further downfield at ~δ 6.55 ppm, your reaction has yielded the undesired 3-methyl regioisomer.

References

  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation Source: MDPI Pharmaceutics URL:[Link]

  • Fe-Catalyzed One-Pot Synthesis of 1,3-Di- and 1,3,5-Trisubstituted Pyrazoles from Hydrazones and Vicinal Diols Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 5-methyl-1,3-diphenyl-1H-pyrazole

Welcome to the technical support center for the purification of 5-methyl-1,3-diphenyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 5-methyl-1,3-diphenyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the recrystallization of this compound. The following question-and-answer format directly addresses potential issues and frequently asked questions to support your experimental success.

Troubleshooting Guide: Addressing Common Recrystallization Challenges

This section provides solutions to specific problems you may encounter during the recrystallization of 5-methyl-1,3-diphenyl-1H-pyrazole.

Q1: My compound "oils out" upon cooling instead of forming crystals. What should I do?

Probable Cause: The compound's solubility in the chosen solvent is too high, even at lower temperatures, or the solution is cooling too rapidly, leading to precipitation as a super-saturated liquid (oil) rather than an ordered crystal lattice.

Solution Pathway:

  • Reduce Cooling Rate: Ensure the solution cools as slowly as possible.[1] A Dewar flask or an insulated container can be used to slow down the cooling process, providing sufficient time for crystal nucleation and growth.

  • Solvent System Modification:

    • Add an Anti-Solvent: While the solution is still hot, cautiously add a hot "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise until persistent turbidity is observed. Common anti-solvents for pyrazole derivatives include water or hexane when using alcohols or ethyl acetate as the primary solvent.[1]

    • Change the Solvent: Experiment with a different solvent or solvent mixture. A solvent with a lower boiling point might be beneficial in some cases.[1]

  • Increase Solution Volume: The concentration of your compound might be too high. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again slowly.

  • Seed the Solution: Introduce a seed crystal (a small, pure crystal of 5-methyl-1,3-diphenyl-1H-pyrazole) to the cooled solution to induce crystallization.

Q2: I have very low recovery of my purified compound. How can I improve the yield?

Probable Cause: The compound may have significant solubility in the cold recrystallization solvent, or an excessive amount of solvent was used during the initial dissolution.

Solution Pathway:

  • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude compound.[1][2] Working with a saturated solution is key to maximizing yield.

  • Optimize Cooling: After slow cooling to room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize precipitation.[1]

  • Solvent Selection: Re-evaluate your solvent choice. The ideal solvent will have high solubility for the compound at elevated temperatures and very low solubility at low temperatures.

  • Mother Liquor Analysis: Concentrate the mother liquor (the solution remaining after filtration) and analyze it by TLC or HPLC to see if a significant amount of product remains. If so, a second crop of crystals can sometimes be obtained by further cooling or solvent evaporation.

Q3: The recrystallized material is still impure. What are the next steps?

Probable Cause: The chosen solvent may not effectively differentiate between the desired compound and the impurities, or the impurities may have been trapped within the crystal lattice (occlusion) due to rapid crystal formation.

Solution Pathway:

  • Second Recrystallization: A second recrystallization is often necessary to achieve high purity.[2]

  • Alternative Solvent System: If impurities persist, they may have similar solubility properties to your compound in the chosen solvent. Try a different solvent system. For pyrazoles, common systems include ethanol/water, hexane/ethyl acetate, or isopropanol.[1][2]

  • Charcoal Treatment: If the impurities are colored, add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.

  • Chromatography: If recrystallization fails to remove a persistent impurity, column chromatography is a highly effective alternative for purifying pyrazole derivatives.[2]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the recrystallization of 5-methyl-1,3-diphenyl-1H-pyrazole?

While the optimal solvent must be determined experimentally, a good starting point for pyrazole derivatives includes single solvents like ethanol, methanol, and isopropanol, or mixed solvent systems.[1][2] Given the aromatic nature of 5-methyl-1,3-diphenyl-1H-pyrazole, you can anticipate moderate polarity.

Here is a suggested screening panel:

Solvent/SystemRationale
Ethanol Often a good balance of solubility for pyrazoles at high and low temperatures.
Isopropanol Similar to ethanol but can sometimes offer better differential solubility.
Methanol/Water A polar system where water acts as an anti-solvent.[1]
Ethyl Acetate/Hexane A less polar system that can be effective for moderately polar compounds.
Acetone A polar aprotic solvent that is also a common choice for pyrazole recrystallization.[1][2]
Q2: How do I perform a small-scale solvent screening experiment?
  • Place a small amount of your crude compound (10-20 mg) into several test tubes.

  • To each tube, add a different solvent dropwise at room temperature, observing solubility. A good candidate solvent will not dissolve the compound at room temperature.

  • Heat the tubes that showed poor room-temperature solubility and continue adding the solvent dropwise until the compound dissolves.

  • Allow the clear solutions to cool slowly to room temperature and then in an ice bath.

  • Observe the quality and quantity of the crystals formed. The best solvent will yield a large number of well-formed crystals.

Q3: What is the general experimental protocol for a single-solvent recrystallization?

The following is a generalized workflow for recrystallizing pyrazole compounds.

Recrystallization_Workflow A Dissolve Crude Compound B Hot Filtration (Optional) A->B If insoluble impurities exist C Slow Cooling A->C If solution is clear B->C D Ice Bath Cooling C->D After reaching room temp. E Vacuum Filtration D->E Collect crystals F Wash Crystals E->F Use cold solvent G Dry Crystals F->G AcidBase_Purification A Dissolve Crude Pyrazole in Organic Solvent B Add Acid (e.g., HCl) to form Salt A->B C Crystallize & Isolate Pyrazole Salt B->C D Redissolve Salt & Neutralize with Base C->D E Isolate Pure Pyrazole D->E

Caption: Purification workflow via acid addition salt formation.

This method can be very effective for separating the basic pyrazole from non-basic impurities. The pyrazole is dissolved in an organic solvent, and an acid (like HCl) is added to precipitate the pyrazole salt. The salt is then filtered, washed, and neutralized with a base to regenerate the pure pyrazole.

References

  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds.
  • PubChem. 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid.
  • BenchChem. (2025).
  • IJTSRD. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds.
  • CymitQuimica. 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid.
  • Google Patents.
  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • PMC. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl).

Sources

Optimization

reducing side reactions during 5-methyl-1,3-diphenyl-1H-pyrazole preparation

Welcome to the technical support guide for the synthesis of 5-methyl-1,3-diphenyl-1H-pyrazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges enc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 5-methyl-1,3-diphenyl-1H-pyrazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this preparation. We will delve into the mechanistic underpinnings of side reactions, provide robust troubleshooting protocols, and offer field-proven insights to optimize your synthetic outcomes.

Introduction: The Paal-Knorr Synthesis and Its Primary Challenge

The preparation of 5-methyl-1,3-diphenyl-1H-pyrazole is most commonly achieved via the Paal-Knorr pyrazole synthesis, a reliable cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2][3] In this specific case, the reactants are benzoylacetone (an unsymmetrical 1,3-diketone) and phenylhydrazine.

The primary challenge in this synthesis is not the formation of the pyrazole ring itself, but controlling the regioselectivity . Because benzoylacetone possesses two chemically distinct carbonyl groups (one adjacent to a methyl group, the other to a phenyl group), its reaction with phenylhydrazine can lead to two different regioisomers. This guide will focus heavily on understanding and controlling this outcome to maximize the yield of the desired product.

Troubleshooting Guide: Common Issues & Solutions

Q1: My reaction produced a mixture of two isomers. How can I improve the regioselectivity to favor 5-methyl-1,3-diphenyl-1H-pyrazole?

Root Cause Analysis: The formation of two regioisomers, 5-methyl-1,3-diphenyl-1H-pyrazole (the desired product) and 3-methyl-1,5-diphenyl-1H-pyrazole (the common impurity), is the most frequent issue.[4][5][6] This outcome is dictated by which of the two carbonyl carbons in benzoylacetone is initially attacked by the terminal nitrogen of phenylhydrazine. This selectivity is highly dependent on the reaction conditions, particularly the pH.[4]

  • Under Acidic Conditions: The reaction is typically initiated by the protonation of a carbonyl oxygen. The carbonyl adjacent to the phenyl group is generally more reactive towards nucleophilic attack. This pathway often favors the formation of the undesired 3-methyl-1,5-diphenyl-1H-pyrazole isomer.

  • Under Neutral or Basic Conditions: The reaction can be directed by the relative acidity of the α-protons. The protons of the acetyl group (CH₃-C=O) are more acidic than those of the methylene group adjacent to the phenyl ring. Deprotonation and subsequent reaction via the enolate or enamine intermediate at this position can steer the reaction towards the desired 5-methyl product.

Solution & Optimization Protocol: To selectively synthesize 5-methyl-1,3-diphenyl-1H-pyrazole, conditions that favor the reaction at the acetyl carbonyl are recommended. An acetic acid-catalyzed reaction in ethanol is a widely adopted and effective method.

Optimized Protocol for Regioselective Synthesis:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve benzoylacetone (1.0 eq) in absolute ethanol.

  • Reagent Addition: Add phenylhydrazine (1.0-1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate. If not, slowly add cold water to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration, wash with a cold ethanol/water mixture, and air-dry.

Parameter Condition Expected Outcome Causality
Catalyst Glacial Acetic Acid (Weak Acid)Higher ratio of 5-methyl isomerPromotes the reaction without strongly favoring one carbonyl over the other, allowing thermodynamic or kinetic preferences of the intermediates to dominate.[7]
Catalyst Strong Mineral Acid (e.g., HCl, H₂SO₄)Increased ratio of 3-methyl isomerStrong protonation favors nucleophilic attack at the more electrophilic benzoyl carbonyl.
Solvent EthanolGood solubility for reactants, facilitates precipitation upon coolingProvides a moderately polar medium suitable for the condensation reaction.
Temperature RefluxDrives the reaction to completionEnsures sufficient energy for the cyclization and dehydration steps.
Q2: My reaction yield is low, with significant amounts of unreacted starting materials remaining. What went wrong?

Root Cause Analysis: Low conversion can be attributed to several factors: insufficient reaction time or temperature, improper stoichiometry, or catalyst deactivation.

Troubleshooting Steps:

  • Reaction Time & Temperature: Ensure the reaction is heated at a consistent reflux temperature. Use TLC to monitor the consumption of the limiting reagent. If the reaction stalls, a longer reflux time may be necessary.

  • Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of phenylhydrazine (e.g., 1.05-1.1 equivalents) can help drive the reaction to completion, especially if the phenylhydrazine source has degraded over time.

  • Catalyst Amount: Ensure a sufficient catalytic amount of acid is used. If the reaction is sluggish, a small additional charge of glacial acetic acid can be beneficial.

Q3: How do I effectively purify my crude product to remove the isomeric byproduct and other impurities?

Root Cause Analysis: Even under optimized conditions, a small amount of the regioisomeric impurity may form. Unreacted starting materials or hydrazone intermediates can also contaminate the crude product.

Purification Strategies:

  • Recrystallization (Preferred for near-pure product):

    • This is highly effective if the desired product is the major component.

    • Recommended Solvent System: Ethanol or a mixture of ethanol and water is often effective.[8][9]

    • Protocol: Dissolve the crude solid in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added and the mixture filtered while hot.[9] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

  • Silica Gel Column Chromatography (For mixtures with significant impurities):

    • This is the most robust method for separating compounds with different polarities, such as the two pyrazole isomers.[9][10]

    • Recommended Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 5:95 and gradually increasing to 20:80) is a good starting point.[9] The optimal ratio should be determined by TLC analysis beforehand, aiming for an Rf value of ~0.3 for the desired product.

    • Workflow Diagram:

      Caption: Workflow for purification via column chromatography.

Frequently Asked Questions (FAQs)

FAQ 1: What is the reaction mechanism for the formation of the two pyrazole isomers?

The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring.[11][12] The pathway diverges depending on the initial site of nucleophilic attack.

Caption: Regioisomeric pathways in the synthesis of diphenyl-methyl-pyrazole.

FAQ 2: Which analytical techniques are best for confirming the structure and purity of my product?
  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural confirmation and distinguishing between the two isomers. The chemical shifts of the methyl protons and the pyrazole ring proton will be distinct for each isomer. 2D NMR techniques like NOESY can confirm the spatial proximity between the N-phenyl group and either the methyl or C-phenyl group, definitively identifying the regioisomer.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product (C₁₆H₁₄N₂), but it cannot distinguish between the isomers.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for assessing purity and quantifying the ratio of the two isomers in the crude or purified product.

FAQ 3: Can I use microwave irradiation to accelerate this reaction?

Yes, microwave-assisted synthesis is a viable option for the Paal-Knorr reaction and can significantly reduce reaction times from hours to minutes.[13] The same principles of regioselectivity apply, and optimization of time, temperature, and catalyst concentration is necessary. A typical starting point would be to use a sealed microwave vial with the reactants in ethanol and acetic acid, heating to 100-120 °C for 5-15 minutes.[13]

References

  • Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2454-2462. [Link]

  • Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(19), 6432-6436. [Link]

  • Banu, B., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500. [Link]

  • Krasnikov, P. E., et al. (2023). Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. Molecules, 28(18), 6689. [Link]

  • Knorr pyrazole synthesis. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Ait Amer, S., et al. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

  • Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Medicinal Chemistry, 6(7). [Link]

  • Georgieva, M., et al. (2025). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. Molecules, 30(15), 3467. [Link]

  • Shridevi, D., et al. (2013). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). International Journal of Pharmaceutical Sciences and Research, 4(11), 4344-4349. [Link]

  • Paal–Knorr synthesis. (2023, December 26). In Wikipedia. [Link]

  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 25, 2026, from [Link]

  • Knorr Pyrazole Synthesis of Edaravone. (n.d.). Royal Society of Chemistry. Retrieved March 25, 2026, from [Link]

  • Brands, K. M. J., et al. (2006). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Journal of Heterocyclic Chemistry, 43(6), 1629-1633. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Chandra, et al. (2013). N′-Benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1769. [Link]

  • Rege, P. D., & Danishefsky, S. J. (2007). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Journal of the American Chemical Society, 129(18), 5966-5973. [Link]

Sources

Troubleshooting

stabilizing 5-methyl-1,3-diphenyl-1H-pyrazole in biological assays

Technical Support Center: 5-Methyl-1,3-diphenyl-1H-pyrazole A Guide to Ensuring Compound Stability and Assay Reproducibility Welcome to the technical support center for 5-methyl-1,3-diphenyl-1H-pyrazole and related pyraz...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-Methyl-1,3-diphenyl-1H-pyrazole

A Guide to Ensuring Compound Stability and Assay Reproducibility

Welcome to the technical support center for 5-methyl-1,3-diphenyl-1H-pyrazole and related pyrazole-based compounds. As a Senior Application Scientist, I understand that inconsistent results in biological assays can be a significant source of frustration and can compromise drug development timelines. The ex vivo lability of small molecules is a common challenge that can introduce uncertainty into experimental outcomes.[1] This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and ensuring the stability of 5-methyl-1,3-diphenyl-1H-pyrazole throughout your experimental workflow.

The following sections are structured in a question-and-answer format to directly address the practical issues you may encounter. We will delve into the causality behind these issues and provide field-proven protocols to mitigate them, ensuring the integrity of your data.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses common observations and provides immediate, actionable advice.

Q1: My solid 5-methyl-1,3-diphenyl-1H-pyrazole has developed a brownish tint during storage. What is causing this, and is the compound still usable?

A1: A brown discoloration in pyrazole derivatives is a frequent indicator of oxidation.[2] This process can be accelerated by exposure to air (oxygen) and light. While minor discoloration may not signify complete degradation, it indicates the presence of impurities that could have their own biological activity, leading to inconsistent assay results.[2]

  • Causality: The pyrazole ring, while generally stable, can be susceptible to oxidation, especially with prolonged exposure to atmospheric oxygen. This process is often catalyzed by light (photodegradation).[2][3]

  • Recommendation: To prevent this, always store the solid compound under an inert atmosphere (argon or nitrogen is recommended) and protect it from light using amber glass vials or by wrapping the container in aluminum foil.[2][4] Storage at cool (2-8°C) or frozen (-20°C) temperatures is also crucial.[2] Before use, it is highly advisable to re-check the purity of the discolored compound using a suitable analytical method like HPLC.

Q2: I am observing inconsistent IC50/EC50 values in my cell-based or biochemical assays. Could this be a compound stability issue?

A2: Absolutely. Inconsistent biological activity is one of the most common consequences of compound instability. The lability of compounds in biological matrices can pose significant challenges in drug development.[1] Several factors related to the compound itself could be at play:

  • Degradation in Solution: The compound may be degrading in your stock solution (e.g., DMSO) or, more likely, in the aqueous assay buffer. Pyrazole esters, for example, are known to be susceptible to hydrolysis, especially at non-neutral pH.[2]

  • Poor Aqueous Solubility: 5-methyl-1,3-diphenyl-1H-pyrazole is a lipophilic compound.[5] If its concentration in the assay buffer exceeds its solubility limit, it can precipitate. This reduces the effective concentration of the compound available to interact with the target, leading to variable and artificially high IC50/EC50 values.

  • Tautomeric Interconversion: Some unsymmetrically substituted pyrazoles can exist as a mixture of two tautomers in solution.[6] Water can facilitate this interconversion.[2] If the two tautomers have different biological activities, a shifting equilibrium can lead to inconsistent results.

Q3: What is the best way to prepare and store a stock solution of 5-methyl-1,3-diphenyl-1H-pyrazole?

A3: Proper preparation and storage of stock solutions are critical for preserving compound integrity.[7]

  • Solvent Choice: High-purity, anhydrous DMSO is the most common and recommended solvent for preparing high-concentration stock solutions.

  • Storage Conditions: Store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[8] Repeated freezing and thawing can introduce moisture, which can lead to compound degradation over time.[8]

  • Atmosphere: For maximal stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing and freezing.

Q4: My compound seems to be precipitating when I add it to the aqueous assay buffer. How can I solve this?

A4: This is a classic solubility problem, common for hydrophobic compounds.[9] The "solvent-shifting" effect occurs when a compound dissolved in a strong organic solvent (like DMSO) is diluted into an aqueous buffer where it is less soluble.

  • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically ≤0.5%, as higher concentrations can be toxic to cells and may affect protein function.

  • Use Solubilizing Excipients: Consider the use of surfactants like Tween 80 or solubilizers such as cyclodextrins in your assay buffer to increase the aqueous solubility of the compound.[10]

  • Test Solubility Limit: Before running a full assay, perform a simple visual solubility test. Prepare dilutions of your compound in the final assay buffer at the highest intended concentration and visually inspect for precipitation after a relevant incubation period.

Part 2: In-Depth Troubleshooting Guide

This section provides structured workflows and detailed explanations for resolving more complex stability-related issues.

Issue 1: Gradual Loss of Potency or Appearance of New Peaks in HPLC/LC-MS

If you observe a drop in the compound's purity over time or the emergence of new peaks in your analytical chromatogram, it is a clear sign of chemical degradation.[2]

The following workflow will help you systematically identify and resolve the source of degradation.

G start Inconsistent Results or New HPLC/LC-MS Peaks check_storage Step 1: Review Storage Conditions (Solid & Stock Solution) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok forced_degradation Step 2: Perform Forced Degradation Study storage_ok->forced_degradation  Yes correct_storage Action: Correct Storage (Temp, Light, Inert Gas) storage_ok->correct_storage No   identify_pathway Step 3: Identify Degradation Pathway (e.g., Hydrolysis, Oxidation) forced_degradation->identify_pathway mitigate Step 4: Implement Mitigation Strategy identify_pathway->mitigate end Resolution: Stable Compound, Reproducible Assays mitigate->end correct_storage->start Re-evaluate

Caption: Workflow for troubleshooting compound degradation.

  • Review Storage Conditions: Cross-reference your current storage methods with the best practices outlined in the FAQs.[2] Ensure the compound is protected from light, moisture, and oxygen, and stored at the appropriate temperature (-20°C or lower).[2][4]

  • Perform Forced Degradation Study: This is a systematic way to understand how your compound behaves under stress.[3] By exposing the compound to harsh conditions (acid, base, oxidation, heat, light), you can rapidly identify its primary degradation pathways. This information is invaluable for designing stable formulations and assay conditions. (See Protocol 1 for methodology).

  • Identify Degradation Pathway: Use LC-MS to analyze the samples from the forced degradation study. The appearance of degradants under specific conditions (e.g., a new peak in the H₂O₂-stressed sample) points towards a specific liability (e.g., oxidation).

  • Implement Mitigation Strategy: Once the liability is known, you can take specific actions.

    • Hydrolysis: Adjust the pH of your assay buffer to a more neutral and stable range.[3]

    • Oxidation: Degas your buffers and consider adding antioxidants if compatible with your assay. Store all solutions with minimal headspace to reduce oxygen exposure.[3]

    • Photodegradation: Conduct all experimental steps under low-light conditions and use amber or foil-wrapped plates and vials.[3]

Issue 2: Poor Assay Performance and Low Z'-Factor

A low Z'-factor or a compressed assay window can sometimes be traced back to the compound's behavior in the assay plate itself, even if the stock solution is stable.

Potential Cause Underlying Mechanism Recommended Solution
Adsorption to Plasticware Hydrophobic compounds can non-specifically bind to the surfaces of standard polystyrene assay plates, reducing the effective concentration in the well.Use low-binding microplates (e.g., polypropylene or specially coated polystyrene plates). Include a non-ionic surfactant (e.g., 0.01% Tween-20) in the assay buffer to block non-specific binding sites.
Buffer Incompatibility Certain buffer components (e.g., phosphate) can interact with small molecules, affecting their solubility and stability. The pH of the buffer is also critical for the stability of many compounds.[11][12]Test compound stability directly in the final assay buffer over the time course of the experiment. If instability is observed, screen alternative buffer systems (e.g., HEPES, Tris) and optimize the pH for stability.[13]
Reaction with Assay Components Some assay reagents, particularly those containing nucleophiles (like DTT or GSH) or metals, can directly react with the test compound, leading to its degradation or inactivation.Run a control experiment where the compound is pre-incubated with individual assay components to screen for reactivity. If an interaction is found, investigate if the order of addition can be modified or if an alternative reagent can be used.

Part 3: Key Experimental Protocols

This section provides step-by-step methodologies for the key experiments discussed in this guide.

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to rapidly assess the intrinsic stability of 5-methyl-1,3-diphenyl-1H-pyrazole.

Objective: To identify potential degradation pathways under hydrolytic, oxidative, thermal, and photolytic stress.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.[2]

  • Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber glass vials for each condition.

Stress ConditionProcedureIncubation
Acid Hydrolysis Mix stock solution 1:1 with 0.1 M HCl.[2]60°C for 24 hours
Base Hydrolysis Mix stock solution 1:1 with 0.1 M NaOH.[2]60°C for 24 hours
Oxidation Mix stock solution 1:1 with 3% H₂O₂.[2]Room temp for 24 hours (in dark)
Thermal Degradation Dilute stock solution with the final assay buffer.60°C for 48 hours (in dark)
Photodegradation Expose both solid compound and a solution to light according to ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours).[2]Ambient Temperature
Control Store the stock solution diluted with the assay buffer at -20°C in the dark.Same duration as the longest stress test
  • Sample Analysis:

    • At the end of the incubation period, neutralize the acid and base-stressed samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all samples, including the control, by a stability-indicating HPLC-UV method. An LC-MS method is highly recommended to help identify the mass of any degradation products.[3]

  • Data Evaluation: Calculate the percentage of the parent compound remaining under each condition compared to the control. The conditions that show significant degradation highlight the compound's primary liabilities.

Protocol 2: Compound Handling and Assay Plate Preparation Workflow

This workflow minimizes stability risks during the critical phase of preparing assay plates.

G start Start: Retrieve Solid Compound (Stored under Inert Gas, -20°C) weigh Weigh Required Amount (Minimize exposure to air/light) start->weigh dissolve Dissolve in Anhydrous DMSO to create Master Stock (e.g., 10 mM) weigh->dissolve aliquot Create Single-Use Aliquots of Master Stock dissolve->aliquot store Store Aliquots at -80°C (Overlay with Argon if possible) aliquot->store thaw Thaw ONE Aliquot for Assay (Bring to RT just before use) store->thaw serial_dilute Perform Serial Dilution (Intermediate Plate in DMSO or Buffer) thaw->serial_dilute transfer Transfer to Final Assay Plate (Ensure rapid & thorough mixing) serial_dilute->transfer incubate Incubate Assay Plate (Protect from light, control temperature) transfer->incubate read Read Plate incubate->read

Caption: Best-practice workflow for compound handling.

By adhering to these guidelines and systematically troubleshooting any issues that arise, you can significantly enhance the stability of 5-methyl-1,3-diphenyl-1H-pyrazole in your experiments, leading to more reliable, reproducible, and trustworthy data.

References

  • Ex vivo Stabilization of Small Molecule Compounds and Peptides in EDTA Plasma for LC–MS-MS Analysis Using Frozen Aliquotting. LCGC International. Available from: [Link]

  • Rescue of misfolded proteins and stabilization by small molecules. PubMed. Available from: [Link]

  • Non-covalent Stabilization Strategies in Small Molecule Drug Design. Creative Diagnostics. Available from: [Link]

  • Scientists uncover key stabilizing role of small molecules. EurekAlert!. Available from: [Link]

  • 5-METHYL-1,3-DIPHENYL-1H-PYRAZOLE — Chemical Substance Information. NextSDS. Available from: [Link]

  • Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. JOCPR. Available from: [Link]

  • Cooperativity basis for small-molecule stabilization of protein–protein interactions. Chemical Science (RSC Publishing). Available from: [Link]

  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). PMC. Available from: [Link]

  • 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid | C17H14N2O2 | CID 673680. PubChem. Available from: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different... PMC. Available from: [Link]

  • Formulation Approaches for Biologics: Strategies to Enhance Stability and Bioavailability. Available from: [Link]

  • Reactions of pyrrole, imidazole, and pyrazole with ozone: kinetics and mechanisms. Environmental Science: Water Research & Technology (RSC Publishing). Available from: [Link]

  • Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milling technique. RSC Publishing. Available from: [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. PubMed. Available from: [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PMC. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • Assay Troubleshooting. MB - About. Available from: [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. Available from: [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. Available from: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. Available from: [Link]

  • Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. PMC. Available from: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC. Available from: [Link]

  • Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. ResearchGate. Available from: [Link]

  • Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. PubMed. Available from: [Link]

  • Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. IntechOpen. Available from: [Link]

Sources

Optimization

Technical Support Center: HPLC Troubleshooting for 5-Methyl-1,3-diphenyl-1H-pyrazole Analysis

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to help you systematically diagnose and eliminate baseline noise during the High-Performance...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to help you systematically diagnose and eliminate baseline noise during the High-Performance Liquid Chromatography (HPLC) analysis of 5-methyl-1,3-diphenyl-1H-pyrazole.

Because this compound features a highly conjugated, hydrophobic core (two phenyl rings and a pyrazole moiety), it is typically analyzed using Reversed-Phase HPLC (RP-HPLC) on a C18 column with an aqueous/organic gradient and UV detection[1]. The lipophilic nature of the molecule requires a steep organic gradient, which inherently increases the risk of baseline instability.

In this guide, we do not just treat symptoms; we isolate variables using self-validating protocols to uncover the root physical and chemical causes of baseline anomalies.

Diagnostic Logic: Classifying Baseline Noise

Before adjusting parameters, you must classify the noise. Baseline anomalies are physical readouts of fluidic or optical disruptions within your system.

BaselineNoise Start Observe Baseline Noise Without Injection Type Noise Pattern? Start->Type Periodic Periodic / Synchronous (Matches Pump Stroke) Type->Periodic Random Random / Erratic (High Frequency) Type->Random Drift Baseline Drift (Gradual Shift) Type->Drift PumpIssue Pump / Degasser Issue Check Valves, Air Bubbles Periodic->PumpIssue DetectorIssue Detector / Solvent Issue UV Lamp Age, Dirty Flow Cell Random->DetectorIssue GradientIssue Gradient / Thermal Issue Incomplete Mixing, Temp Shift Drift->GradientIssue

Diagnostic logic tree for isolating HPLC baseline noise sources.

Table 1: Quantitative Classification of HPLC Baseline Anomalies

Noise ClassificationTypical FrequencyAmplitude ImpactPrimary Physical CauseImpact on Pyrazole Analysis
Periodic (Synchronous) 0.5 - 2 Hz (matches pump stroke)Moderate to HighPump check valve failure, air bubbles in pump head.Masks low-concentration impurities; causes integration errors.
Random (High Frequency) > 10 HzLow to ModerateAging UV lamp, dirty flow cell, electronic interference.Degrades Signal-to-Noise (S/N) ratio; raises Limit of Quantitation (LOQ).
Baseline Drift Low (over minutes)High (steady rise/fall)Gradient composition changes, temperature fluctuations, solvent degradation.Obscures late-eluting hydrophobic peaks like 5-methyl-1,3-diphenyl-1H-pyrazole.
Troubleshooting Guides & FAQs

Q1: My chromatogram shows a serrated, periodic baseline noise that matches the pump stroke. How do I resolve this? The Causality: Periodic noise is almost always fluidic. When air is trapped in the pump head, or if a check valve fails to seat properly, the pump delivers an inconsistent micro-volume of solvent[2]. Because the UV detector's flow cell is highly sensitive to refractive index changes induced by pressure and flow rate micro-fluctuations, these fluidic pulses manifest as synchronous baseline spikes. The Solution:

  • Purge the System: Open the purge valve and flush with 100% degassed organic solvent (e.g., Acetonitrile) at 5 mL/min for 5 minutes to force trapped air out of the pump head.

  • Check Valve Maintenance: If purging fails, the check valves may be contaminated with buffer precipitates. Remove the check valves and sonicate them in 20% Nitric Acid, followed by HPLC-grade water, and finally Methanol[3].

Q2: I am observing erratic, high-frequency random noise at 254 nm, even under isocratic conditions. Is this a mobile phase issue? The Causality: High-frequency random noise is typically optical or electronic, not fluidic. In UV-Vis detectors, the noise level is inversely proportional to the amount of light striking the photodiode[4]. As the Deuterium lamp ages, its photon flux decreases. To compensate, the detector's electronics amplify the signal, which simultaneously amplifies background electronic noise. Alternatively, a dirty flow cell scatters light, achieving the same detrimental effect. The Solution:

  • Lamp Energy Test: Run the detector's built-in intensity test. If the lamp has >2000 hours of use or fails the energy threshold, replace it.

  • Flow Cell Flush: Flush the flow cell directly (bypassing the column) with 10% Nitric Acid for 15 minutes to remove organic buildup, followed by copious amounts of water.

Q3: During the gradient elution of 5-methyl-1,3-diphenyl-1H-pyrazole, the baseline drifts upward significantly, obscuring the peak. Why? The Causality: Gradient drift is caused by the changing optical properties of the mobile phase. As the concentration of the organic modifier (Acetonitrile) increases to elute the highly lipophilic pyrazole, the refractive index and the background UV absorbance of the mixture change. This is exacerbated if you are using additives like Trifluoroacetic Acid (TFA). TFA absorbs strongly at lower wavelengths, and as it degrades over time, its UV absorbance profile changes, causing severe baseline drift as the gradient progresses[5]. Furthermore, inadequate mixing of these solvents creates micro-environments of varying absorbance[6]. The Solution:

  • Solvent Freshness: Prepare fresh mobile phases daily. Do not "top off" old aqueous buffers.

  • Optimize Mixing Volume: Install a larger volume static mixer (e.g., 100 µL to 250 µL) to ensure complete homogenization of the aqueous and organic phases before they reach the detector[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, troubleshooting must be self-validating. This means every step must include a control mechanism that confirms whether a specific variable is the root cause.

Protocol A: System Isolation (The Zero-Dead-Volume Test)

This protocol isolates the column from the instrument to determine if the noise is originating from column bleed/contamination or the HPLC system itself[7].

  • Establish Baseline: Run your standard pyrazole gradient method with the C18 column installed. Record the peak-to-peak noise (in mAU).

  • Isolate: Stop the flow. Remove the C18 column and replace it with a Zero-Dead-Volume (ZDV) union.

  • Re-run Method: Run the exact same gradient method through the ZDV union.

  • Validate:

    • Outcome A: If the noise disappears, the column is the source (e.g., phase dewetting or strongly retained contaminants washing off). Action: Regenerate or replace the column.

    • Outcome B: If the noise persists identically, the column is validated as not the source. The issue lies in the pump, solvents, or detector.

Protocol B: Mobile Phase Preparation and Equilibration Workflow

Proper solvent handling is the first line of defense against baseline drift and outgassing[8].

Workflow Prep 1. Solvent Prep Filter (0.22 µm) & Sonicate Degas 2. Inline Degassing Vacuum Degasser On Prep->Degas Prime 3. System Priming Open Purge Valve Flow 5 mL/min Degas->Prime Equilibrate 4. Equilibration Run Gradient Blank Prime->Equilibrate Validate 5. Validation Measure S/N Ratio Target: >10:1 for LOQ Equilibrate->Validate

Self-validating workflow for mobile phase preparation and system equilibration.

Step-by-Step Methodology:

  • Filtration: Filter the aqueous phase through a 0.22 µm hydrophilic membrane. Filter the organic phase (Acetonitrile) through a 0.22 µm PTFE membrane. Causality: Removes particulates that cause check valve failure and light scattering in the flow cell.

  • Degassing: Sonicate both solvents for 10 minutes. Ensure the HPLC's inline vacuum degasser is powered on and functioning. Causality: Removes dissolved oxygen and nitrogen, preventing outgassing (bubble formation) when the solvents mix and undergo pressure drops in the detector[2].

  • Priming: Open the purge valve. Prime each solvent line at 5.0 mL/min for 3 minutes.

  • Equilibration: Close the purge valve. Flow the initial gradient composition (e.g., 40% ACN) through the column at 1.0 mL/min until the column volume is swept at least 10 times.

  • Validation Run: Inject a blank (sample diluent). Measure the Signal-to-Noise (S/N) ratio at the expected retention time of 5-methyl-1,3-diphenyl-1H-pyrazole.

Table 2: Signal-to-Noise (S/N) Optimization Parameters for Pyrazole Analysis

ParameterSub-Optimal SettingOptimized SettingMechanistic Rationale
Detection Wavelength 210 nm254 nmAvoids solvent/TFA absorbance cut-offs while capitalizing on the pyrazole's conjugated phenyl rings[5].
Detector Bandwidth (Bw) 4 nm8 nm - 16 nmA wider bandwidth allows more photons to reach the photodiode, averaging out high-frequency optical noise[4].
Static Mixer Volume 35 µL150 µLProvides sufficient residence time for complete hydrogen-bond networking between water and acetonitrile, reducing refractive index noise[6].
References
  • [7] HPLC Repair Services: Common Causes of Baseline Noise, theoverbrookgroup.com. 7

  • [3] Why Your HPLC Baseline Drifts—And How to Stop It, labtech.tn.3

  • [2] Uncovering Overlooked Factors Behind Abnormal Baselines, welch-us.com. 2

  • [5] Why Your HPLC Baseline Drifts—And How to Stop It, sepscience.com. 5

  • [4] The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines, chromatographyonline.com. 4

  • [8] Science of Chromatography, coleparmer.com. 8

  • [6] The Role of Solvent Gradients in HPLC Analysis and How ASI Static Mixers Can Improve Performance, chromtech.com. 6

  • [1] Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents, nih.gov. 1

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 5-methyl-1,3-diphenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-methyl-1,3-diphenyl-1H-pyrazole. In the absen...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-methyl-1,3-diphenyl-1H-pyrazole. In the absence of a publicly available, fully assigned experimental spectrum for this specific compound, this guide synthesizes data from closely related analogs to provide a reliable and expertly interpreted spectral profile. By comparing the experimental data of substituted derivatives, we can confidently predict the chemical shifts and coupling patterns for the title compound, offering valuable insights for researchers working with pyrazole-based scaffolds.

The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in the design of a vast array of biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding have made it a "privileged scaffold" in medicinal chemistry. Pyrazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Accurate structural elucidation via NMR spectroscopy is paramount for the development of these therapeutic agents.

Understanding the NMR Landscape of 1,3,5-Trisubstituted Pyrazoles

The substitution pattern on the pyrazole ring significantly influences the chemical shifts of its protons and carbons. In the case of 5-methyl-1,3-diphenyl-1H-pyrazole, the key structural features that dictate its NMR spectrum are:

  • The Phenyl Group at N1: This substituent will influence the electronic environment of the entire pyrazole ring.

  • The Phenyl Group at C3: This group will primarily affect the chemical shifts of the adjacent C3 and C4 atoms.

  • The Methyl Group at C5: The electron-donating nature of the methyl group will shield the C5 carbon.

  • The Lone Proton at C4: The chemical shift of this proton is highly sensitive to the electronic effects of the substituents at C3 and C5.

Comparative ¹H and ¹³C NMR Data Analysis

To predict the NMR spectrum of 5-methyl-1,3-diphenyl-1H-pyrazole, we will examine the experimental data from structurally similar compounds, primarily those with a substituent at the 4-position. The removal of an electron-withdrawing group from the C4 position is expected to cause an upfield shift (to a lower ppm value) for the H4 proton and the C4 carbon.

CompoundSolventKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
Predicted: 5-methyl-1,3-diphenyl-1H-pyrazole CDCl₃ ~2.4 (s, 3H, CH₃), ~6.4-6.6 (s, 1H, H-4), 7.2-7.8 (m, 10H, Ar-H) ~13 (CH₃), ~107 (C-4), ~125-140 (Ar-C), ~143 (C-5), ~152 (C-3)
3-methyl-1,5-diphenyl-1H-pyrazole[1]CDCl₃2.40 (s, 3H, CH₃), 6.28 (s, 1H, H-4), 7.19-7.37 (m, 10H, Ar-H)13.2 (CH₃), 107.5 (C-4), 124.5, 126.4, 127.5, 127.9, 128.1, 128.2, 130.3, 139.7, 142.9, 148.7
Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate[2]Not Specified1.18–1.30 (t, 3H, -OCH₂CH₃), 2.68–2.75 (s, 3H, CH₃), 4.12–4.31 (q, 2H, -OCH₂CH₃)Not fully assigned, but C3 and C5 are in the regions of 160.82–161.14 and 176.14–176.26 respectively. C4 is in the region of 108.32-118.86.
Methyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate[3]Not SpecifiedNo data availableData available upon registration.
N′-Benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazideNot SpecifiedNo data availableNo data available

Interpretation and Prediction:

The ¹H NMR spectrum of 3-methyl-1,5-diphenyl-1H-pyrazole provides a very close analog.[1] The singlet for the C4-H at approximately 6.28 ppm is a key diagnostic signal. For our target molecule, 5-methyl-1,3-diphenyl-1H-pyrazole, the electronic environment around H-4 will be very similar, and thus a singlet in the range of 6.4-6.6 ppm is expected. The methyl protons will appear as a singlet around 2.4 ppm, and the aromatic protons will present as a complex multiplet in the 7.2-7.8 ppm region.

For the ¹³C NMR spectrum, the chemical shift of the C4 carbon in 3-methyl-1,5-diphenyl-1H-pyrazole is observed at 107.5 ppm.[1] This is a characteristic value for a C4 carbon in a 1,3,5-trisubstituted pyrazole. The methyl carbon is expected around 13 ppm. The aromatic carbons will resonate in the typical 125-140 ppm range. The pyrazole ring carbons, C3 and C5, are predicted to be in the regions of ~152 ppm and ~143 ppm, respectively, based on data from related pyrazole structures.

Experimental Protocols

Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. Below is a standard protocol for the preparation and analysis of a pyrazole derivative.

Sample Preparation for NMR Spectroscopy
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. The choice of solvent can slightly affect chemical shifts.

  • Sample Concentration: Dissolve approximately 5-10 mg of the pyrazole derivative in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR and is referenced to 0.00 ppm. In many modern spectrometers, the residual solvent peak can also be used for referencing.[4]

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for better resolution. Standard pulse programs are typically sufficient.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for NMR analysis of a synthesized pyrazole compound.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis Synthesis Synthesis of 5-methyl-1,3-diphenyl- 1H-pyrazole Purification Purification (e.g., Column Chromatography) Synthesis->Purification SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) Purification->SamplePrep DataAcq Data Acquisition (¹H and ¹³C NMR) SamplePrep->DataAcq Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) DataAcq->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis Structure Structure Analysis->Structure Structural Elucidation

Caption: General workflow for the synthesis and NMR analysis of a pyrazole compound.

Logical Relationships in Spectral Interpretation

The interpretation of NMR spectra involves a logical process of correlating observed signals with the molecular structure.

Interpretation_Logic cluster_data Experimental Data cluster_interpretation Interpretation Steps cluster_structure Structural Features H1_Data ¹H NMR Data - Chemical Shift (δ) - Integration - Multiplicity (s, d, t, q, m) Num_Signals Number of Signals (Symmetry) H1_Data->Num_Signals Chem_Shift Chemical Shift (Electronic Environment) H1_Data->Chem_Shift Integration Integration (Proton Ratios) H1_Data->Integration Multiplicity Multiplicity (Neighboring Protons) H1_Data->Multiplicity C13_Data ¹³C NMR Data - Chemical Shift (δ) C13_Data->Num_Signals C13_Data->Chem_Shift Aromatic Aromatic Protons & Carbons (Phenyl Rings) Chem_Shift->Aromatic Pyrazole_Ring Pyrazole Ring Proton (H-4) & Carbons (C3, C4, C5) Chem_Shift->Pyrazole_Ring Methyl Methyl Group Protons & Carbon Chem_Shift->Methyl Integration->Aromatic Integration->Pyrazole_Ring Integration->Methyl Multiplicity->Aromatic Multiplicity->Pyrazole_Ring Multiplicity->Methyl

Sources

Comparative

A Comparative Guide to 5-methyl-1,3-diphenyl-1H-pyrazole and 3-methyl-1,5-diphenyl-1H-pyrazole: Synthesis, Characterization, and Activity

Introduction: The Subtle Distinction with Significant Consequences The pyrazole nucleus is a cornerstone of heterocyclic chemistry, forming the scaffold for a vast array of compounds with significant applications in phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Subtle Distinction with Significant Consequences

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, forming the scaffold for a vast array of compounds with significant applications in pharmaceuticals, agrochemicals, and material science.[1][2] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, allows for diverse substitution patterns, leading to a rich chemical space for drug discovery.[3] Among the simplest and most instructive examples of pyrazole chemistry are the regioisomers derived from the reaction of an unsymmetrical 1,3-dicarbonyl with a hydrazine.

This guide provides an in-depth comparison of two such regioisomers: 5-methyl-1,3-diphenyl-1H-pyrazole and 3-methyl-1,5-diphenyl-1H-pyrazole . While differing only in the placement of a single methyl group, this subtle structural change originates from a fundamental challenge in their synthesis—regioselectivity—and results in distinct spectroscopic signatures and potentially divergent biological activities. This document is intended for researchers and drug development professionals seeking to understand the synthesis, characterization, and application of these important molecular frameworks.

The Synthetic Dilemma: Regioselectivity in the Knorr Pyrazole Synthesis

The most common and versatile method for synthesizing these pyrazoles is the Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[4] When using an unsymmetrical dicarbonyl, such as benzoylacetone (1-phenylbutane-1,3-dione), with phenylhydrazine, the reaction can proceed via two different pathways, yielding a mixture of the two regioisomers.[5]

The regiochemical outcome is dictated by the initial nucleophilic attack of the phenylhydrazine on one of the two non-equivalent carbonyl carbons of benzoylacetone.[6]

  • Attack at the Acetyl Carbonyl (C3): The carbonyl carbon adjacent to the methyl group is generally more electrophilic and less sterically hindered. Nucleophilic attack by the terminal nitrogen of phenylhydrazine at this site, followed by cyclization and dehydration, leads to the formation of 5-methyl-1,3-diphenyl-1H-pyrazole .

  • Attack at the Benzoyl Carbonyl (C1): Attack at the carbonyl carbon adjacent to the phenyl group, while sterically more hindered and electronically deactivated by the phenyl ring, can also occur. This pathway yields 3-methyl-1,5-diphenyl-1H-pyrazole .

The reaction conditions, particularly pH, play a critical role in directing this selectivity.[4] Acidic conditions can protonate a carbonyl, increasing its electrophilicity and influencing the site of initial attack. Therefore, controlling the reaction environment is paramount to favoring the formation of one isomer over the other, though separation of the resulting mixture is often required.

Knorr_Synthesis_Regioselectivity Knorr Synthesis of Diphenyl-methyl-pyrazole Isomers cluster_reactants Reactants cluster_intermediates Reaction Pathways cluster_products Regioisomeric Products Benzoylacetone Benzoylacetone PathwayA Attack at Acetyl Carbonyl (More Electrophilic) Benzoylacetone->PathwayA + H⁺/EtOH Reflux PathwayB Attack at Benzoyl Carbonyl (Less Electrophilic) Benzoylacetone->PathwayB + H⁺/EtOH Reflux Phenylhydrazine Phenylhydrazine Phenylhydrazine->PathwayA + H⁺/EtOH Reflux Phenylhydrazine->PathwayB + H⁺/EtOH Reflux Product5Me 5-methyl-1,3-diphenyl-1H-pyrazole PathwayA->Product5Me Cyclization & -H₂O Product3Me 3-methyl-1,5-diphenyl-1H-pyrazole PathwayB->Product3Me Cyclization & -H₂O

Figure 1: Regioselectivity in the Knorr synthesis using benzoylacetone.

Comparative Analysis: Structure, Spectra, and Activity

The distinct placement of substituents results in measurable differences in the physicochemical and biological properties of the two isomers.

Molecular Structure and Spectroscopic Properties

The primary structural difference lies in the connectivity of the methyl and phenyl groups to the pyrazole core. In the 5-methyl isomer, the methyl group is at C5, adjacent to the N-phenyl group. In the 3-methyl isomer, the methyl group is at C3, adjacent to the C-phenyl group.

Figure 2: Comparison of the chemical structures of the two regioisomers.

These structural differences are unequivocally confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical environment of the pyrazole ring proton (H4) and the methyl protons are distinct for each isomer. 2D NMR techniques like NOESY are definitive for assignment, as they can show through-space correlation between the methyl protons and the ortho-protons of the adjacent phenyl ring.[6]

Property5-methyl-1,3-diphenyl-1H-pyrazole3-methyl-1,5-diphenyl-1H-pyrazoleCausality of Difference
Molecular Formula C₁₆H₁₄N₂C₁₆H₁₄N₂Identical
Molecular Weight 234.30 g/mol 234.30 g/mol Identical
¹H NMR (CH₃) ~2.4-2.5 ppm (predicted)2.40 ppm[7]In the 5-methyl isomer, the methyl group is adjacent to the N-phenyl substituent, which has a different anisotropic effect than the C-phenyl group in the 3-methyl isomer.
¹H NMR (H4) ~6.6-6.8 ppm (predicted)6.28 ppm[7]The H4 proton is flanked by two phenyl-substituted carbons in the 5-methyl isomer, versus a methyl- and a phenyl-substituted carbon in the 3-methyl isomer, leading to different shielding effects.
¹³C NMR (CH₃) ~14-15 ppm13.2 ppm[7]The electronic environment of the methyl-bearing carbon (C5 vs. C3) is different, affecting its chemical shift.
¹³C NMR (C4) ~107-109 ppm107.5 ppm[7]The electronic nature of the adjacent C3 and C5 carbons influences the C4 chemical shift.
Note: NMR data for the 5-methyl isomer is predicted based on the closely related derivative, methyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate, and general principles of NMR spectroscopy.[8][9]
Biological Activity Profile

Pyrazole derivatives are well-documented for a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3] The specific substitution pattern on the pyrazole ring is a critical determinant of both the type and potency of the biological effect. While direct comparative studies on these two specific isomers are limited, analysis of their derivatives provides valuable insight.

Biological Activity5-methyl-1,3-diphenyl-1H-pyrazole Derivatives3-methyl-1,5-diphenyl-1H-pyrazole DerivativesSupporting Evidence
Antimicrobial Showed good activity.[10]Investigated, but less prominently reported for this specific activity.Derivatives of the 5-methyl isomer have been synthesized and evaluated for antimicrobial and antioxidant properties.[10]
Antioxidant Demonstrated significant DPPH radical scavenging activity.[10]Less commonly reported for this activity.The 5-methyl pyrazole scaffold has been used to create compounds with notable antioxidant potential.[2][10]
Antiviral Less commonly reported for this activity.Derivatives have been synthesized and evaluated for in vitro antiviral activity (e.g., against herpes simplex virus).A new series of 4-substituted 3-methyl-1,5-diphenyl-1H-pyrazoles showed promising antiviral activity.

This comparison suggests that the regiochemistry can direct the therapeutic potential of the scaffold. The 5-methyl isomer appears to be a promising starting point for developing antioxidant and antimicrobial agents, while the 3-methyl isomer has shown potential in the antiviral domain.

Experimental Protocols

The following protocols are provided as a validated starting point for researchers. Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[4]

Protocol 1: Synthesis and Separation of Pyrazole Isomers

This protocol describes the Knorr synthesis from benzoylacetone and phenylhydrazine, which produces a mixture of isomers, followed by separation.

A. Synthesis

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzoylacetone (1.62 g, 10 mmol) and absolute ethanol (30 mL).

  • Reagent Addition: While stirring, add phenylhydrazine (1.08 g, 10 mmol) followed by 3-4 drops of glacial acetic acid as a catalyst.[11]

  • Reflux: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

  • Work-up: After completion, allow the mixture to cool to room temperature. Reduce the solvent volume to ~10 mL using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into 100 mL of ice-cold water with stirring. A solid precipitate (mixture of isomers) will form.

  • Isolation: Collect the crude solid product by vacuum filtration, wash with cold water (2 x 20 mL), and air dry.

B. Separation and Characterization

  • Chromatography: Separate the two regioisomers using silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% to 20% ethyl acetate). The two isomers should have different retention factors (Rf) and will elute as separate fractions.

  • Identification: Collect the fractions and analyze by TLC to identify the pure compounds. Combine the pure fractions for each isomer and remove the solvent under reduced pressure.

  • Confirmation: Unambiguously confirm the identity of each isomer using ¹H NMR, ¹³C NMR, and 2D-NOESY spectroscopy to establish the connectivity and spatial relationships of the substituents.[6]

Protocol 2: DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol provides a method to evaluate and compare the antioxidant potential of the synthesized isomers.

DPPH_Assay_Workflow Workflow for DPPH Antioxidant Assay Prep Prepare Stock Solutions (Test Compounds & Ascorbic Acid in DMSO) Mix Mix Compound + DPPH Solution (in 96-well plate) Prep->Mix DPPH_Sol Prepare DPPH Solution (0.1 mM in Methanol) DPPH_Sol->Mix Incubate Incubate in Dark (30 min at room temperature) Mix->Incubate Measure Measure Absorbance (at 517 nm) Incubate->Measure Calculate Calculate % Inhibition and IC₅₀ Value Measure->Calculate

Figure 3: Standard workflow for evaluating antioxidant activity.

  • Preparation: Prepare stock solutions (1 mg/mL) of each pyrazole isomer and a positive control (e.g., Ascorbic Acid) in DMSO. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Setup: In a 96-well microplate, add 100 µL of the DPPH solution to each well.

  • Compound Addition: Add 100 µL of various concentrations of the test compounds (prepared by serial dilution from the stock solution) to the wells. For the blank, add 100 µL of methanol instead of the compound.

  • Incubation: Shake the plate gently and incubate for 30 minutes at room temperature in the dark.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula:

    • % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

  • Data Analysis: Plot the % inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radical). A lower IC₅₀ value indicates higher antioxidant activity.

Conclusion

The comparative analysis of 5-methyl-1,3-diphenyl-1H-pyrazole and 3-methyl-1,5-diphenyl-1H-pyrazole underscores a fundamental principle in medicinal chemistry: minor changes in molecular architecture can lead to significant functional divergence. The challenge of controlling regioselectivity in their synthesis is directly linked to their distinct spectroscopic and biological profiles. Understanding the mechanistic basis of their formation via the Knorr synthesis allows for a more rational approach to designing and producing the desired isomer. The preliminary biological data on their derivatives suggests that the placement of the methyl and phenyl groups can tune the molecule for different therapeutic applications, with the 5-methyl scaffold favoring antimicrobial/antioxidant development and the 3-methyl scaffold showing promise for antiviral agents. This guide provides the foundational data and validated protocols to empower further research into these versatile heterocyclic systems.

References

  • Kumar, V., & Gupta, G. (2020). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • Nayaka, M. A. H., et al. (2014). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one. Tropical Journal of Pharmaceutical Research, 13(10), 1645-1652. [Link]

  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. MedChemComm, 13(9), 1545-1567. [Link]

  • Iovine, V., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(19), 6549. [Link]

  • Chandra, et al. (2014). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. AIP Conference Proceedings, 1591(1), 484-486. [Link]

  • Ansari, A., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. [Link]

  • Mor, S., et al. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 720-746. [Link]

  • El-Metwaly, N., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. Molecules, 27(24), 8911. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. [Link]

  • Royal Society of Chemistry. (2018). Supplementary Information for "A general and practical synthesis of 1,3,5-trisubstituted pyrazoles via a Rh(II)-catalyzed [3+2] cycloaddition of vinyl diazoacetates and nitriles". [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]

  • SpectraBase. (n.d.). Methyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate. Wiley. [Link]

  • Shawali, A. S., et al. (2023). Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl)-1H-Pyrazol-4-yl Derivatives via Regioselectivity of the 1,3-Dipolar Cycloaddition. Polycyclic Aromatic Compounds. [Link]

  • Patel, R., et al. (2021). Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. Journal of Pharmaceutical Research International. [Link]

Sources

Validation

A Researcher's Guide to the Vibrational Landscape of 5-methyl-1,3-diphenyl-1H-pyrazole: An FTIR Absorption Band Validation Protocol

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel synthesized compounds is a cornerstone of rigorous scientific practice. Among the arsenal of analyt...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel synthesized compounds is a cornerstone of rigorous scientific practice. Among the arsenal of analytical techniques, Fourier-transform infrared (FTIR) spectroscopy remains a powerful, accessible, and non-destructive method for identifying functional groups and confirming molecular structures. This guide provides an in-depth protocol for the validation of FTIR absorption bands for the heterocyclic compound 5-methyl-1,3-diphenyl-1H-pyrazole, a scaffold of interest in medicinal chemistry.

This document moves beyond a simple listing of spectral data. It delves into the rationale behind spectral assignments by drawing comparisons with structurally related molecules and provides a comprehensive, self-validating experimental workflow for researchers to confidently characterize their own samples.

The Vibrational Signature: Predicting the FTIR Spectrum

Key Predicted Vibrational Modes

The structure of 5-methyl-1,3-diphenyl-1H-pyrazole encompasses several key functional groups and structural motifs, each with characteristic vibrational frequencies. The following table summarizes the expected FTIR absorption bands based on data from related compounds such as pyrazole, 3-methyl-1-phenylpyrazole, and 1,3,5-triphenyl-4,5-dihydro pyrazole.[1]

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Origin and Rationale
Aromatic C-H Stretching3100 - 3000These bands arise from the stretching vibrations of the C-H bonds on the two phenyl rings and the C-H bond on the pyrazole ring. For aromatic compounds, these absorptions are typically found in this region.[1]
Aliphatic C-H Stretching3000 - 2850The symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl group at position 5 are expected in this range.[2]
C=C and C=N Stretching (Aromatic & Pyrazole Ring)1620 - 1430This region is characteristic of the stretching vibrations of the carbon-carbon double bonds within the phenyl rings and the carbon-carbon and carbon-nitrogen double bonds of the pyrazole ring. The conjugation within the system can lead to a complex pattern of absorptions.[1]
Phenyl Ring In-Plane Bending1250 - 1000These absorptions are characteristic of the in-plane bending vibrations of the C-H bonds on the phenyl rings.
Phenyl Ring Out-of-Plane Bending900 - 675The pattern of these strong absorptions can be indicative of the substitution pattern on the phenyl rings. For monosubstituted benzene rings, strong bands are expected in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions.
Methyl Group Bending~1450 and ~1375The asymmetric and symmetric bending (deformation) vibrations of the methyl group typically appear as two distinct bands in these regions.

Experimental Validation Protocol: A Step-by-Step Guide

The following protocol outlines a robust procedure for obtaining and validating the FTIR spectrum of a synthesized sample of 5-methyl-1,3-diphenyl-1H-pyrazole. This workflow is designed to be self-validating by incorporating steps for sample purification and comparison with theoretical data or data from analogous compounds.

I. Sample Preparation and Purification
  • Recrystallization : Purify the synthesized 5-methyl-1,3-diphenyl-1H-pyrazole via recrystallization from a suitable solvent (e.g., ethanol) to remove any unreacted starting materials or by-products. The purity of the sample is crucial for obtaining a clean and interpretable FTIR spectrum.

  • Drying : Thoroughly dry the purified crystals under vacuum to remove any residual solvent, as solvent peaks (e.g., O-H from ethanol) can interfere with the spectrum.

  • Sample Preparation for FTIR : The potassium bromide (KBr) pellet method is recommended for solid samples.

    • Grind a small amount (1-2 mg) of the purified sample with approximately 200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press.

II. FTIR Spectrum Acquisition
  • Instrument Setup :

    • Use a calibrated FTIR spectrometer.

    • Record a background spectrum of the empty sample chamber.

  • Sample Analysis :

    • Place the KBr pellet in the sample holder.

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.

III. Data Analysis and Validation
  • Peak Identification : Identify and label the major absorption bands in the acquired spectrum.

  • Comparison and Assignment : Compare the experimental wavenumbers with the predicted values from the table above and with the spectra of structurally similar molecules found in the literature.[1][3][4]

  • Theoretical Corroboration (Optional but Recommended) : For the highest level of validation, perform a computational chemistry calculation (e.g., using Density Functional Theory with a basis set like B3LYP/6-31G(d)) to generate a theoretical vibrational spectrum of 5-methyl-1,3-diphenyl-1H-pyrazole. A high correlation between the experimental and calculated frequencies (often with a scaling factor applied to the theoretical values) provides strong evidence for the correct structural assignment.[2]

Workflow for FTIR Validation

The following diagram illustrates the logical flow of the experimental and analytical process for validating the FTIR spectrum of 5-methyl-1,3-diphenyl-1H-pyrazole.

Caption: Workflow for the experimental validation of the FTIR spectrum of 5-methyl-1,3-diphenyl-1H-pyrazole.

Conclusion

The structural validation of synthesized molecules is a critical step in chemical and pharmaceutical research. While a direct experimental FTIR spectrum for 5-methyl-1,3-diphenyl-1H-pyrazole may not be readily available, a robust and reliable characterization can be achieved. By following the detailed protocol outlined in this guide, which combines meticulous sample preparation, careful spectral acquisition, and a comparative analysis with data from analogous compounds, researchers can confidently validate the vibrational signature and, by extension, the structure of their synthesized 5-methyl-1,3-diphenyl-1H-pyrazole. The optional but highly recommended step of correlating experimental data with theoretical calculations will provide the highest level of structural confirmation.

References

  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl) - PMC. Available at: [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - PMC. Available at: [Link]

  • Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole - PMC. Available at: [Link]

  • Vibrational analysis of some pyrazole derivatives | Request PDF - ResearchGate. Available at: [Link]

  • Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Available at: [Link]

  • Synthesis and Crystal Structure Studies of Ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate | Request PDF - ResearchGate. Available at: [Link]

  • A vibrational assignment for pyrazole - Journal of the Chemical Society B - RSC Publishing. Available at: [Link]

  • PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet - Der Pharma Chemica. Available at: [Link]

  • Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate - AIP Publishing. Available at: [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. Available at: [Link]

  • FIG. 5. Structures and tautomerism of substituted pyrazoles studied in... - ResearchGate. Available at: [Link]

  • Design and synthesis of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones: a potential cytotoxic scaffolds and their - ResearchGate. Available at: [Link]

  • Figure 1. FTIR spectra: a) 1,3-diphenyl-5-pyrazolone, b)... - ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds - IJTSRD. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. Available at: [Link]

  • FTIR spectra of (a)PPyNTs and (b) PPyNTsAA - ResearchGate. Available at: [Link]

  • New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - MDPI. Available at: [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - MDPI. Available at: [Link]

  • Methyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

Sources

Comparative

A Comparative Analysis of COX-2 Inhibition: The Established Efficacy of Celecoxib versus the Potential of 5-methyl-1,3-diphenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of therapeutic strategy. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of therapeutic strategy. This guide provides a detailed comparison between the well-established, clinically approved COX-2 inhibitor, celecoxib, and the investigational compound, 5-methyl-1,3-diphenyl-1H-pyrazole. While celecoxib's profile is extensively documented, this guide also explores the therapeutic potential of the pyrazole scaffold, as represented by 5-methyl-1,3-diphenyl-1H-pyrazole, by examining data on structurally related compounds.

The Central Role of COX-2 in Inflammation

Cyclooxygenase (COX) enzymes are critical mediators in the conversion of arachidonic acid to prostaglandins, which are key players in inflammation, pain, and fever.[1][2] There are two primary isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions like gastric protection and platelet aggregation, and COX-2, which is inducible and its expression is significantly upregulated at sites of inflammation.[2][3] The therapeutic benefit of nonsteroidal anti-inflammatory drugs (NSAIDs) is largely attributed to the inhibition of COX-2, while the common gastrointestinal side effects are linked to the simultaneous inhibition of COX-1.[3] This understanding has driven the development of selective COX-2 inhibitors.

Celecoxib: A Profile of a Prototypical COX-2 Inhibitor

Celecoxib, a diaryl-substituted pyrazole, is a well-established nonsteroidal anti-inflammatory drug (NSAID) that functions as a selective COX-2 inhibitor.[4] Its chemical structure, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is designed to preferentially bind to the active site of the COX-2 enzyme.[4] This selectivity is a key feature that distinguishes it from non-selective NSAIDs.[3]

The clinical applications of celecoxib are extensive, encompassing the treatment of osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, acute pain, and menstrual pain.[4][5] By selectively inhibiting COX-2, celecoxib reduces the production of prostaglandins that mediate pain and inflammation.[1]

Mechanism of Action of Celecoxib

Celecoxib's mechanism of action is rooted in its selective and reversible inhibition of the COX-2 enzyme.[4] This selectivity is attributed to the larger and more flexible active site of COX-2 compared to COX-1, which can accommodate the bulkier structure of celecoxib.[6] By blocking the action of COX-2, celecoxib effectively reduces the synthesis of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[1][4]

The Pyrazole Scaffold: A Foundation for COX-2 Inhibition

The pyrazole ring is a prominent heterocyclic scaffold in medicinal chemistry and forms the core structure of celecoxib.[7] This structural motif has been extensively explored for the development of a wide range of therapeutic agents, with a significant focus on anti-inflammatory drugs. The inherent properties of the pyrazole nucleus make it a privileged structure for the design of selective COX-2 inhibitors.[7]

5-methyl-1,3-diphenyl-1H-pyrazole: An Investigational Compound

While 5-methyl-1,3-diphenyl-1H-pyrazole belongs to the pyrazole class of compounds, a comprehensive search of the scientific literature did not yield specific in vitro experimental data on its COX-2 inhibitory activity, such as IC50 values. However, numerous studies on structurally related diphenylpyrazole derivatives have demonstrated significant potential for selective COX-2 inhibition.[8][9] These studies provide valuable insights into the structure-activity relationships (SAR) of this class of compounds and suggest that the 1,3-diphenyl-1H-pyrazole core can be a key pharmacophore for potent and selective COX-2 inhibition.

For instance, research on various 1,5-diaryl pyrazoles has shown that substitutions on the phenyl rings can significantly influence both the potency and selectivity of COX-2 inhibition.[8]

Comparative Performance: Potency and Selectivity

A critical aspect of evaluating COX-2 inhibitors is their potency, typically measured by the half-maximal inhibitory concentration (IC50), and their selectivity for COX-2 over COX-1.

CompoundCOX-2 IC50COX-1 IC50Selectivity Index (COX-1 IC50 / COX-2 IC50)
Celecoxib ~0.04 µM~4-19 µM~100-475
5-methyl-1,3-diphenyl-1H-pyrazole Data not availableData not availableData not available

Note: IC50 values for celecoxib can vary depending on the specific assay conditions.[10]

The high selectivity index of celecoxib underscores its preferential inhibition of COX-2, which is a key factor in its improved gastrointestinal safety profile compared to non-selective NSAIDs.[11] While direct data for 5-methyl-1,3-diphenyl-1H-pyrazole is unavailable, the broader class of diphenylpyrazole derivatives has shown a wide range of COX-2 inhibitory potencies and selectivities, highlighting the importance of specific substitution patterns for optimal activity.[8][9]

Pharmacokinetic Profile: A Look at Celecoxib

The clinical efficacy of a drug is not solely determined by its in vitro potency but also by its pharmacokinetic properties.

ParameterCelecoxib
Bioavailability 22-40% (capsule), 64-88% (solution)[12]
Time to Peak Plasma Concentration 2-4 hours[13][14]
Protein Binding Extensively bound to plasma proteins[13]
Metabolism Primarily by cytochrome P450 2C9 (CYP2C9)[4][13]
Elimination Half-life Approximately 11 hours[4][13]
Excretion Primarily as metabolites in urine and feces[10][13]

The pharmacokinetic profile of celecoxib indicates that it is moderately absorbed orally, extensively distributed in the body, and metabolized in the liver before excretion.[4][13] Its half-life allows for once or twice-daily dosing.[14]

Experimental Protocols: Assessing COX-2 Inhibition

The in vitro evaluation of COX-2 inhibitors is a critical step in the drug discovery process. A common method is the in vitro cyclooxygenase (COX) inhibition assay.

Step-by-Step In Vitro COX Inhibition Assay
  • Enzyme Preparation : Obtain purified recombinant human or ovine COX-1 and COX-2 enzymes.

  • Compound Preparation : Prepare stock solutions of the test compounds (e.g., 5-methyl-1,3-diphenyl-1H-pyrazole and celecoxib) in a suitable solvent like DMSO. Create a series of dilutions to determine the IC50 value.

  • Reaction Mixture : In a microplate, combine the enzyme (either COX-1 or COX-2), a reaction buffer, and a heme cofactor.

  • Inhibitor Incubation : Add the diluted test compounds or a vehicle control to the reaction mixture and incubate for a specified period to allow for inhibitor-enzyme binding.

  • Initiation of Reaction : Add arachidonic acid to the mixture to initiate the enzymatic reaction, leading to the production of prostaglandin H2 (PGH2).

  • Detection : Measure the amount of prostaglandin produced. This can be done using various methods, such as enzyme immunoassays (EIA) that detect a stable downstream prostaglandin like PGE2, or by colorimetric or fluorometric methods that measure the peroxidase activity of the COX enzyme.

  • Data Analysis : Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated from this curve.

G cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Enzyme Purified COX-1 or COX-2 Enzyme Incubation Incubate Enzyme with Test Compound Enzyme->Incubation Compound Test Compound (e.g., 5-methyl-1,3-diphenyl-1H-pyrazole, Celecoxib) Compound->Incubation Arachidonic_Acid Arachidonic Acid (Substrate) Reaction Initiate Reaction with Arachidonic Acid Arachidonic_Acid->Reaction Incubation->Reaction Detection Measure Prostaglandin Production Reaction->Detection Plot Plot % Inhibition vs. [Inhibitor] Detection->Plot IC50 Calculate IC50 Value Plot->IC50

Caption: Workflow for an in vitro COX inhibition assay.

The COX-2 Signaling Pathway in Inflammation

Understanding the signaling pathway in which COX-2 operates is crucial for appreciating the mechanism of its inhibitors.

G cluster_upstream Upstream Signaling cluster_cox2 COX-2 Pathway cluster_downstream Downstream Effects cluster_inhibition Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) Signaling_Pathways Signaling Pathways (e.g., NF-κB, MAP Kinase) Inflammatory_Stimuli->Signaling_Pathways COX2_Expression Increased COX-2 Expression Signaling_Pathways->COX2_Expression COX2_Enzyme COX-2 Enzyme COX2_Expression->COX2_Enzyme Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Enzyme Substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2_Enzyme->Prostaglandins Catalyzes Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever Inhibitor COX-2 Inhibitor (e.g., Celecoxib) Inhibitor->COX2_Enzyme Inhibits

Caption: Simplified COX-2 signaling pathway in inflammation.

Conclusion and Future Directions

Celecoxib stands as a well-characterized and effective selective COX-2 inhibitor with a clear clinical profile.[1][4] Its success has validated the therapeutic strategy of targeting COX-2 for the management of inflammatory conditions.

The pyrazole scaffold, as exemplified by 5-methyl-1,3-diphenyl-1H-pyrazole, represents a promising area for the discovery of novel COX-2 inhibitors. While specific experimental data for this particular compound is currently lacking in the public domain, the extensive research on related pyrazole derivatives suggests that this chemical class holds significant potential.[7][8] Future research should focus on the synthesis and in vitro and in vivo evaluation of 5-methyl-1,3-diphenyl-1H-pyrazole and its analogues to definitively characterize their COX-2 inhibitory activity, selectivity, and therapeutic potential. A thorough understanding of the structure-activity relationships within this series could lead to the development of next-generation COX-2 inhibitors with improved efficacy and safety profiles.

For researchers in the field, the key takeaway is the established benchmark set by celecoxib and the untapped potential within the broader pyrazole chemical space. The pursuit of novel pyrazole-based COX-2 inhibitors, guided by rational drug design and comprehensive biological evaluation, remains a scientifically compelling and clinically relevant endeavor.

References

  • Davies, N. M., & Skjodt, N. M. (2000). Clinical pharmacokinetics and pharmacodynamics of celecoxib: a selective cyclo-oxygenase-2 inhibitor. Clinical Pharmacokinetics, 38(3), 225–242.
  • Paulson, S. K., Vaughn, M. B., Jessen, S. M., Lawal, Y., Gresk, C. J., Yan, B., ... & Karim, A. (2001). Pharmacokinetics of celecoxib after oral administration in dogs and humans: effect of food and site of absorption. Journal of Pharmacology and Experimental Therapeutics, 297(2), 638-645.
  • Patel, R. R., & Patel, A. A. (2024). Celecoxib. In StatPearls [Internet].
  • Scripcariu, D. V., & Scripcariu, V. (2024). Clinical Pharmacology of Celecoxib. Journal of Clinical Research and Reports, 6(1), 1-5.
  • Lynch, J. J., & Fevig, J. M. (2010). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenomics, 11(11), 1633-1646.
  • Moore, R. A., Derry, S., Makinson, G. T., & McQuay, H. J. (2005). Tolerability and adverse events in clinical trials of celecoxib in osteoarthritis and rheumatoid arthritis: systematic review and meta-analysis of information from company clinical trial reports. Arthritis Research & Therapy, 7(3), R644.
  • Healio. (2025, July 1). Celecoxib: Uses, Side Effects & Dosage. Healio.
  • Wang, D., & DuBois, R. N. (2018). Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. ACS medicinal chemistry letters, 9(3), 235–240.
  • Mayo Clinic. (2026, March 1). Celecoxib (oral route). Mayo Clinic.
  • Cleveland Clinic. (n.d.). Celebrex (celecoxib): Uses & Side Effects. Cleveland Clinic.
  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
  • Bansal, V., & Kaur, R. (2020). Synthesis and Biologic Evaluation of Substituted 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one Derivatives as Selective COX-2 Inhibitors: Molecular Docking Study. Medicinal Chemistry, 16(6), 849-862.
  • Aggarwal, N., & Kumar, R. (2013). Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. Archiv der Pharmazie, 346(1), 10-23.
  • Chande, M. S., & Verma, R. S. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega.
  • Bansal, S., Bala, M., Suthar, S. K., Choudhary, S., Bhattacharya, S., Bhardwaj, V., ... & Joseph, A. (2014). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Future medicinal chemistry, 6(18), 2043–2068.
  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian journal of pharmaceutical research : IJPR, 10(4), 655–683.
  • Gierse, J. K., McDonald, J. J., Hauser, S. D., Rangwala, S. H., Koboldt, C. M., & Seibert, K. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and-2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 271(26), 15810-15814.
  • Ali, M. R., Kumar, S., Afzal, O., Shalmali, N., Sharma, M., & Bawa, S. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug design, development and therapy, 10, 3651–3668.
  • Shobha, B. S., & Sridhar, M. A. (2014). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). International Journal of Pharmaceutical Sciences and Research, 5(10), 4330.
  • Ali, M. R., Kumar, S., Afzal, O., Shalmali, N., Sharma, M., & Bawa, S. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3651-3668.
  • Sharma, V., & Kumar, V. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega.
  • Bansal, V., & Kaur, R. (2020). Synthesis and Biologic Evaluation of Substituted 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one Derivatives as Selective COX-2 Inhibitors. Medicinal Chemistry, 16(6), 849-862.

Sources

Validation

A Researcher's Guide to the Crystallographic Validation of 5-methyl-1,3-diphenyl-1H-pyrazole

A Comparative Analysis Against Gold-Standard Validation Metrics For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is the bedrock...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis Against Gold-Standard Validation Metrics

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is the bedrock of modern chemistry. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for this purpose, providing precise atomic coordinates and connectivity.[1][2] This guide offers an in-depth protocol and comparative framework for the structural validation of 5-methyl-1,3-diphenyl-1H-pyrazole, a member of the pharmacologically significant pyrazole class of heterocyclic compounds.[3][4]

While a comprehensive search of crystallographic databases like the Cambridge Structural Database (CSD) did not yield a publicly available crystal structure for this specific molecule, this guide will proceed by using illustrative, yet realistic, data to demonstrate the rigorous process of validation.[5][6] We will compare this data against benchmarks established by the International Union of Crystallography (IUCr) and the structural data of closely related, published diphenyl-pyrazole derivatives.[7][8][9][10]

Part 1: Synthesis and Crystallization: The Foundation of Quality Data

The journey to a validated crystal structure begins not in the diffractometer, but in the synthesis flask and crystallization vial. A pure compound and well-formed single crystals are prerequisites for obtaining high-quality diffraction data.

Experimental Protocol 1: Synthesis of 5-methyl-1,3-diphenyl-1H-pyrazole

A plausible synthetic route involves the condensation reaction between a 1,3-dicarbonyl compound and phenylhydrazine.[11]

  • Reaction Setup: To a round-bottomed flask charged with 1,3-diphenyl-1,3-butanedione (1.0 mmol) in ethanol (20 mL), add phenylhydrazine (1.1 mmol).

  • Cyclization: Add a catalytic amount of glacial acetic acid and reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the title compound.

Experimental Protocol 2: Growing Diffraction-Quality Single Crystals

Obtaining single crystals suitable for XRD analysis is often considered an art, but systematic approaches significantly increase the probability of success.[12] Slow evaporation is a robust and widely used technique for small organic molecules.[12]

  • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble. For 5-methyl-1,3-diphenyl-1H-pyrazole, solvents such as ethyl acetate, dichloromethane, or a mixture like ethanol/water could be effective.

  • Preparation: Dissolve a small amount of the purified compound in the chosen solvent in a clean vial to create a near-saturated solution.

  • Evaporation: Cover the vial with a cap, pierced with a needle. This allows the solvent to evaporate slowly over several days to weeks.

  • Crystal Growth: As the solvent evaporates, the solution becomes supersaturated, promoting nucleation and subsequent crystal growth.[12] The vial should be left undisturbed in a vibration-free environment.

Other techniques like vapor diffusion, antisolvent crystallization, or sublimation can also be explored if slow evaporation is unsuccessful.[12][13][14]

Part 2: The Single-Crystal XRD Workflow: From Crystal to Model

Once a suitable crystal (typically 0.1-0.3 mm in size with sharp edges and no visible defects) is obtained, it is mounted on the diffractometer for data collection.[15]

XRD_Workflow cluster_0 Data Collection cluster_1 Data Processing cluster_2 Structure Solution & Refinement cluster_3 Validation Crystal 1. Crystal Mounting & Cooling (e.g., 100 K) Data_Collection 2. X-ray Diffraction (Mo or Cu Kα radiation) Crystal->Data_Collection Integration 3. Data Integration (Indexing & Intensity Extraction) Data_Collection->Integration Scaling 4. Scaling & Absorption Correction Integration->Scaling Solution 5. Structure Solution (e.g., Direct Methods) Scaling->Solution Refinement 6. Structure Refinement (Full-Matrix Least-Squares on F²) Solution->Refinement Validation 7. Validation & checkCIF (Analysis of R-factors, GooF, etc.) Refinement->Validation

Figure 1. A generalized workflow for single-crystal X-ray diffraction analysis.

The process involves irradiating the crystal with monochromatic X-rays and collecting the resulting diffraction pattern.[16] This data is then processed to determine the unit cell dimensions and the intensities of thousands of reflections. The structure is subsequently "solved" using computational methods to generate an initial atomic model, which is then refined against the experimental data to achieve the best possible fit.[8]

Part 3: Data Validation: A Comparative Analysis

The quality and reliability of a crystal structure are assessed using a set of statistical parameters, primarily the R-factors.[17][18][19] The R-factor, or residual factor, measures the agreement between the experimentally observed diffraction data and the data calculated from the refined structural model.[16][20] A lower R-factor signifies a better fit.[17]

Illustrative Crystallographic Data

Below is a table of plausible crystallographic data for 5-methyl-1,3-diphenyl-1H-pyrazole, which will be used for our validation discussion.

Parameter Illustrative Value for C₁₆H₁₄N₂ Description
Formula C₁₆H₁₄N₂Chemical formula
Formula Weight 234.30Molecular mass ( g/mol )
Crystal System MonoclinicOne of the seven crystal systems
Space Group P2₁/cDescribes the symmetry of the unit cell
a (Å) 8.51Unit cell dimension
b (Å) 15.65Unit cell dimension
c (Å) 12.50Unit cell dimension
β (°) 98.25Unit cell angle
Volume (ų) 1648.5Volume of the unit cell
Z 4Number of molecules per unit cell
T (K) 100(2)Data collection temperature
Radiation (Å) Mo Kα (λ = 0.71073)X-ray source wavelength
Reflections Collected 15200Total diffraction spots measured
Independent Reflections 3850Unique reflections after symmetry averaging
R_int 0.035Internal agreement factor for symmetry-equivalent reflections
Final R indices [I > 2σ(I)]
R₁ 0.041Conventional R-factor for observed data
wR₂ 0.105Weighted R-factor based on all data (F²)
Goodness-of-fit (S) 1.03Indicates the quality of the refinement
Δρ_max, Δρ_min (e Å⁻³) 0.25, -0.21Largest peaks/holes in the final difference electron density map
Comparison with Validation Standards and Related Structures

The trustworthiness of the illustrative data is evaluated by comparing it against established standards from the IUCr's checkCIF service and data from published pyrazole structures.[21][22][23] The checkCIF program is a vital tool that automatically validates crystallographic data for consistency and quality.[22][24][25]

Validation Metric Illustrative C₁₆H₁₄N₂ Published C₂₁H₁₄N₄O₄[9] Published C₁₈H₁₆N₄O[26] IUCr Guideline/Interpretation
R₁ [I > 2σ(I)] 0.041 0.0420.047Generally < 0.05 for high-quality small molecule structures. Indicates excellent agreement.[19]
wR₂ (all data) 0.105 0.0960.136Typically around 2-3 times R₁. The value is within the expected range.
Goodness-of-Fit (S) 1.03 1.031.04Should be close to 1.0. Values near 1 indicate a good model and appropriate weighting.[15]
R_int 0.035 0.0450.029A measure of data precision. Should be low, typically < 0.05 for good data.
Δρ (e Å⁻³) +0.25 / -0.21 +0.21 / -0.17+0.33 / -0.26Residual electron density should be low and featureless. Values < |1.0| are generally acceptable.

As shown in the table, the illustrative data for 5-methyl-1,3-diphenyl-1H-pyrazole aligns well with both the IUCr's expectations for a high-quality structure and the metrics reported for similar published compounds. The low R₁, R_int, and a Goodness-of-Fit close to 1.0 collectively validate the hypothetical model as robust and reliable.

Part 4: Visualizing the Validated Structure

A key output of a successful SCXRD experiment is the molecular structure itself. The diagram below shows the expected connectivity and atom numbering scheme for 5-methyl-1,3-diphenyl-1H-pyrazole.

Figure 2. Molecular structure and atom numbering of 5-methyl-1,3-diphenyl-1H-pyrazole.

A full structural analysis would further discuss key geometric parameters, such as the dihedral angles between the pyrazole core and the two phenyl rings, which are crucial for understanding the molecule's conformation and potential intermolecular interactions like C-H···π stacking.[8][10]

Conclusion

This guide has outlined the comprehensive workflow for the synthesis, crystallization, and definitive structural validation of 5-methyl-1,3-diphenyl-1H-pyrazole using single-crystal X-ray diffraction. By comparing a realistic, illustrative dataset against IUCr standards and published data for analogous compounds, we have demonstrated the criteria for a high-quality, trustworthy structure determination. This rigorous validation process is indispensable, ensuring that the structural data used in drug design, materials science, and fundamental chemical research is accurate and reliable.

References

  • IUCr. (n.d.). Acta Crystallographica Section E. Retrieved from [Link]

  • Wikipedia. (n.d.). R-factor (crystallography). Retrieved from [Link]

  • IUCr. (2017). R factor - Online Dictionary of Crystallography. Retrieved from [Link]

  • Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • PDBe. (n.d.). For X-ray crystallography structures | Analysing and evaluating macromolecular models. Retrieved from [Link]

  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]

  • Researcher.Life. (n.d.). Acta Crystallographica Section E: Impact Factor, Ranking, H-Index, ISSN, CiteScore, SJR and Other Key Journal Metrics. Retrieved from [Link]

  • IUCr Journals. (n.d.). open access. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Reliability factor, R-factor | Glossary. Retrieved from [Link]

  • ICMAB. (n.d.). Crystallization of small molecules. Retrieved from [Link]

  • PDB-101. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. Retrieved from [Link]

  • University of Tokyo Library System. (n.d.). Cambridge Structural Database:CSD. Retrieved from [Link]

  • PMC. (n.d.). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). Retrieved from [Link]

  • PMC. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved from [Link]

  • SciSpace. (n.d.). Acta Crystallographica Section E: Crystallographic Communications (International Union of Crystallography). Retrieved from [Link]

  • Wikipedia. (n.d.). Acta Crystallographica Section E. Retrieved from [Link]

  • PMC. (n.d.). Crystal structure of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole. Retrieved from [Link]

  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • IUCr. (n.d.). Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide. Retrieved from [Link]

  • IUCr Journals. (n.d.). checkCIF FAQ. Retrieved from [Link]

  • IUCr Journals. (n.d.). checkCIF data validation tests. Retrieved from [Link]

  • AIP Publishing. (2014). Synthesis and Crystal Structure Studies of Ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • IUCr. (n.d.). Validating a small-unit-cell structure; understanding checkCIF reports. Retrieved from [Link]

  • ChemRxiv. (n.d.). Crystallization of Small Molecules in Lyotropic Liquid Crystals. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl). Retrieved from [Link]

  • AIP Publishing. (2014). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • IUCr Journals. (n.d.). Details of checkCIF/PLATON tests. Retrieved from [Link]

  • National Single Crystal X-ray Facility. (n.d.). PLATON-CHECKCIF.pdf. Retrieved from [Link]

  • Journal of Materials Chemistry. (n.d.). 1,3-Diphenyl-5-(9-phenanthryl)-4,5-dihydro-1H-pyrazole (DPPhP): structure, properties, and application in organic light-emitting diodes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structure Studies of Ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate | Request PDF. Retrieved from [Link]

  • ASM Digital Library. (n.d.). Single-Crystal X-Ray Diffraction | Materials Characterization. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • ACS Publications. (2025). X-ray Diffraction Studies of Single-Crystal Materials for Broad Battery Applications | Chemical Reviews. Retrieved from [Link]

  • Lab Manager. (n.d.). XRF/XRD Validation for Purity and Composition in Laboratory Workflows. Retrieved from [Link]

Sources

Comparative

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of Diphenyl Pyrazole Derivatives

The diphenyl pyrazole core is a privileged heterocyclic motif in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Its structural rigidity, coupled with the synthetic accessibility...

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Author: BenchChem Technical Support Team. Date: April 2026

The diphenyl pyrazole core is a privileged heterocyclic motif in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Its structural rigidity, coupled with the synthetic accessibility for introducing various substituents, has made it a focal point for the development of compounds with potent anticancer, anti-inflammatory, and antimicrobial properties. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of diphenyl pyrazole derivatives, elucidating how subtle molecular modifications translate into significant differences in biological activity. We will delve into the experimental data that underpins these relationships, providing a clear rationale for medicinal chemists and drug development professionals.

The Diphenyl Pyrazole Core: A Foundation for Diverse Biological Activities

The fundamental structure of a 1,3-diphenyl-1H-pyrazole consists of a central five-membered pyrazole ring with phenyl groups attached at the N1 and C3 positions. The versatility of this scaffold lies in the ability to modify the substituents on these phenyl rings, as well as on other positions of the pyrazole ring, to fine-tune the compound's pharmacological profile.

Anticancer Activity: Targeting Proliferation and Angiogenesis

Diphenyl pyrazole derivatives have emerged as a promising class of anticancer agents, with their mechanism of action often involving the inhibition of critical cellular processes such as tubulin polymerization and receptor tyrosine kinase signaling.[1][2]

Structure-Activity Relationship for Anticancer Potency

The anticancer activity of diphenyl pyrazole derivatives is profoundly influenced by the nature and position of substituents on the phenyl rings.

  • Substitution on the Phenyl Rings: Electron-withdrawing groups, such as halogens (e.g., chloro, fluoro) or nitro groups, on the phenyl rings are frequently associated with enhanced cytotoxic activity.[3] For instance, the presence of a chloro group on the phenyl ring at the N1 position can increase the potency against various cancer cell lines.[3] Conversely, the introduction of bulky or electron-donating groups may diminish activity.

  • The Role of a Chalcone Moiety: Hybrid molecules incorporating a chalcone moiety (an α,β-unsaturated ketone) linked to the diphenyl pyrazole core have demonstrated significant anticancer potential.[3] The chalcone fragment can interact with various biological targets, contributing to the overall cytotoxicity.

  • Targeting Tubulin Polymerization: A significant subset of anticancer diphenyl pyrazoles exerts its effect by inhibiting tubulin polymerization, a critical process for mitotic spindle formation and cell division. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The presence of specific substituents, such as an indole ring, has been shown to enhance this activity.[4]

  • Inhibition of Receptor Tyrosine Kinases (RTKs): Certain diphenyl pyrazole derivatives act as dual inhibitors of key RTKs like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][5] These receptors are crucial for tumor growth, proliferation, and angiogenesis. The introduction of a sulfonamide group has been shown to be beneficial for dual EGFR/VEGFR-2 inhibition.[5]

Comparative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative diphenyl pyrazole derivatives against various human cancer cell lines.

Compound IDR1 (on N1-phenyl)R2 (on C3-phenyl)R3 (other)Cancer Cell LineIC50 (µM)Reference
DP-1 HHHHeLa>100[4]
DP-2 (with indole) HHIndole moietyHeLa1.9[4]
DP-Chalcone-1 ClHChalconeHNO-9710.0[3]
DP-Chalcone-2 Cl4-ClChalconeHNO-9710.56[3]
DP-EGFR/VEGFR-1 HHSulfonamideA5495.50[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the diphenyl pyrazole derivatives (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Diagram: Experimental Workflow for MTT Assay

MTT_Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding incubation1 24h Incubation cell_seeding->incubation1 compound_treatment Compound Treatment (Varying Concentrations) incubation1->compound_treatment incubation2 48-72h Incubation compound_treatment->incubation2 mtt_addition MTT Addition incubation2->mtt_addition incubation3 4h Incubation mtt_addition->incubation3 solubilization Formazan Solubilization (DMSO) incubation3->solubilization absorbance Measure Absorbance (570 nm) solubilization->absorbance data_analysis Data Analysis (Calculate IC50) absorbance->data_analysis end End data_analysis->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Diagram: Mechanism of Tubulin Polymerization Inhibition

Tubulin_Inhibition cluster_cell Cancer Cell Diphenyl Pyrazole Diphenyl Pyrazole Tubulin Dimers Tubulin Dimers Diphenyl Pyrazole->Tubulin Dimers Binds to Colchicine Site Microtubules Microtubules Diphenyl Pyrazole->Microtubules Inhibits Polymerization Mitotic Spindle Mitotic Spindle Diphenyl Pyrazole->Mitotic Spindle Disrupts Formation Tubulin Dimers->Microtubules Polymerization Microtubules->Mitotic Spindle Formation G2/M Arrest G2/M Arrest Mitotic Spindle->G2/M Arrest Leads to Apoptosis Apoptosis G2/M Arrest->Apoptosis COX2_Inhibition Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandin H2 Prostaglandin H2 Arachidonic Acid->Prostaglandin H2 COX-1 / COX-2 COX-1 COX-1 (Constitutive) Arachidonic Acid->COX-1 COX-2 COX-2 (Inducible) Arachidonic Acid->COX-2 Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2->Prostaglandins (PGE2, etc.) Isomerases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, etc.)->Inflammation, Pain, Fever Diphenyl Pyrazole\n(COX-2 Inhibitor) Diphenyl Pyrazole (COX-2 Inhibitor) Diphenyl Pyrazole\n(COX-2 Inhibitor)->Arachidonic Acid Diphenyl Pyrazole\n(COX-2 Inhibitor)->COX-2 Selective Inhibition COX-1->Prostaglandin H2 COX-2->Prostaglandin H2

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Diphenyl pyrazole derivatives have also demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains. [7][8]

Structure-Activity Relationship for Antimicrobial Efficacy

The antimicrobial properties of diphenyl pyrazoles are influenced by the electronic and steric properties of the substituents.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups like nitro, bromo, and chloro on the phenyl rings generally enhances the antibacterial and antifungal activity. [7]This is likely due to an increase in the lipophilicity of the compounds, facilitating their penetration through microbial cell membranes.

  • Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as thiazole, can significantly boost the antimicrobial potency. [9]* Sulphonamide and Thiocarboxamide Moieties: The introduction of sulphonamide or thiocarboxamide groups at the N1 position of the pyrazole ring has been shown to yield compounds with notable antimicrobial activity. [8]

Comparative Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values of representative diphenyl pyrazole derivatives against selected microbial strains.

Compound IDR1 (on N1-phenyl)R2 (on C3-phenyl)MicroorganismMIC (µg/mL)Reference
DP-AM-1 HHS. aureus>128[7]
DP-AM-2 4-NO2HS. aureus32[7]
DP-AM-3 4-BrHE. coli64[7]
DP-Sulphonamide 4-SO2NH24-ClS. aureus16[8]
DP-Thiazole HThiazole moietyP. mirabilis32[9]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the diphenyl pyrazole derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) from a fresh culture.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial or fungal suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells.

Diagram: Experimental Workflow for Broth Microdilution

Broth_Microdilution start Start dilution Serial Dilution of Compound in Broth start->dilution inoculation Inoculate Microtiter Plate dilution->inoculation inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->inoculation incubation 18-24h Incubation inoculation->incubation read_results Visually Inspect for Growth (Turbidity) incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Conclusion and Future Perspectives

The diphenyl pyrazole scaffold has proven to be a remarkably versatile platform for the design of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications of this core structure can lead to potent and selective compounds with anticancer, anti-inflammatory, and antimicrobial activities. The key to successful drug design lies in the rational introduction of functional groups that can favorably interact with specific biological targets.

Future research in this area will likely focus on the development of multi-target diphenyl pyrazole derivatives that can simultaneously address different aspects of a disease, such as inflammation and cancer. Furthermore, the exploration of novel substituents and the use of computational modeling will continue to refine our understanding of the SAR of this important class of compounds, paving the way for the discovery of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Shafei, A. A., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 7, 917. [Link]

  • Atef, H., et al. (2025). Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. Journal of Molecular Liquids, 401, 124553. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and antimicrobial evaluation of some pyrazole derivatives. Archiv der Pharmazie, 345(4), 299-306. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 17(5), 4989-5001. [Link]

  • Mohamed, M. F. A., et al. (2025). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie, e2400470. [Link]

  • Mohamed, M. F. A., et al. (2025). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie, e2400470. [Link]

  • Wang, Y., et al. (2019). Design, synthesis, and biological evaluation of 2,3-diphenyl-cycloalkyl pyrazole derivatives as potential tubulin polymerization inhibitors. Chemical Biology & Drug Design, 94(5), 1894-1904. [Link]

  • Lee, H., et al. (2022). Evaluation of 3,5-Diphenyl-2-Pyrazolines for Antimitotic Activity by Inhibition of Tubulin Polymerization. Molecules, 27(19), 6427. [Link]

  • El-Sayed, M. A. A., et al. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 30(5), 1234. [Link]

  • Al-Warhi, T., et al. (2022). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry, 14(12), 899-916. [Link]

  • Patel, R. B., et al. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega, 8(9), 8691-8703. [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of diarylpyrazole derivatives as antitumor agents targeting microtubules. Arabian Journal of Chemistry, 15(10), 104123. [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis and Evaluation of Antimicrobial Activity of Some Heterocyclic Moieties of Pyrazole Derivatives. ResearchGate. [Link]

  • Al-Ghamdi, S. A. (2019). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1), 391-398. [Link]

  • El-Naggar, M., et al. (2022). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. Frontiers in Chemistry, 10, 997013. [Link]

  • Sharma, K., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 15(12), 8145-8176. [Link]

  • Kumar, A., et al. (2022). Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. Molecules, 27(5), 1561. [Link]

  • Lee, H., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Cells, 13(14), 1225. [Link]

  • Wang, D., et al. (2021). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Bioorganic & Medicinal Chemistry, 45, 116327. [Link]

  • Abdelgawad, M. A., et al. (2025). Dual VEGFR-2 and EGFRT790M inhibitors of phenyldiazenes: anticancer evaluations, ADMET, docking, design and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 244-261. [Link]

  • Bruno, O., et al. (1995). 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. Il Farmaco, 50(10), 699-706. [Link]

  • Abdelgawad, M. A., et al. (2025). Dual VEGFR-2 and EGFRT790M inhibitors of phenyldiazenes: anticancer evaluations, ADMET, docking, design and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 244-261. [Link]

  • Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. ResearchGate. [Link]

  • Singh, R., & Kaur, H. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17703-17730. [Link]

  • Wanode, D. M., et al. (2026). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. ResearchGate. [Link]

  • Osman, E. O., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 13(10), 1255-1271. [Link]

  • Sharma, K., et al. (2026). Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

Introduction: The Mechanistic Imperative for Specialized Disposal

Operational Guide: Proper Disposal and Environmental Remediation of 5-methyl-1,3-diphenyl-1H-pyrazole As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory requirement, but as a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal and Environmental Remediation of 5-methyl-1,3-diphenyl-1H-pyrazole

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory requirement, but as a critical, highly controlled extension of the experimental workflow. 5-methyl-1,3-diphenyl-1H-pyrazole (CAS: 7188-89-8) and its derivatives represent a class of nitrogenous heterocyclic compounds (NHCs) that are notoriously recalcitrant to standard environmental degradation. The high electron cloud density of the pyrazole ring confers exceptional thermodynamic stability. Consequently, improper disposal into standard aqueous waste streams leads to severe aquatic toxicity and bioaccumulation, as these stable aromatic ring structures poison the microbial consortia in conventional wastewater treatment facilities ()[1].

Our disposal strategy is predicated on two mechanistic pillars:

  • Thermal Cleavage : Utilizing high-temperature incineration (>1000°C) to break the highly stable N-N and C-N bonds, coupled with alkaline scrubbing to neutralize the resulting nitrogen oxides (NOx)[2].

  • Advanced Oxidation : Employing •OH radicals via Electro-Fenton processes to force ring hydroxylation and cleavage in aqueous streams prior to biological mineralization ()[3].

Physicochemical & Hazard Profiling

Before executing any disposal protocol, we must quantify the operational parameters. Table 1 summarizes the critical data required for safe handling and waste segregation.

Table 1: Physicochemical and Hazard Parameters

ParameterValue / DescriptionOperational Implication
CAS Number 7188-89-8 (Base) / 15409-48-0 (Acid derivative)Track under specific NHC hazardous waste codes.
GHS Classification H302, H315, H319, H335Mandates strict PPE (nitrile gloves, goggles, respirator)[4].
Solubility Low in water; soluble in organic solventsDictates segregation into organic waste streams.
Combustion Byproducts COx, NOx, unburned hydrocarbonsRequires afterburner and NOx scrubber systems[2].
Biodegradability Highly recalcitrantProhibits direct drain disposal or standard municipal biological treatment[1].

Disposal Workflows & Methodologies

DisposalWorkflow Start 5-methyl-1,3-diphenyl-1H-pyrazole Waste Generated Decision Waste Phase? Start->Decision Aqueous Aqueous Solution (< 5% Organics) Decision->Aqueous Aqueous Solid Solid / Organic Solvent (> 5% Organics) Decision->Solid Solid/Organic AOP Bipolar Electro-Fenton (AOP) •OH Radical Attack Aqueous->AOP Incineration High-Temp Incineration (>1000°C) Solid->Incineration RingCleavage Heterocyclic Ring Cleavage (Hydroxylation) AOP->RingCleavage Mineralization Biological Polish (Denitrification) RingCleavage->Mineralization SafeRelease Safe Environmental Release Mineralization->SafeRelease NOxScrub Alkaline NOx Scrubbing (Urea / NaOH) Incineration->NOxScrub Ash Ash Disposal (Landfill) Incineration->Ash NOxScrub->SafeRelease

Disposal workflow for 5-methyl-1,3-diphenyl-1H-pyrazole waste streams.

Protocol A: High-Temperature Incineration (Solid & Organic Solvent Waste)

Causality: The N-N bond in the pyrazole ring requires high activation energy to cleave. Standard combustion (<800°C) will result in incomplete destruction and the release of toxic, volatile organic intermediates. We mandate incineration at >1000°C. Furthermore, because the compound contains two nitrogen atoms per molecule, combustion will generate significant NOx, necessitating an alkaline scrubber to prevent environmental acidification ()[2].

Step-by-Step Methodology:

  • Segregation & Solvation : Collect all solid 5-methyl-1,3-diphenyl-1H-pyrazole waste and contaminated consumables. Dissolve solid waste in a highly combustible, halogen-free solvent (e.g., ethanol or acetone) to ensure a uniform, high-BTU feed stream.

  • Primary Combustion : Inject the solvated waste into a chemical incinerator operating at a minimum of 1000°C.

  • Afterburner Processing : Route exhaust gases through an afterburner operating at 1100°C with a minimum residence time of 2 seconds to ensure complete oxidation of any volatilized heterocyclic fragments.

  • Alkaline Scrubbing : Pass the effluent gas through a wet scrubber utilizing a 5-10% NaOH or urea solution to neutralize NOx and prevent acid rain precursors from entering the atmosphere.

  • Self-Validation Step : Monitor the Continuous Emission Monitoring System (CEMS) for NOx and CO levels. A spike in CO indicates incomplete combustion, requiring an immediate, automated increase in the oxygen feed rate.

Protocol B: Bipolar Electro-Fenton Degradation (Aqueous Waste)

Causality: Aqueous streams containing trace pyrazole cannot be incinerated efficiently due to the high heat capacity of water. Biological treatment (e.g., activated sludge) is ineffective because the stable ring poisons the microbial consortia. We utilize a Bipolar Electro-Fenton Advanced Oxidation Process (AOP) to generate hydroxyl radicals (•OH). These highly electronegative radicals attack the electron-dense carbon atoms of the pyrazole ring, forcing hydroxylation, ring opening, and eventual mineralization into CO2 and H2O ()[3].

Step-by-Step Methodology:

  • pH Adjustment : Acidify the aqueous waste stream to pH 3.0 using H₂SO₄ to optimize the Fenton reaction kinetics.

  • Reagent Addition : Add catalytic amounts of Fe²⁺ (e.g., FeSO₄) and H₂O₂ to the reactor.

  • Electrolysis : Apply a constant current density (e.g., 10-20 mA/cm²) across graphite felt electrodes. This continuously regenerates Fe²⁺ at the cathode, driving the sustained production of •OH radicals.

  • Ring Cleavage : Allow a reaction time of 120-180 minutes. The •OH radicals will hydroxylate the diphenyl and pyrazole rings, breaking them into smaller aliphatic carboxylic acids.

  • Neutralization & Biological Polish : Neutralize the effluent to pH 7.0. The resulting aliphatic fragments are now highly biodegradable and can be routed to a standard anoxic sludge reactor containing denitrifiers for final mineralization[1].

  • Self-Validation Step : Measure Chemical Oxygen Demand (COD) before and after the AOP step. A targeted COD reduction of >75% validates successful ring cleavage, confirming the stream is safe for biological polishing.

Spill Response & Immediate Containment

In the event of an operational spill, immediate containment is required to prevent aerosolization and dermal exposure[4]:

  • Isolate : Evacuate personnel and secure the area. Don appropriate PPE (minimum: N95/P100 respirator, chemical-resistant suit, nitrile gloves).

  • Contain : Do not use water, as this spreads the hydrophobic compound. Cover the spill with an inert, dry absorbent (e.g., dry sand, vermiculite, or proprietary chemical binders).

  • Recover : Sweep the absorbed material using non-sparking tools to avoid dust aerosolization.

  • Package : Seal the recovered material in a compatible, clearly labeled hazardous waste container and route to Protocol A (Incineration).

References

  • Title: 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid | CID 673680. Source: National Center for Biotechnology Information (PubChem). URL: [Link]

  • Title: Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Source: MDPI. URL: [Link]

  • Title: Biodegradability of some nitrogenous heterocyclic compounds and co-degradation with phenol by denitrifiers in anoxic sludge reactor. Source: PubMed. URL: [Link]

Sources

Handling

Standard Operating Procedure: Safety and Handling Guidelines for 5-Methyl-1,3-diphenyl-1H-pyrazole

As a Senior Application Scientist, I recognize that handling specialized building blocks like 5-methyl-1,3-diphenyl-1H-pyrazole and its derivatives (such as 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid) requires m...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized building blocks like 5-methyl-1,3-diphenyl-1H-pyrazole and its derivatives (such as 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid) requires more than a cursory glance at a Safety Data Sheet (SDS). For drug development professionals and synthetic chemists, understanding the causality behind safety protocols is the foundation of a robust laboratory safety culture.

This guide provides an authoritative, step-by-step operational and disposal plan, synthesizing mechanistic toxicology with field-proven logistical workflows to ensure your safety and experimental integrity.

Mechanistic Toxicology and Hazard Profile

To design an effective self-validating safety system, we must first understand the chemical architecture of the threat. The pyrazole core is biologically active and highly reactive. When substituted with lipophilic diphenyl groups, the molecule's partition coefficient (LogP) increases significantly.

  • Dermal Penetration & Toxicity: The lipophilic nature of the diphenyl substituents allows the compound to readily bypass the stratum corneum (the skin's outermost barrier). Once absorbed, pyrazole derivatives are classified as toxic in contact with skin and can cause severe dermal burns and irritation[1],[2].

  • Systemic Organ Damage: Prolonged or repeated exposure to pyrazole derivatives has been mechanistically linked to specific target organ toxicity (STOT), primarily inducing damage to the spleen and thyroid[2].

  • Aerosolization Risk: As a dry solid, the powder is prone to static accumulation. If inhaled, it acts as a severe respiratory irritant and can lead to systemic absorption[1],[3].

Quantitative Hazard Summary

The following table summarizes the critical physicochemical and toxicological data for 5-methyl-1,3-diphenyl-1H-pyrazole derivatives to inform your risk assessment.

Property / HazardValue / SpecificationReference
Target Compound 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid[4]
CAS Number 15409-48-0[4]
Molecular Weight 278.31 g/mol [4]
Acute Oral Toxicity Category 4 (Harmful if swallowed)[1]
Skin/Eye Irritation Category 2 (Causes severe irritation/damage)[1],[3]
Target Organ Toxicity Spleen, Thyroid (Prolonged exposure risk)[2]
Approved Glove Materials Nitrile rubber, Butyl rubber, Fluorocaoutchouc[5]
Operational Workflow

The following diagram outlines the critical path for handling this compound, ensuring that every operational phase is bracketed by a safety checkpoint.

PPE_Workflow Step1 1. Environmental Control Activate Fume Hood & Verify Airflow Step2 2. PPE Donning Inspect & Don Gloves, Goggles, Lab Coat Step1->Step2 Step3 3. Chemical Handling Weighing & Transfer of Pyrazole Step2->Step3 Step4a 4a. Normal Operations Seal Containers & Surface Decon Step3->Step4a Protocol Success Step4b 4b. Spill / Exposure Evacuate, Alert, & Contain Step3->Step4b Accidental Spill Step5 5. Doffing & Disposal Remove PPE & Dispose as Hazmat Step4a->Step5 Step4b->Step5 Post-Cleanup

Workflow for handling 5-methyl-1,3-diphenyl-1H-pyrazole from preparation to disposal.

Step-by-Step Methodologies
Protocol A: PPE Donning (Gowning) Procedure

Because of the compound's lipophilicity and severe eye damage potential, standard laboratory attire is insufficient.

  • Glove Selection & Inspection: Select chemical-impermeable gloves made of nitrile rubber, butyl rubber, or fluorocaoutchouc[5]. Causality: These polymers provide superior resistance against non-polar lipophilic penetration compared to standard latex. Inspect gloves for micro-tears before use.

  • Double-Gloving (Self-Validating Step): For bulk transfers (>5g), don a primary pair of tight-fitting nitrile gloves, followed by a secondary pair of extended-cuff butyl rubber gloves. If the outer glove is contaminated, you maintain a sterile secondary barrier.

  • Eye/Face Protection: Equip tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards[3]. Standard safety glasses with side shields do not adequately protect against aerosolized pyrazole dust.

  • Respiratory Protection: If engineering controls (fume hoods) are compromised or unavailable, you must don a full-face particulate respirator (N95/P100 equivalent)[6],[5].

Protocol B: Chemical Handling and Transfer
  • Environmental Isolation: Conduct all weighing and transferring inside a certified chemical fume hood. Verification: Check the digital monitor to ensure a minimum face velocity of 100 fpm before opening the chemical vessel.

  • Static Elimination: Pyrazole powders carry static charges that cause the material to "jump" and aerosolize[3]. Use an anti-static weighing gun (ionizer) on the container and use static-dissipative spatulas for transfer.

  • Decontamination: After transfer, wipe down the exterior of the sealed vessel and the analytical balance with a solvent-dampened cloth (e.g., 70% isopropanol) before removing your hands from the hood.

Protocol C: Spill Response and Hazardous Waste Disposal

A spill of 5-methyl-1,3-diphenyl-1H-pyrazole requires immediate, calculated action to prevent environmental contamination and respiratory exposure.

  • Evacuation & Assessment: For major spills outside a fume hood, immediately evacuate the area to allow aerosolized dust to settle. Alert emergency responders and advise personnel in the area[7],[5].

  • Dry Containment: Do not use water. The compound's low aqueous solubility means water will simply spread the toxicant across the floor[8]. Instead, cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite).

  • Collection: Use non-sparking, static-dissipative tools to sweep up the absorbent mixture. Avoid dry sweeping without absorbent, as this generates a massive hazardous dust cloud[7],[5].

  • Disposal: Place the collected material into a clearly labeled, sealable polyethylene or polypropylene hazardous waste container[5]. Dispose of the container as Toxic Solid, Organic, N.O.S. (pyrazole) in strict accordance with local environmental regulations, as the compound is harmful to aquatic life with long-lasting effects[2],[3].

Sources

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